(R)-3,5-iPr-4-NMe2-MeOBIPHEP
Description
BenchChem offers high-quality (R)-3,5-iPr-4-NMe2-MeOBIPHEP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3,5-iPr-4-NMe2-MeOBIPHEP including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[2-[2-bis[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl]-N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H100N4O2P2/c1-41(2)53-33-49(34-54(42(3)4)67(53)71(17)18)77(50-35-55(43(5)6)68(72(19)20)56(36-50)44(7)8)63-31-27-29-61(75-25)65(63)66-62(76-26)30-28-32-64(66)78(51-37-57(45(9)10)69(73(21)22)58(38-51)46(11)12)52-39-59(47(13)14)70(74(23)24)60(40-52)48(15)16/h27-48H,1-26H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGDYGNDIQAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)C)N(C)C)C(C)C)C5=CC(=C(C(=C5)C(C)C)N(C)C)C(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)C)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H100N4O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1091.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3,5-iPr-4-NMe2-MeOBIPHEP: A Chiral Ligand for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl , commonly abbreviated as (R)-3,5-iPr-4-NMe2-MeOBIPHEP, is a highly specialized, atropisomeric chiral phosphine ligand.[1][2] Its unique structural features, characterized by a binaphthyl backbone with bulky and electron-donating substituents, make it a valuable tool in the field of asymmetric catalysis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, offering insights for its effective use in research and development.
Core Molecular Attributes
The fundamental characteristics of (R)-3,5-iPr-4-NMe2-MeOBIPHEP are summarized in the table below, providing a foundational understanding of this complex molecule.
| Property | Value | Source |
| Full Chemical Name | (R)-(-)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | [1][2] |
| Synonyms | (R)-3,5-iPr-4-NMe2-MeOBIPHEP | [1][2] |
| CAS Number | 352655-40-4 | |
| Molecular Formula | C₇₀H₁₀₀N₄O₂P₂ | [1] |
| Molecular Weight | 1091.52 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a ligand is paramount for its effective application in catalysis, influencing solvent choice, reaction setup, and purification strategies.
Solubility and Thermal Properties
While experimentally determined data for this specific derivative is not widely published, predictions and data from structurally similar compounds provide valuable guidance.
| Property | Value | Notes |
| Melting Point | Not available | As a high molecular weight, crystalline solid, a high melting point is expected. |
| Boiling Point | 939.8 ± 65.0 °C (Predicted) | This is a predicted value and decomposition may occur at lower temperatures. |
| Solubility | Soluble in many common organic solvents such as toluene, dichloromethane, and THF. | Insoluble in water. |
| pKa | 5.41 ± 0.50 (Predicted) | The dimethylamino groups impart basic character to the molecule. |
Storage and Stability: (R)-3,5-iPr-4-NMe2-MeOBIPHEP is air and moisture sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]
Spectroscopic Characterization
-
³¹P NMR: A single peak is expected in the ³¹P{¹H} NMR spectrum, characteristic of the chemically equivalent phosphorus atoms.
-
¹H NMR: The spectrum will be complex, with distinct signals for the aromatic protons of the biphenyl and substituted phenyl rings, the methoxy groups, the isopropyl methine and methyl protons, and the N-methyl protons.
-
¹³C NMR: The spectrum will show a large number of signals corresponding to the 70 carbon atoms in the molecule.
Synthesis and Mechanism
The synthesis of (R)-3,5-iPr-4-NMe2-MeOBIPHEP and related MeOBIPHEP ligands typically involves a multi-step process, with the key step being a palladium-catalyzed P-C cross-coupling reaction. This allows for the modular construction of the ligand with various substituents on the phosphine groups.
General Synthetic Workflow
Caption: General synthetic workflow for MeOBIPHEP-type ligands.
Experimental Protocol: Illustrative Palladium-Catalyzed P-C Coupling
The following is a generalized protocol based on procedures for similar ligands. Researchers should optimize conditions for their specific setup.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (R)-binaphthyl ditriflate, the secondary phosphine, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand for the catalyst (e.g., dppf).
-
Solvent and Base: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or ³¹P NMR.
-
Workup: After completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel under an inert atmosphere.
Chemical Properties and Catalytic Applications
(R)-3,5-iPr-4-NMe2-MeOBIPHEP is primarily utilized as a chiral ligand in transition metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl groups and the electron-donating nature of the dimethylamino and methoxy groups significantly influence the reactivity and enantioselectivity of the resulting metal complexes.
Key Application Areas
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of MeOBIPHEP-type ligands are effective catalysts for the asymmetric hydrogenation of various prochiral olefins, ketones, and imines, producing chiral alcohols and amines with high enantioselectivity.
-
Asymmetric C-C Bond Formation: Palladium and Rhodium complexes bearing these ligands have been successfully employed in asymmetric Heck reactions, Suzuki-Miyaura cross-coupling, and 1,4-additions of organoboron reagents to enones.
Logical Flow of Catalytic Cycle
Caption: Generalized catalytic cycle for asymmetric transformations.
Safety and Handling
As a reactive organophosphorus compound, (R)-3,5-iPr-4-NMe2-MeOBIPHEP requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood or glovebox to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Fire Safety: Phosphine ligands can be flammable. Keep away from ignition sources. Use appropriate fire extinguishers (e.g., dry powder, CO₂).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
PubChem. (R)-3,5-iPr-4-NMe2-MeOBIPHEP. National Center for Biotechnology Information. [Link]
-
ChemBK. (R)-(+)-2,2'-Bis[di-(3,5-di-i-propyl-4-dimethyl- aminophenyl)-phosphino]-6,6'-dimethoxy-1,1'- biphenyl. [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of (R)-3,5-iPr-4-NMe2-MeOBIPHEP in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropisomeric biaryl diphosphines represent a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity, a critical requirement in the pharmaceutical and fine chemical industries. Among these, the MeOBIPHEP ligand family, developed by Hoffmann-LaRoche, has demonstrated exceptional performance across a wide range of transformations. This guide delves into the core mechanism of a highly tailored derivative, (R)-3,5-iPr-4-NMe2-MeOBIPHEP. We will dissect its unique structural components—the C₂-symmetric biphenyl backbone, the bulky 3,5-di-isopropyl substituents, and the electron-donating 4-dimethylamino group—to elucidate how these features collectively orchestrate a highly controlled chiral environment around a metal center. By examining the interplay of sterics and electronics (stereoelectronics), this paper provides a detailed rationale for the ligand's catalytic prowess, particularly in asymmetric hydrogenation, and offers practical insights for its application.
Part 1: The Architecture of Stereochemical Control: Introducing (R)-3,5-iPr-4-NMe2-MeOBIPHEP
The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its three-dimensional structure. The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand belongs to the C₂-symmetric atropisomeric biaryl diphosphine class, a lineage that gained prominence with the Nobel Prize-winning work on BINAP by Noyori.[1][2] These ligands possess axial chirality due to restricted rotation (atropisomerism) around the C-C single bond connecting the two phenyl rings of the biphenyl core. This locked conformation creates a stable, well-defined chiral scaffold.
The specific architecture of (R)-3,5-iPr-4-NMe2-MeOBIPHEP incorporates several key design elements that dictate its function:
-
The (R)-MeOBIPHEP Core: The foundation is the (R)-6,6′-dimethoxybiphenyl-2,2′-diyl backbone. The methoxy groups at the 6 and 6′ positions are crucial; they act as steric buttresses, increasing the rotational barrier around the biphenyl bond to ensure conformational stability and prevent racemization.
-
Phosphine Coordination Sites: The two diphenylphosphino groups at the 2 and 2′ positions are the points of attachment to the transition metal (e.g., Ruthenium, Rhodium, Palladium). Upon chelation, they form a rigid, seven-membered ring with the metal, creating a chiral pocket.
-
Steric Directing Groups (3,5-iPr): The di-isopropyl groups are bulky substituents positioned on the phenyl rings of the phosphine moieties. Their primary role is steric hindrance. They extend the chiral influence of the biphenyl backbone, creating "walls" that selectively block certain pathways for substrate approach, thereby forcing the substrate to coordinate to the metal in a specific orientation.
-
Electronic Tuning Group (4-NMe₂): The dimethylamino group is a potent sigma-donating group. Its presence enriches the electron density of the aromatic system, which in turn increases the electron-donating ability (basicity) of the phosphorus atoms.[2] This electronic modification directly influences the catalytic activity and stability of the metal complex.
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Mechanism Breakdown:
-
Catalyst Activation: The precatalyst, often a Ru(II) complex, reacts with molecular hydrogen to form the active dihydride species, [RuH₂(L)], where L is the chiral ligand.
-
Substrate Coordination: The prochiral ketone substrate coordinates to the electron-rich ruthenium center.
-
Stereodetermining Step: This is the crucial step where chirality is transferred. The coordinated ketone undergoes migratory insertion into one of the Ru-H bonds. The steric bulk of the ligand's iPr groups and the overall chiral pocket forces the substrate to adopt a specific conformation. This conformation ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol product preferentially. The alternative transition state, leading to the other enantiomer, is destabilized by severe steric repulsion with the ligand framework.
-
Product Release: The resulting ruthenium alkoxide intermediate reacts with the second hydride, followed by reductive elimination to release the chiral alcohol product and regenerate the active catalytic species for the next cycle.
Part 3: Performance in Asymmetric Catalysis
The MeOBIPHEP ligand family, including structurally similar analogues, has proven to be highly effective in a variety of metal-catalyzed reactions. The specific substitutions in (R)-3,5-iPr-4-NMe2-MeOBIPHEP are designed to optimize performance for specific substrate classes. Below is a representative summary of results achieved with related MeOBIPHEP systems, which highlights their potential.
| Reaction Type | Metal/Ligand System | Substrate Example | Yield (%) | ee (%) | Reference |
| Ketone Hydrogenation | Ru / (S)-MeO-BIPHEP | β-Ketoester | >99 | >99 | [3] |
| Allylic Alkylation | Pd / (R)-MeOBIPHEP derivative | Aryl triflate + Dihydrofuran | High | >95 | [4] |
| Hydroarylation | Pt / (S)-3,5-t-Bu-4-MeO-MeOBIPHEP | 2-(4-pentenyl)indole | Good | up to 90 | [4] |
| Reductive Coupling | Rh / MeOBIPHEP derivative | Acetylene + α-Ketoester | Good | High | [4] |
This table presents data for closely related MeOBIPHEP ligands to illustrate the general efficacy of the scaffold. Performance of the specific ligand (R)-3,5-iPr-4-NMe2-MeOBIPHEP would require empirical testing but is expected to be high in similar transformations.
Part 4: Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This section provides a trustworthy, self-validating protocol for a typical asymmetric hydrogenation, illustrating the practical application of the mechanistic principles discussed.
Objective: To synthesize a chiral alcohol from a prochiral ketone with high enantioselectivity using a Ru-(R)-MeOBIPHEP type catalyst.
Methodology Workflow:
Caption: Experimental workflow for asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium precursor (e.g., [RuCl₂(cod)]n, 1 mol%) and the chiral ligand (e.g., (R)-3,5-iPr-4-NMe2-MeOBIPHEP, 1.1 mol%).
-
Evacuate the flask and backfill with argon three times to ensure an oxygen-free environment.
-
Add degassed, anhydrous solvent (e.g., toluene or methanol) via syringe.
-
Stir the mixture at a specified temperature (e.g., 50-80 °C) for 30-60 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
-
Hydrogenation Reaction:
-
In a separate, dry autoclave, add the prochiral ketone substrate (1.0 eq) and additional degassed solvent.
-
Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of argon.
-
Seal the autoclave and purge the system by pressurizing with H₂ gas (e.g., to 5 bar) and venting three times to remove all argon.
-
Pressurize the autoclave to the desired H₂ pressure (e.g., 10-50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-60 °C).
-
Monitor the reaction progress by checking for H₂ uptake or by periodic sampling and analysis (TLC, GC).
-
-
Workup and Analysis:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess H₂ gas.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to isolate the chiral alcohol.
-
Determine the isolated yield.
-
Validation Step: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase and compare the retention times to those of a racemic standard.
-
Conclusion
The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand is a highly sophisticated molecular tool for asymmetric catalysis. Its mechanism of action is a textbook example of rational ligand design, where a C₂-symmetric chiral backbone is strategically augmented with steric and electronic modifiers. The bulky isopropyl groups create a well-defined chiral pocket that dictates substrate approach, while the electron-donating dimethylamino group tunes the reactivity of the metal center. This precise stereoelectronic control allows for the highly efficient and enantioselective synthesis of valuable chiral building blocks, making it an indispensable asset for researchers in synthetic chemistry and drug development.
References
-
Trost, B. M., & Bunt, R. C. (1994). Asymmetric induction in allylic alkylations of 3-(acyloxy)cycloalkenes. Journal of the American Chemical Society, 116(9), 4089–4090. [Link]
-
Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5436-5441. [Link]
-
Zhang, X., et al. (2008). Novel atropisomeric bisphosphine ligands with a bridge across the 5,5'-position of the biphenyl for asymmetric catalysis. Tetrahedron: Asymmetry, 19(2), 215-219. [Link]
-
Diéguez, M., et al. (2010). Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. European Journal of Organic Chemistry, 2010(28), 5485-5493. [Link]
-
Chan, H. S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]
-
Chan, A. S. C., et al. (2003). Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)-Fluoxetine. Organic Letters, 5(8), 1253-1256. [Link]
-
Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PMC - NIH. [Link]
Sources
An In-depth Technical Guide to Atropisomeric MeOBIPHEP Ligands in Asymmetric Catalysis
Introduction
In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a cornerstone of progress, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries.[1] Among the pantheon of privileged ligands, atropisomeric biaryl bisphosphines have demonstrated exceptional efficacy and versatility.[2][3] This guide provides a comprehensive technical overview of 2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl (MeOBIPHEP), a prominent member of this class.
Originally developed by Roche, MeOBIPHEP and its derivatives have carved a significant niche due to their modular design, which allows for fine-tuning of steric and electronic properties, and their subsequent high performance in a wide array of catalytic transformations. This document will delve into the synthesis, structural characteristics, and diverse applications of MeOBIPHEP ligands, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
The Concept of Atropisomerism in MeOBIPHEP
The chirality of MeOBIPHEP arises not from a stereogenic carbon atom, but from hindered rotation around the C-C single bond connecting the two phenyl rings of the biphenyl backbone. This phenomenon is known as atropisomerism. The bulky diphenylphosphino groups and the methoxy groups at the ortho positions restrict free rotation, leading to stable, non-superimposable mirror-image conformers (enantiomers).
Caption: Atropisomers of MeOBIPHEP.
Synthesis of MeOBIPHEP and its Analogues
The synthesis of atropisomeric ligands like MeOBIPHEP has evolved to allow for modular and efficient production.[4][5] A highly effective and widely used method involves a palladium-catalyzed P-C coupling reaction.[4][5][6] This strategy offers compatibility with a variety of functional groups, enabling the creation of a diverse library of MeOBIPHEP analogues with tailored electronic and steric properties.[4][5][7]
General Synthetic Strategy: Palladium-Catalyzed P-C Coupling
A common and efficient route to MeOBIPHEP and its derivatives starts from an optically active biphenyl precursor.[4][5] The key step is the formation of the phosphorus-carbon bond, which can be achieved through the coupling of a chiral biphenyl bisphosphonate with an appropriate aryl iodide in the presence of a palladium catalyst.[4][5]
Caption: General workflow for the synthesis of MeOBIPHEP analogues.
Experimental Protocol: Synthesis of a MeOBIPHEP Analogue
The following protocol is a representative example of the synthesis of a MeOBIPHEP analogue via a palladium-catalyzed P-C coupling reaction, adapted from literature procedures.[4][5]
Materials:
-
(R)- or (S)-6,6'-dimethoxybiphenyl-2,2'-diyl-bis(phosphonic acid diethyl ester)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%) and dppf (4 mol%). Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate Schlenk flask, add the chiral biphenyl bisphosphonate (1.0 eq), the aryl iodide (4.0 eq), and Cs₂CO₃ (4.0 eq). The flask is evacuated and backfilled with argon three times.
-
Reaction Execution: The pre-formed catalyst solution is transferred to the reaction flask via cannula. The reaction mixture is then heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or ³¹P NMR.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired MeOBIPHEP analogue.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The enantiomeric purity is determined by chiral HPLC.
Characterization of MeOBIPHEP Ligands and their Metal Complexes
The structural and electronic properties of MeOBIPHEP ligands are crucial for their performance in asymmetric catalysis. Characterization typically involves a suite of spectroscopic and analytical techniques.
-
NMR Spectroscopy: ³¹P NMR is particularly informative for assessing the purity of the ligand and observing its coordination to a metal center, which results in a characteristic shift in the phosphorus signal. ¹H and ¹³C NMR are used to confirm the overall structure of the ligand.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of both the free ligand and its metal complexes.[8] This technique allows for the precise determination of bond lengths, bond angles, and the dihedral angle of the biphenyl backbone, which is a key parameter influencing the chiral environment.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized ligands.
Applications in Asymmetric Catalysis
MeOBIPHEP ligands have demonstrated remarkable success in a variety of metal-catalyzed asymmetric reactions. The modularity of the MeOBIPHEP framework allows for the selection of the optimal ligand for a specific substrate and transformation, leading to high enantioselectivities and yields.
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful methods for the synthesis of chiral compounds, and MeOBIPHEP-metal complexes are highly effective catalysts for this transformation.[1] Ruthenium and rhodium complexes of MeOBIPHEP and its analogues have been successfully employed in the hydrogenation of a wide range of substrates, including β-ketoesters, olefins, and ketones.[9][10][11]
Table 1: Performance of MeOBIPHEP and Analogues in Asymmetric Hydrogenation
| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru(OAc)₂[(S)-MeOBIPHEP] | (R)-Methyl 3-hydroxybutanoate | >99 | 99 | [9] |
| Dimethyl itaconate | Ru(OAc)₂[(S)-MeOBIPHEP] | (R)-Methylsuccinate | >99 | 90 | [9] |
| Ethyl 3-oxo-3-phenylpropanoate | RuBr₂[(S)-MeO-PEG-Biphep] | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | 99 | 99 | [10] |
| Hydroxyacetone | Ru(OAc)₂[(S)-MeOBIPHEP] | (R)-1,2-Propanediol | >95 | 96 | [9] |
The electronic and steric properties of the diphosphine ligand profoundly influence the enantioselectivity of the hydrogenation.[9] For instance, electron-rich MeOBIPHEP ligands often lead to higher catalytic activity.
Carbon-Carbon Bond Forming Reactions
MeOBIPHEP ligands have also proven to be highly effective in a variety of enantioselective C-C bond-forming reactions.
-
Heck Reaction: Palladium complexes of MeOBIPHEP derivatives, such as (R)-3,5-t-Bu-MeOBIPHEP, have shown to significantly improve enantioselectivity in the Heck reaction of aryl triflates with 2-substituted dihydrofurans.
-
1,4-Addition of Boronic Acids: Rhodium-catalyzed asymmetric 1,4-addition of boronic acids to enones is another area where MeOBIPHEP analogues have excelled. Water-soluble derivatives have been developed for performing these reactions in aqueous media.[7]
-
Reductive Coupling: Rhodium-catalyzed reductive coupling of alkynes to aldehydes and α-ketoesters using MeOBIPHEP has been reported to produce diene alcohols with good yields and enantioselectivities.
Cycloisomerization Reactions
Silver-catalyzed asymmetric cycloisomerization of γ-allenols represents a more recent application of atropisomeric MeOBIPHEP ligands.[6][12] This method provides access to chiral vinyltetrahydrofurans with good enantiomeric ratios.[6]
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Conclusion
Atropisomeric MeOBIPHEP ligands represent a powerful and versatile class of chiral phosphines for asymmetric catalysis. Their modular synthesis allows for the rational design of ligands with tailored steric and electronic properties, leading to high performance in a broad spectrum of catalytic transformations. The continued exploration of new MeOBIPHEP analogues and their application in novel asymmetric reactions will undoubtedly continue to push the boundaries of modern synthetic chemistry, providing enabling technologies for the efficient construction of complex chiral molecules.
References
-
Leseurre, L., Le Boucher d’Hérouville, F., Püntener, K., Scalone, M., Genêt, J.-P., & Michelet, V. (2011). Efficient Route to Atropisomeric Ligands – Application to the Synthesis of MeOBIPHEP Analogues. Organic Letters, 13(12), 3250–3253. [Link]
-
Leseurre, L., Le Boucher d’Hérouville, F., Püntener, K., Scalone, M., Genêt, J.-P., & Michelet, V. (2011). Efficient Route to Atropisomeric Ligands – Application to the Synthesis of MeOBIPHEP Analogues. Organic Letters, 13(12), 3250–3253. [Link]
-
Millet, A., Le Boucher d'Hérouville, F., Scalone, M., & Michelet, V. (2016). Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. Synlett, 27(19), 2793-2798. [Link]
-
Leseurre, L., et al. (2015). Synthesis of atropisomeric chiral MeOBIPHEP analogues via Pd-catalyzed P–C coupling — applications to asymmetric Rh-catalyzed C–C bond formations in water. Catalysis Communications, 69, 129-133. [Link]
-
Reetz, M. T., & Neugebauer, T. (1999). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 64(10), 3445–3448. [Link]
-
Imamoto, T., Sugita, K., & Yoshida, K. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 70(3), 232-241. [Link]
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Flores-Gaspar, A., & Rodríguez-Rios, J. C. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(8), 14877–14915. [Link]
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Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. ResearchGate. [Link]
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Grajda, M., & Mlynarski, J. (2018). A Modular Approach to Atropisomeric Bisphosphines of Diversified Electronic Density on Phosphorus Atoms. Molecules, 23(10), 2533. [Link]
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Genov, M., Ager, D., & de Vries, J. G. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(33), 11989-11994. [Link]
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Millet, A., Le Boucher d'Hérouville, F., Scalone, M., & Michelet, V. (2016). Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. Synlett, 27(19), 2793-2798. [Link]
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Chan, A. S. C., et al. (2003). Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)-Fluoxetine. The Journal of Organic Chemistry, 68(7), 2670–2675. [Link]
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Ye, Z., et al. (2022). Atropisomeric Phosphine Ligands Bearing C-N Axial Chirality: Applications in Enantioselective Suzuki-Miyaura Cross-Coupling Towards the Assembly of Tetra- ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]
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A Technical Guide to the Electronic and Steric Properties of Substituted MeOBIPHEP Ligands: A Framework for Rational Catalyst Design
Intended Audience: Researchers, scientists, and drug development professionals engaged in asymmetric catalysis and ligand design.
Executive Summary
Atropisomeric biaryl bisphosphines, particularly the (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) (MeOBIPHEP) family, represent a class of privileged ligands in asymmetric catalysis. Their efficacy in inducing high enantioselectivity is not accidental but a direct consequence of their finely tunable three-dimensional structure. The catalytic performance of a MeOBIPHEP-metal complex is fundamentally governed by the interplay of two key factors: its electronic properties , which dictate the electron density at the metal center, and its steric profile , which shapes the chiral environment where catalysis occurs.[1] This guide provides a comprehensive framework for understanding, quantifying, and strategically modulating these properties through targeted substitution on the MeOBIPHEP scaffold. We will delve into the causality behind experimental choices for characterization, present validated protocols, and demonstrate how a holistic understanding of steric and electronic effects enables the rational design of next-generation catalysts for challenging transformations.
The Foundation: Why Steric and Electronic Properties Dictate Catalytic Fate
The success of a chiral ligand like MeOBIPHEP hinges on its ability to create a well-defined, asymmetric coordination sphere around a transition metal. This chiral pocket must not only differentiate between enantiotopic faces of a prochiral substrate but also promote the electronic steps of the catalytic cycle (e.g., oxidative addition, reductive elimination).
-
Electronic Effects: These arise from the intrinsic electron-donating or withdrawing nature of the substituents on the ligand backbone.[2] They are transmitted through the bonds to the phosphorus atoms, modulating their σ-donor and π-acceptor capabilities. A more electron-rich phosphine can increase the rate of oxidative addition but may slow reductive elimination. The optimal electronic balance is reaction-dependent.
-
Steric Effects: This refers to the spatial arrangement and bulk of the ligand.[3] In MeOBIPHEP, the primary steric determinant is the dihedral angle of the biaryl backbone, which is further influenced by substituents. This framework creates the chiral "walls" of the catalytic pocket, controlling substrate approach and ultimately the stereochemical outcome.[4]
A systematic evaluation of these two pillars is therefore not merely academic; it is the cornerstone of logical and efficient catalyst development.
Quantifying the Invisible Hand: The Electronic Character of Substituted MeOBIPHEP
Modifying the MeOBIPHEP backbone with different functional groups allows for the precise tuning of the electron density at the phosphorus centers. We can quantify this using robust experimental and computational methods.
Experimental Quantification
The TEP, developed by Chadwick A. Tolman, remains a gold standard for comparing the net electron-donating ability of phosphine ligands.[2] The method relies on the principle that the C-O bond strength in a metal carbonyl complex is sensitive to the electronic properties of other ligands bound to the metal.
Causality: A more electron-donating phosphine ligand increases the electron density on the metal center. This, in turn, enhances π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands.[2] This increased backbonding weakens the C≡O triple bond, resulting in a lower ν(CO) stretching frequency in the IR spectrum. Therefore, a lower TEP value (lower cm⁻¹) corresponds to a more strongly electron-donating ligand.
The workflow for determining the TEP is a self-validating system, as the position of the A₁ symmetric ν(CO) band is a direct physical measurement of the electronic environment within the standardized [LNi(CO)₃] complex.
Caption: Workflow for TEP Determination.
An alternative method involves the preparation of phosphine selenides (R₃P=Se). The one-bond coupling constant, ¹J(P-Se), is sensitive to the electronic nature of the phosphine.
Causality: The magnitude of ¹J(P-Se) is related to the amount of s-character in the P-Se bond. More electron-withdrawing groups on the phosphine increase the s-character of the phosphorus orbital involved in the P-Se bond (Bent's rule), leading to a larger ¹J(P-Se) value. Conversely, more electron-donating groups result in a smaller coupling constant.
Computational Quantification
Density Functional Theory (DFT) provides powerful tools to predict electronic properties without synthesizing the nickel-carbonyl complexes.[5][6][7]
-
Calculated TEP: The ν(CO) frequencies of virtual [LNi(CO)₃] complexes can be accurately calculated, providing a theoretical TEP that correlates well with experimental values.
-
Molecular Electrostatic Potential (MEP): This method calculates the electrostatic potential on the surface of the molecule. The value of the most negative potential (Vmin), typically located on the phosphorus lone pair, serves as a direct measure of its nucleophilicity and electron-donating ability.
Data Summary: Electronic Properties
The following table provides illustrative data comparing standard ligands. While a comprehensive database for all substituted MeOBIPHEP ligands is beyond the scope of this guide, these values provide a critical reference frame.
| Ligand (L) | TEP (ν(CO) in cm⁻¹)[2] | Electronic Character |
| P(OPh)₃ | 2089 | Strongly π-accepting |
| PPh₃ | 2068.9 | Moderately donating |
| (R)-MeOBIPHEP | (est. ~2067-2069) | Donating, similar to PPh₃ |
| P(cyclohexyl)₃ | 2064.1 | Strongly donating |
| P(t-Bu)₃ | 2056.1 | Very strongly donating |
Note: The TEP for MeOBIPHEP is estimated based on its structural similarity to other triarylphosphines. Precise values require experimental determination for each substituted analog.
Shaping the Chiral Space: The Steric Profile of Substituted MeOBIPHEP
The steric environment of a MeOBIPHEP ligand is not simply about "bulk." It is a dynamic, three-dimensional architecture defined by the biaryl dihedral angle and the volume occupied by its substituents.
Experimental Quantification: X-ray Crystallography
The most definitive method for determining the steric profile of a ligand is through single-crystal X-ray diffraction of its metal complexes.[4][8][9][10][11] This technique provides a precise atomic-level map of the catalyst resting state.
Causality: The crystal structure reveals critical parameters that are otherwise inferred. The biaryl dihedral angle is the most important, as it dictates the overall shape and depth of the chiral grooves. Substituents at the ortho-positions of the biphenyl backbone (3,3'-positions) or on the P-aryl groups can dramatically alter this angle, leading to a more rigid and well-defined chiral pocket.[12][13][14] This increased steric hindrance can prevent unwanted substrate binding modes and enhance enantiomeric discrimination.[4]
Model-Based & Computational Quantification
The Tolman cone angle is a simple, yet powerful, model that quantifies the steric bulk of a phosphine ligand.[3] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the entire ligand.[3] For bidentate ligands like MeOBIPHEP, an "effective" cone angle is often considered.
A more sophisticated and often more accurate descriptor is the percent buried volume.[15] This parameter is calculated from a crystal or DFT-optimized structure and defines the percentage of the volume of a sphere around the metal (typically with a radius of 3.5 Å) that is occupied by the ligand.[16] It provides a more nuanced measure of steric hindrance than the cone angle, as it accounts for the specific shape and orientation of the ligand.
Caption: Steric Parameter Models.
Data Summary: Steric Properties
The introduction of substituents, especially at the positions ortho to the phosphine groups, has a profound steric impact.
| Ligand | Key Steric Feature | Impact on Catalysis |
| (R)-MeOBIPHEP | Unsubstituted P-phenyl rings | Forms an effective chiral pocket. |
| (R)-o-Ph-MeOBIPHEP | Phenyl groups at the 3,3'-positions | Increases the dihedral angle and steric bulk near the metal, creating a more rigid and defined chiral pocket.[12] |
| (R)-3,5-tBu-MeOBIPHEP | Bulky tert-butyl groups on P-aryl rings | Increases the overall cone angle and %Vbur, influencing substrate approach. |
Case Study: The Synergy of Sterics and Electronics in Rh-Catalyzed Asymmetric Hydrogenation
The true power of ligand design is realized when steric and electronic effects work in concert. Let's consider the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, a benchmark reaction for MeOBIPHEP ligands.[17]
The established mechanism suggests that the substrate coordinates to the rhodium center, followed by oxidative addition of H₂ and subsequent migratory insertion and reductive elimination to yield the chiral product.[18] The enantioselectivity is determined by the relative stability and reactivity of the two diastereomeric catalyst-substrate complexes.
Scenario Analysis:
-
Parent MeOBIPHEP: This ligand provides good to excellent enantioselectivity for many substrates. The chiral pocket formed by the atropisomeric backbone effectively differentiates the two faces of the olefin.
-
ortho-Substituted o-Ph-MeOBIPHEP: Wu, He, and Zhang demonstrated that introducing phenyl groups at the 3,3'-positions of MeOBIPHEP leads to a dramatic increase in enantioselectivity for certain substrates (e.g., >99% ee vs. 91% ee for the parent ligand under similar conditions).
-
Causality: The ortho-phenyl groups act as steric "walls." They increase the rigidity of the biaryl backbone and create a much tighter, more defined chiral pocket. This steric clash disfavors the formation of the catalyst-substrate diastereomer that leads to the minor product, thereby amplifying the enantiomeric excess. While the electronic effect of the additional phenyl groups is minimal, the steric modification is dominant and highly consequential.
-
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
Standard Operating Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
Protocol 1: Determination of Tolman's Electronic Parameter (TEP)
-
Preparation of [Ni(CO)₄]: Caution: Nickel tetracarbonyl is extremely toxic and must be handled in a certified fume hood with appropriate personal protective equipment. Prepare a stock solution of [Ni(CO)₄] in a suitable anhydrous, deoxygenated solvent (e.g., dichloromethane or THF).
-
Complex Formation: In an inert atmosphere (glovebox or Schlenk line), add one molar equivalent of the substituted MeOBIPHEP ligand to the [Ni(CO)₄] solution. The reaction is typically rapid at room temperature, displacing one CO ligand to form [LNi(CO)₃].
-
IR Spectroscopy: Transfer the solution to an IR cell with gas-tight seals. Record the infrared spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹).
-
Data Analysis: Identify the high-frequency, A₁ symmetric ν(CO) band. This value is the Tolman Electronic Parameter for the ligand. Compare this value to established standards (e.g., PPh₃: 2068.9 cm⁻¹).
Protocol 2: Computational Workflow for %Vbur Calculation
-
Structure Generation: Obtain a 3D structure of the metal-ligand complex, either from single-crystal X-ray diffraction data (.cif file) or through geometry optimization using a DFT method (e.g., B3LYP functional with an appropriate basis set).
-
Software: Use a specialized program capable of calculating %Vbur, such as the SambVca web application or other standalone software.
-
Parameter Input:
-
Define the metal atom as the center of the sphere (atom 1).
-
Set the sphere radius (a standard value is 3.5 Å for direct comparison with literature).
-
Use scaled van der Waals radii (Bondi radii are standard).
-
Exclude hydrogen atoms from the calculation.
-
-
Calculation and Analysis: The software will calculate the volume occupied by the ligand atoms within the defined sphere and express it as a percentage of the total sphere volume. This value is the %Vbur.
Conclusion
The rational design of high-performance catalysts is an exercise in molecular engineering. For the MeOBIPHEP ligand class, success is achieved not by serendipity, but by a deep understanding of the causal links between structure and function. By systematically substituting the ligand backbone and employing a suite of validated analytical and computational tools—IR spectroscopy for electronic characterization, X-ray crystallography for definitive steric mapping, and DFT for predictive power—researchers can precisely control the catalytic environment. This guide has outlined the fundamental principles and provided the practical framework necessary to move beyond trial-and-error screening and toward the deliberate, rational design of MeOBIPHEP ligands tailored for specific, challenging asymmetric transformations.
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Chiral Phosphine Ligands for Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Transition metal-catalyzed asymmetric synthesis is a foundational pillar of modern chemical and pharmaceutical research, enabling the precise construction of chiral molecules. The efficacy of these transformations is critically dependent on the chiral ligands that orchestrate the stereochemical outcome. Among the vast landscape of chiral ligands, phosphines have established themselves as a dominant class due to their robust coordination to transition metals and the highly tunable nature of their steric and electronic properties.[1][2] This guide provides an in-depth exploration of chiral phosphine ligands, moving beyond a mere catalog of structures to dissect the fundamental principles governing their function. We will examine their classification, delve into the causal relationships between ligand architecture and catalytic performance, and provide field-proven methodologies for their synthesis and application. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the power of chiral phosphine ligands in asymmetric synthesis.
The Central Role of Chirality in Catalysis
In the synthesis of pharmacologically active compounds, the three-dimensional arrangement of atoms, or stereochemistry, is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Asymmetric catalysis addresses this challenge by utilizing a small amount of a chiral catalyst to generate large quantities of an enantomerically enriched product. The heart of this process is the chiral ligand, which coordinates to a metal center to create a chiral environment, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other.[3]
Chiral phosphine ligands excel in this role due to the phosphorus atom's ability to form strong σ-bonds with transition metals and the vast possibilities for modifying the substituents on the phosphorus atom. This allows for the fine-tuning of both steric and electronic effects, which are the primary determinants of a catalyst's activity and selectivity.[4][5]
A Framework for Understanding Chiral Phosphine Ligands: Classification
The chirality in phosphine ligands can originate from several sources, leading to a useful classification system that aids in ligand selection and design.
-
P-Chiral Ligands: These ligands possess a stereogenic phosphorus atom. The direct attachment of the chiral center to the metal allows for a profound influence on the catalytic event. A landmark example is DIPAMP, which was instrumental in the industrial synthesis of L-DOPA.[6] However, the synthesis of P-chiral ligands can be challenging.[4]
-
Ligands with Backbone Chirality: This is the most populous class of chiral phosphine ligands.[4] The chirality resides in the carbon framework that tethers the phosphine groups. This class can be further subdivided:
-
C₂-Symmetric Diphosphines: These ligands possess a C₂ axis of rotation, which simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivities. Prominent examples include BINAP (atropisomeric chirality) and DuPhos (central chirality).[7][8]
-
Non-Symmetric Diphosphines: Ligands lacking C₂ symmetry, such as the Josiphos family, have also proven to be highly effective and are used in large-scale industrial processes.[9][10]
-
The choice between these classes is dictated by the specific reaction and substrate, with the geometry of the chiral pocket created by the ligand being a critical factor.
The Pillars of Performance: Steric and Electronic Effects
The success of a chiral phosphine ligand in a given transformation is governed by a delicate interplay of its steric and electronic properties. A quantitative understanding of these factors is crucial for rational ligand design and catalyst optimization.[11]
Steric Parameters: Defining the Catalytic Pocket
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined M-P bond distance.[12][13] A larger cone angle generally indicates greater steric hindrance, which can influence coordination number, ligand dissociation rates, and the stereochemical outcome of a reaction.[14]
-
Bite Angle (βn): For bidentate phosphine ligands, the bite angle is the P-M-P angle. This geometric constraint is dictated by the ligand's backbone and plays a crucial role in determining the geometry of the metal complex and, consequently, its catalytic properties. For instance, in rhodium-catalyzed hydroformylation, ligands with wider bite angles can preferentially occupy equatorial positions in a trigonal bipyramidal intermediate, influencing the regioselectivity of the reaction.[14]
Electronic Parameters: Modulating Metal Reactivity
-
Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a Ni(CO)₃L complex using infrared spectroscopy. More electron-donating ligands increase the electron density on the metal center, which in turn leads to more back-bonding to the CO ligands and a lower ν(CO).[11][12] The electronic properties of the ligand can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[11]
The interplay between steric and electronic effects is complex and often inseparable. For instance, changes in substituent size that alter the cone angle can also affect the electronics at the phosphorus center.[15]
Synthesis of Chiral Phosphine Ligands: A Practical Approach
The development of efficient and scalable synthetic routes to chiral phosphine ligands is a critical enabler for their widespread application. While numerous methods exist, we present a representative protocol for the synthesis of (R)-BINAP, a widely used atropisomeric ligand.
Representative Synthetic Workflow: (R)-BINAP
The synthesis of (R)-BINAP typically starts from enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol.[16]
Detailed Experimental Protocol: Synthesis of (R)-BINAP
This protocol is adapted from a literature procedure and should be performed by trained personnel in a suitable laboratory setting.[16]
Step 1: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol
-
To an oven-dried flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq).
-
Add dry methylene chloride, followed by dry pyridine (3.0 eq).
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add triflic anhydride (2.3 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add hexane and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride.
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.[16]
Step 2: Nickel-Catalyzed Phosphinylation
-
In a separate oven-dried flask under nitrogen, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 0.1 eq).
-
Add anhydrous dimethylformamide (DMF) and diphenylphosphine (0.6 eq).
-
Heat the solution to 100 °C for 30 minutes.
-
In another flask, dissolve the chiral ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq) in anhydrous, degassed DMF.
-
Transfer the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.
-
Add additional portions of diphenylphosphine over several hours while maintaining the temperature at 100 °C.
-
Monitor the reaction by HPLC until the ditriflate is consumed.
-
Cool the reaction mixture to induce crystallization.
-
Filter the product, wash with methanol, and dry under vacuum to afford (R)-BINAP.[16][17]
Applications in Asymmetric Catalysis: Performance in Action
Chiral phosphine ligands have been successfully applied to a wide range of asymmetric transformations. Below, we highlight their performance in key reactions, supported by quantitative data.
Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most powerful and widely used applications of chiral phosphine ligands, particularly for the synthesis of chiral alcohols, amines, and carboxylic acids.[6]
Table 1: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand | Catalyst | Substrate | Product | ee (%) | TON | TOF (s⁻¹) | Reference(s) |
| (R)-BINAP | RuBr₂[(R)-BINAP] | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 97-98 | - | - | [18] |
| (R)-BINAP | [RuCl((R)-binap)(p-cymene)]Cl | Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | >99 | - | - | [19] |
| Josiphos | Ru-Josiphos | Enamide | Chiral amine | >99 | - | 0.3 | [9] |
| Josiphos | Ir-Josiphos | Imine | (S)-metolachlor | 79 | >7,000,000 | >0.5 | [9] |
| (R,R)-Me-DuPhos | [Rh((R,R)-Me-DuPhos)]⁺ | Enamide | Chiral amide | 99.9 | - | - | [7] |
| DuanPhos | Ir-(Sc,Rp)-DuanPhos | N-arylimine | Chiral secondary amine | up to 98 | up to 10,000 | - | [20] |
Asymmetric Hydroformylation
This reaction introduces a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. It is a highly atom-economical process. Rhodium catalysts with chiral phosphine or phosphine-phosphite ligands are commonly employed.[21][22]
Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a versatile method for the formation of C-C, C-N, and C-O bonds. The mechanism involves the formation of a η³-allyl palladium intermediate, with the chiral ligand controlling the facial selectivity of the nucleophilic attack.[23][24][25]
Conclusion and Future Outlook
Chiral phosphine ligands are indispensable tools in the field of asymmetric synthesis. Their modularity, which allows for the systematic tuning of steric and electronic properties, has been a key driver of innovation, leading to the development of highly efficient and selective catalysts for a myriad of transformations. The principles outlined in this guide—classification based on the source of chirality, the quantitative understanding of steric and electronic effects, and the practical application in key catalytic reactions—provide a robust framework for both novice and experienced researchers.
The future of chiral phosphine ligand design will likely focus on the development of more sustainable and economical synthetic routes, the discovery of ligands that operate under milder conditions with lower catalyst loadings, and the application of computational tools to predict ligand performance and accelerate the discovery process. As the demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science sectors continues to grow, the importance of chiral phosphine ligands in enabling these technologies will undoubtedly increase.
References
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Buergler, J. F., Niedermann, K., & Togni, A. (2012). P-stereogenic trifluoromethyl derivatives of Josiphos: synthesis, coordination properties, and applications in asymmetric catalysis. Chemistry (Weinheim an der Bergstrasse, Germany), 18(2), 632–640. [Link]
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Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]
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Chen, C., Dong, X.-Q., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670–2682. [Link]
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Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
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Floris, T., Kluson, P., Muldoon, M., & Pelantova, H. (2010). Notes on the Asymmetric Hydrogenation of Methyl Acetoacetate in Neoteric Solvents. Pure and Applied Chemistry, 82(1), 135-142. [Link]
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Gao, W., Zhang, X., & Lv, H. (2017). Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral.... Organic Letters. [Link]
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Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [Link]
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Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
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Jana, A. (2023). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Journal of Chemical Sciences, 135(1). [Link]
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Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(18), 4485-4495. [Link]
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LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
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Noyori, R. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356-5361. [Link]
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Ortuño, R. M. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(10), 18888-18925. [Link]
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Sturm, T., Xiao, L., & Weissensteiner, W. (2001). Preparation of Novel Enantiopure Ferrocenyl-Based Ligands for Asymmetric Catalysis. CHIMIA International Journal for Chemistry, 55(9), 688-693. [Link]
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Takaya, H., Ohta, T., Inoue, S., Tokunaga, M., Kitamura, M., & Noyori, R. (1995). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 72, 74. [Link]
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Togni, A. (2012). P-stereogenic trifluoromethyl derivatives of Josiphos: synthesis, coordination properties, and applications in asymmetric catalysis. Chemistry, 18(2), 632-40. [Link]
-
Trost, B. M., & Fraisse, P. L. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Accounts of Chemical Research, 52(2), 438-449. [Link]
-
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]
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Wikipedia. (n.d.). Josiphos ligands. Retrieved from [Link]
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Xiao, D., & Zhang, X. (n.d.). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Organic Syntheses. [Link]
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Scribd. (n.d.). BINAP Synthesis Process Overview. [Link]
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University of Zurich. (n.d.). Asymmetric Hydrogenation. [Link]
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(R)-3,5-iPr-4-NMe2-MeOBIPHEP molecular weight and formula
An In-Depth Technical Guide to (R)-3,5-iPr-4-NMe2-MeOBIPHEP
Introduction
(R)-3,5-iPr-4-NMe2-MeOBIPHEP is a state-of-the-art, atropisomeric chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. As a member of the MeOBIPHEP family, it embodies a sophisticated molecular architecture engineered for high performance. Its structure is characterized by a stereogenic biphenyl backbone, methoxy substituents that lock the conformation, and highly substituted phosphine moieties. Specifically, the presence of bulky di-isopropyl groups and strongly electron-donating dimethylamino groups on the phosphorus-bound phenyl rings designates it as a sterically demanding and exceptionally electron-rich ligand. These features are pivotal, enabling the formation of highly active and selective metal complexes that catalyze challenging chemical transformations with remarkable levels of enantiocontrol. This guide provides a comprehensive overview of its core properties, the scientific principles guiding its design, and its practical application in research and development.
PART 1: Core Molecular Data
The fundamental identity of (R)-3,5-iPr-4-NMe2-MeOBIPHEP is defined by its molecular formula, weight, and structural registry numbers. This information is crucial for accurate experimental planning, stoichiometric calculations, and regulatory compliance.
| Identifier | Value | Source(s) |
| Molecular Formula | C₇₀H₁₀₀N₄O₂P₂ | [1][2][3] |
| Molecular Weight | 1091.5 g/mol | [1] |
| CAS Number | 352655-40-4 | [2][3] |
| Full Chemical Name | (R)-(-)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | [1][3] |
| Synonym | (R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis{bis[3,5-diisopropyl-4-(dimethylamino)phenyl]phosphine} | [1] |
PART 2: Scientific Rationale and Ligand Design
The exceptional performance of (R)-3,5-iPr-4-NMe2-MeOBIPHEP is not fortuitous but a direct result of rational ligand design. The interplay of its electronic and steric properties creates a unique catalytic environment that dictates reactivity and selectivity.
Expertise & Experience: The Causality of Molecular Architecture
The design of high-performance phosphine ligands hinges on modulating their steric and electronic characteristics to influence the stability and reactivity of intermediates in a catalytic cycle.[4] (R)-3,5-iPr-4-NMe2-MeOBIPHEP is a prime example of this principle.
-
Atropisomeric Biaryl Backbone: The 6,6'-dimethoxy-1,1'-biphenyl core provides a rigid and conformationally stable C₂-symmetric chiral scaffold. The methoxy groups create sufficient steric hindrance to prevent rotation around the biphenyl C-C bond, thus establishing a permanent chiral environment. The dihedral angle of this backbone is a critical parameter that defines the geometry of the "chiral pocket" around the coordinated metal center, directly influencing enantioselective recognition of the substrate.[5]
-
Steric Hindrance: The four isopropyl groups positioned ortho to the phosphorus atoms create significant steric bulk. This bulkiness promotes the formation of highly reactive, monoligated metal complexes, which are often key to achieving high catalytic turnover.[4] Furthermore, this steric shield helps to enforce a specific substrate approach trajectory, enhancing facial discrimination and leading to high enantioselectivity.
-
Electron-Donating Properties: The para-dimethylamino (NMe₂) group is a powerful electron-donating substituent. This feature, combined with the electron-rich nature of the alkylated aryl groups, makes the phosphorus centers extremely strong σ-donors.[6] This high electron density on the metal center facilitates crucial catalytic steps, such as oxidative addition in cross-coupling reactions, and can enhance the reactivity of the catalyst in hydrogenation processes.[2]
Caption: Generalized workflow for the synthesis of the title ligand.
This multi-step process, while complex, allows for the modular construction of the ligand, enabling the synthesis of various analogues by simply changing the aryl halide coupling partner. [7][8]
PART 4: Applications in Asymmetric Catalysis
The MeOBIPHEP ligand family has demonstrated broad utility across a spectrum of metal-catalyzed asymmetric transformations. The unique steric and electronic profile of the title ligand makes it particularly well-suited for reactions requiring a highly active and selective catalyst.
| Reaction Type | Metal | Substrate Class | Typical ee (%) | Reference Context |
| Asymmetric Hydrogenation | Rh, Ir, Ru | Enamides, β-Keto Esters, Olefins | 90 - >99 | [9][10][11] |
| C-C Cross-Coupling | Pd | Heck Reaction (Aryl Triflates) | 85 - 95 | |
| Reductive Coupling | Rh | Aldehydes + Alkynes | 90 - 98 | |
| Conjugate Addition | Rh | Enones + Boronic Acids | 92 - >99 | [8] |
PART 5: Detailed Experimental Protocol
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative application: the Rhodium-catalyzed asymmetric hydrogenation of an enamide substrate. This reaction is a cornerstone of asymmetric catalysis, widely used in the synthesis of chiral amino acids and pharmaceutical intermediates.
Workflow: Rh-Catalyzed Asymmetric Hydrogenation
Caption: Step-by-step experimental workflow for hydrogenation.
Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
Objective: To synthesize (R)-N-acetylalanine methyl ester with high enantiopurity.
Materials:
-
(R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl 2-acetamidoacrylate (Substrate)
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (High purity)
-
Argon gas (High purity)
Equipment:
-
Inert atmosphere glovebox
-
High-pressure autoclave or Parr shaker
-
Schlenk line
-
Magnetic stirrer and stir bars
-
Gastight syringes
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Preparation (In Glovebox): a. In a 10 mL volumetric flask, accurately weigh (R)-3,5-iPr-4-NMe2-MeOBIPHEP (e.g., 5.78 mg, 0.0053 mmol, 1.05 eq). b. To the same flask, add [Rh(COD)₂]BF₄ (e.g., 2.02 mg, 0.0050 mmol, 1.0 eq). c. Dissolve the solids in anhydrous, degassed methanol and dilute to the 10 mL mark to create a 0.50 mM catalyst stock solution. d. Stir the solution for 30 minutes to ensure complete complex formation. The solution should be a clear, homogeneous color.
-
Hydrogenation Reaction: a. In the main vessel of the autoclave, place a magnetic stir bar and add the substrate, methyl 2-acetamidoacrylate (e.g., 143.1 mg, 1.0 mmol, 2000 eq). b. Seal the autoclave and remove it from the glovebox. c. Connect the autoclave to a Schlenk line. Evacuate and backfill with argon gas three times to ensure an inert atmosphere. d. Using a gastight syringe, inject 10.0 mL of the catalyst stock solution (0.005 mmol Rh, S/C ratio = 2000:1) into the autoclave. e. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 atm). f. Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).
-
Work-up and Analysis: a. After the reaction is complete (typically 1-12 hours, monitor by TLC/HPLC), carefully vent the hydrogen gas. b. Purge the vessel with argon. c. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. d. The crude product can be purified by column chromatography if necessary, but is often clean enough for direct analysis. e. Conversion: Determine by ¹H NMR spectroscopy of the crude product. f. Enantiomeric Excess (ee): Determine by chiral HPLC analysis, comparing the product to racemic and authentic chiral standards.
Conclusion
(R)-3,5-iPr-4-NMe2-MeOBIPHEP stands as a testament to the power of rational ligand design in advancing the field of asymmetric catalysis. Its sophisticated architecture, combining a rigid chiral backbone with precisely tuned steric and electronic features, provides a powerful tool for chemists in academia and industry. The ability to form highly active and exceptionally selective catalysts enables the efficient and predictable synthesis of chiral molecules, driving innovation in drug development, materials science, and fine chemical production.
References
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PubChem. (R)-3,5-iPr-4-NMe2-MeOBIPHEP. National Center for Biotechnology Information. [Link]
-
ChemBK. (R)-(+)-2,2'-Bis[di-(3,5-di-i-propyl-4-dimethyl- aminophenyl)-phosphino]-6,6'-dimethoxy-1,1'- biphenyl. [Link]
-
Gessner Group. Phosphine ligands and catalysis. University of Würzburg. [Link]
-
Krueger, et al. (2021). Strain-dependent Enantioselectivity in Mechanochemically Coupled Catalytic Hydrogenation. ChemRxiv. [Link]
-
Nielsen, D. K., et al. (2018). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ACS Catalysis. [Link]
-
Au-Alvarez, O., et al. (2009). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences. [Link]
-
Genov, M., et al. (2007). Efficient route to atropisomeric ligands--application to the synthesis of MeOBIPHEP analogues. Semantic Scholar. [Link]
-
Tang, W., et al. (2003). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Tetrahedron: Asymmetry. [Link]
-
Genov, M., et al. (2008). Synthesis of atropisomeric chiral MeOBIPHEP analogues via Pd-catalyzed P–C coupling — applications to asymmetric Rh-catalyzed C–C bond formations in water. ResearchGate. [Link]
-
Kuwano, R., et al. (2010). Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF. Chemistry – A European Journal. [Link]
-
Asymmetric Hydrogenation. (2015). Creative Commons. [Link]
-
Ačai, P., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]
-
Pescarmona, P. P., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Molecules. [Link]
-
Hsiao, Y., et al. (2018). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Organic Process Research & Development. [Link]
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A-Z Technical Guide on the Safe Handling and Application of (R)-3,5-iPr-4-NMe2-MeOBIPHEP
For Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Ligand
(R)-3,5-iPr-4-NMe2-MeOBIPHEP, with the full chemical name (R)-(+)-2,2'-Bis[di-(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, is a highly specialized, atropisomeric phosphine ligand.[1] It belongs to the MeOBIPHEP family of ligands, which are renowned for their broad and successful application in asymmetric catalysis.[2][3] The unique structural and electronic properties of this ligand, characterized by bulky di-isopropylphenyl groups and electron-donating dimethylamino substituents, make it a powerful tool in modern synthetic organic chemistry.
This guide provides a comprehensive overview of the essential safety protocols, handling techniques, and application methodologies for (R)-3,5-iPr-4-NMe2-MeOBIPHEP. The information herein is synthesized from established best practices for handling air-sensitive organophosphorus compounds and data from analogous chemical structures.
Section 1: Core Physicochemical and Safety Data
A thorough understanding of the ligand's properties is foundational to its safe and effective use.
| Property | Value | Source |
| CAS Number | 352655-40-4 | [1][4] |
| Molecular Formula | C₇₀H₁₀₀N₄O₂P₂ | [4][5] |
| Molecular Weight | 1091.52 g/mol | [4][5] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |
| Air Sensitivity | Presumed to be air-sensitive. | Inferred from general phosphine chemistry[6][7] |
| Moisture Sensitivity | Presumed to be moisture-sensitive. | Inferred from general phosphine chemistry[8] |
Section 2: Hazard Identification and Personal Protective Equipment (PPE)
Organophosphorus compounds can present significant health risks. While specific toxicity data for this ligand is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: When handling the solid outside of a controlled atmosphere (e.g., glovebox), a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) is recommended.[3]
Section 3: Handling and Storage Protocols
The primary challenge in handling (R)-3,5-iPr-4-NMe2-MeOBIPHEP is its sensitivity to atmospheric oxygen.[7] Oxidation of the phosphorus(III) center to a phosphine oxide renders the ligand inactive in catalysis.[7] Therefore, all manipulations must be performed under an inert atmosphere.
Core Equipment:
-
Glovebox: The preferred environment for all manipulations, including weighing and preparing stock solutions. A well-maintained glovebox provides a stable inert atmosphere with very low levels of oxygen and moisture.[6]
-
Schlenk Line: A viable alternative for setting up reactions and transferring solutions. This technique requires proficiency in creating an inert atmosphere within glassware through cycles of evacuation and backfilling with an inert gas.[6]
Workflow 1: Weighing and Preparing a Stock Solution
This workflow outlines the critical steps for safely handling the solid ligand.
Caption: Glovebox workflow for preparing a ligand stock solution.
Storage Best Practices:
-
Solid: Store the original container in a freezer (-20°C), preferably within a larger, sealed container under an inert atmosphere (e.g., inside a glovebox or a desiccator cabinet purged with argon).
-
Solutions: Solutions should be prepared with rigorously degassed solvents and stored in sealed vials under an inert atmosphere in a freezer.[7] Over time, even solutions can degrade, so it is best to use them within a reasonable timeframe.
Section 4: Application in Asymmetric Catalysis - A Protocol Example
(R)-3,5-iPr-4-NMe2-MeOBIPHEP is a ligand of choice for various metal-catalyzed asymmetric transformations. Below is a representative, step-by-step protocol for a generic asymmetric hydrogenation, illustrating its practical use.
Reaction: Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
Metal Precursor (e.g., [Rh(COD)₂]BF₄)
-
(R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand
-
Substrate (prochiral olefin)
-
Degassed, anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
Experimental Protocol (Schlenk Line Technique):
-
Glassware Preparation: Ensure all glassware is oven-dried (120°C overnight) and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Catalyst Preparation (In Situ):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%).
-
Add the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand (1.1 mol%). The slight excess of ligand helps ensure full coordination to the metal and stabilizes the active catalyst.
-
Seal the flask, and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas. This process is crucial to remove any residual air.[6]
-
-
Solvent and Substrate Addition:
-
Add the degassed, anhydrous solvent (e.g., 5 mL) via a gas-tight syringe. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active chiral catalyst complex. The solution will typically change color, indicating complex formation.
-
Add the substrate (1 mmol, 1.0 equivalent), either as a solid (if air-stable) before the evacuation cycles or as a solution in degassed solvent via syringe.
-
-
Hydrogenation:
-
Purge the reaction flask with hydrogen gas by evacuating and backfilling with H₂ three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar).
-
Stir the reaction vigorously at the desired temperature until the reaction is complete (monitor by TLC, GC, or ¹H NMR analysis of aliquots).
-
-
Work-up:
-
Carefully and slowly vent the excess hydrogen pressure.
-
Purge the flask with inert gas. The reaction mixture can now typically be exposed to air.[7]
-
Remove the solvent under reduced pressure. The residue can then be purified by standard techniques such as column chromatography.
-
Caption: Workflow for a typical asymmetric hydrogenation reaction.
Section 5: Spill Management and Waste Disposal
Accidents should be handled with caution and preparedness.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep the absorbed material into a sealable container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing (R)-3,5-iPr-4-NMe2-MeOBIPHEP, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Organophosphorus compounds should not be disposed of down the drain, as they can be harmful to aquatic life.[9]
-
Disposal must be carried out in accordance with local, state, and federal environmental regulations.[10] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
References
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- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
-
National Center for Biotechnology Information. (n.d.). (R)-3,5-iPr-4-NMe2-MeOBIPHEP. PubChem Compound Database. Retrieved from [Link]
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Jongen, L., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved from [Link]
-
Reddit. (2015). how to deal with an air sensitive solid?. r/chemistry. Retrieved from [Link]
- Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds.
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U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]
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ElectronicsAndBooks. (1979). Enzymatic Detoxification of Waste Organophosphate Pesticides. Retrieved from [Link]
-
GeoScienceWorld. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organophosphate esters in inert landfill soil: A case study. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Retrieved from [Link]
-
ChemBK. (n.d.). Bis[di-(3,5-di-i-propyl-4-dimethyl- aminophenyl)-phosphino]-6,6'-dimethoxy-1,1'. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Tetrahedron. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: (R)-3,5-iPr-4-NMe2-MeOBIPHEP in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Advancing Asymmetric Hydrogenation through Ligand Design
Transition metal-catalyzed asymmetric hydrogenation is a fundamental and powerful tool in modern organic synthesis, enabling the efficient production of chiral molecules, which are the cornerstone of many pharmaceuticals, agrochemicals, and fine chemicals.[1] The efficacy of these transformations is critically dependent on the chiral ligands that coordinate to the metal center, dictating both the catalytic activity and the stereochemical outcome of the reaction.[2][3] Within the vast library of chiral phosphine ligands, the MeOBIPHEP family of atropisomeric diphosphines has emerged as a privileged scaffold, demonstrating exceptional performance in a wide range of asymmetric hydrogenations.[4][5]
This technical guide focuses on a specific, highly tailored derivative: (R)-3,5-iPr-4-NMe2-MeOBIPHEP . This ligand is rationally designed to combine the steric bulk of isopropyl groups with the strong electron-donating character of a dimethylamino substituent, aiming to enhance both the enantioselectivity and catalytic activity of the resulting metal complexes. We will delve into the scientific rationale behind this design, provide detailed protocols for its application in asymmetric hydrogenation, and discuss the mechanistic nuances of the catalytic cycle.
The (R)-3,5-iPr-4-NMe2-MeOBIPHEP Ligand: A Marriage of Sterics and Electronics
The core of the MeOBIPHEP structure is a C₂-symmetric biphenyl backbone with methoxy groups at the 6 and 6' positions.[6] This atropisomeric framework provides a well-defined chiral environment around the metal center. The thoughtful introduction of substituents onto this scaffold allows for the fine-tuning of the catalyst's properties.
-
3,5-Di-isopropyl (iPr) Groups: The bulky isopropyl groups at the 3 and 5 positions of the phenyl rings attached to the phosphorus atoms create a sterically demanding pocket around the active site. This steric hindrance can play a crucial role in differentiating the prochiral faces of a substrate, leading to higher enantioselectivity.[7][8][9]
-
4-Dimethylamino (NMe₂) Group: The dimethylamino group at the 4-position is a potent electron-donating group. This electronic perturbation increases the electron density on the phosphorus atoms and, consequently, on the coordinated metal center. An electron-rich metal center can facilitate key steps in the catalytic cycle, such as the oxidative addition of hydrogen, potentially leading to higher catalytic turnover frequencies.
The synergistic combination of these steric and electronic features in (R)-3,5-iPr-4-NMe2-MeOBIPHEP is anticipated to result in a highly active and selective catalyst for the asymmetric hydrogenation of a broad range of substrates, including challenging ketones, olefins, and imines.
Diagram: Structure of (R)-3,5-iPr-4-NMe2-MeOBIPHEP
Caption: Molecular structure of (R)-3,5-iPr-4-NMe2-MeOBIPHEP.
Experimental Protocols: Asymmetric Hydrogenation of Prochiral Ketones
The following protocols provide a general framework for the asymmetric hydrogenation of prochiral ketones using a pre-formed or in situ generated Ruthenium catalyst with (R)-3,5-iPr-4-NMe2-MeOBIPHEP.
In Situ Catalyst Preparation
-
Materials:
-
[Ru(COD)Cl₂]n (Ruthenium(IV) chloride 1,5-cyclooctadiene complex)
-
(R)-3,5-iPr-4-NMe2-MeOBIPHEP
-
(R,R)-DPEN (1,2-diphenylethylenediamine) or other suitable chiral diamine
-
Anhydrous, degassed solvent (e.g., isopropanol, methanol, or dichloromethane)
-
Substrate (prochiral ketone)
-
Base (e.g., KOtBu, NaOAc)
-
High-pressure autoclave equipped with a magnetic stir bar
-
-
Procedure:
-
In a glovebox, to a Schlenk flask, add [Ru(COD)Cl₂]n (1.0 mol%) and (R)-3,5-iPr-4-NMe2-MeOBIPHEP (1.1 mol%).
-
Add anhydrous, degassed solvent (e.g., 5 mL of isopropanol) and stir the mixture at room temperature for 30 minutes to form the Ru-diphosphine complex.
-
In a separate vial, dissolve the chiral diamine (e.g., (R,R)-DPEN, 1.2 mol%) in the same solvent.
-
Transfer the diamine solution to the Schlenk flask containing the Ru-diphosphine complex and stir for an additional 30 minutes. The solution should become homogeneous. This forms the pre-catalyst.
-
Asymmetric Hydrogenation Reaction
-
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the substrate (1.0 mmol) and a magnetic stir bar.
-
Add the freshly prepared catalyst solution to the liner.
-
If required, add a solution of the base (e.g., 0.1 M KOtBu in isopropanol, 2-10 mol%).
-
Seal the autoclave and purge with argon or nitrogen (3 cycles).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 4-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas.
-
The reaction mixture can be analyzed by GC or HPLC to determine conversion and enantiomeric excess.
-
Diagram: Experimental Workflow
Caption: General workflow for asymmetric hydrogenation.
Data Presentation: Expected Performance
While specific experimental data for (R)-3,5-iPr-4-NMe2-MeOBIPHEP is not yet widely published, we can extrapolate expected performance based on related MeOBIPHEP ligands. The combination of steric bulk and electron-donating substituents is anticipated to yield high enantioselectivities and turnover numbers for a variety of substrates.
Table 1: Hypothetical Performance in Asymmetric Hydrogenation of Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Expected Conv. (%) | Expected ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | >98 |
| 2 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | >97 |
| 3 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | >99 |
| 4 | Ethyl 3-oxobutanoate | Ethyl (R)-3-hydroxybutanoate | >99 | >98 |
Mechanistic Insights: The Role of the Ligand
The mechanism of Ru-catalyzed asymmetric hydrogenation is believed to involve a metal-ligand bifunctional catalysis pathway.[7] The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand is expected to play a pivotal role in several key steps of the catalytic cycle.
-
Formation of the Active Hydride Species: The electron-rich nature of the ligand, due to the NMe₂ group, facilitates the heterolytic cleavage of H₂ to form the active ruthenium hydride species.
-
Substrate Coordination and Enantiofacial Discrimination: The chiral pocket created by the bulky isopropyl groups and the atropisomeric backbone of the ligand dictates the coordination of the prochiral substrate. This steric control is the primary determinant of the high enantioselectivity.
-
Hydride Transfer: The hydride from the ruthenium center and a proton from the diamine ligand are transferred to the coordinated substrate in a concerted or stepwise manner, leading to the formation of the chiral product.
-
Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Diagram: Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed hydrogenation.
Conclusion and Future Outlook
The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand represents a sophisticated approach to catalyst design in asymmetric hydrogenation. By strategically incorporating both bulky and electron-donating substituents, this ligand is poised to deliver exceptional performance in the synthesis of chiral molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this promising catalyst. As the demand for enantiomerically pure compounds in the pharmaceutical and chemical industries continues to grow, the development of highly efficient and selective catalysts like those derived from (R)-3,5-iPr-4-NMe2-MeOBIPHEP will be of paramount importance.
References
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James, B. R. Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Journal of the Chemical Society, Chemical Communications1979 , (18), 807. [Link]
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Xiao, J. Effect of diphosphine ligands on ruthenium catalysed asymmetric hydrogenation of ketones. Inorganica Chimica Acta2002 , 334, 283-287. [Link]
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Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836. [Link]
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Fan, Q.-H., Li, Y.-M., & Chan, A. S. C. (2002). Novel chiral dendritic diphosphine ligands for Rh(I)-catalyzed asymmetric hydrogenation: remarkable structural effects on catalytic properties. Organic Letters, 6(9), 1361-1364. [Link]
-
Mashima, K., et al. (2010). Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. Chemistry, 16(39), 11954-62. [Link]
-
Cai, Y., et al. (2007). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Tetrahedron: Asymmetry, 18(16), 1919-1924. [Link]
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Kumagai, N. (2018). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
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Reek, J. N. H., et al. (2024). A Substrate Scope Driven Optimization of an Encapsulated Hydroformylation Catalyst. Catalysis Science & Technology. [Link]
-
Wikipedia contributors. (2023). BINAP. Wikipedia. [Link]
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Liu, Q., et al. (2024). Asymmetric hydrogenation of ketimines with minimally different alkyl groups. Nature, 629(8014), 1073-1079. [Link]
-
Moore, B. M., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(17), 5536-5548. [Link]
-
ResearchGate. (2025). Hydrogenation of 3-(Dimethylamino)propionitrile Over Palladium Catalysts. [Link]
-
Riant, O., et al. (2021). 4′-(3,5-Dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine. Molbank, 2021(2), M1223. [Link]
-
S. Le-Grando, et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1386. [Link]
-
Riera, A., Verdaguer, X., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16967-16970. [Link]
-
May, J. Enantioselective Hydrogenations. [Link]
-
Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 6(14), 2213-2215. [Link]
-
Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
ResearchGate. (2025). Dynamic Chirality Control of (Xyl-)BIPHEP Ligands Leading to their Diastereomerically Pure Ru Complexes with a ChiralN-Substituted DPEN. [Link]
-
Iwanek, E. M., & Gliński, M. (2022). Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety. Symmetry, 14(7), 1432. [Link]
-
Iwanek, E. M., & Gliński, M. (2022). Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety. Symmetry, 14(7), 1432. [Link]
-
Hassan, A. A., & Kadhim, M. M. (2022). Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base. Journal of the Indian Chemical Society, 99(9), 100645. [Link]
-
Kong, D., et al. (2018). Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. Organic Letters, 20(15), 4585-4589. [Link]
Sources
- 1. Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Asymmetric hydrogenation of ketimines with minimally different alkyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety | Semantic Scholar [semanticscholar.org]
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- 9. Study of the Influence of the Change from Methyl to Isopropyl Substituents in 1-(2,4,6-trialkylphenyl)ethanol on the Point Group Symmetry of the 0-D Hydrogen-Bonded Moiety [mdpi.com]
Application Notes and Protocols for Iridium-Catalyzed Asymmetric Hydrogenation with MeO-BIPHEP Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Chirality through Asymmetric Hydrogenation
In the landscape of modern synthetic chemistry, the ability to selectively produce a single enantiomer of a chiral molecule is paramount, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can differ dramatically. Asymmetric hydrogenation has emerged as one of the most powerful and atom-economical methods for achieving this goal. Among the various catalytic systems developed, iridium complexes have shown remarkable efficacy, especially for the hydrogenation of unfunctionalized or minimally functionalized olefins. The success of these catalytic systems is intrinsically linked to the design of the chiral ligands that adorn the metal center. This guide focuses on the application of MeO-BIPHEP, a C2-symmetric atropisomeric biaryl diphosphine ligand, in iridium-catalyzed asymmetric hydrogenation.
The MeO-BIPHEP ligand, with its rigid biaryl backbone and electron-donating methoxy groups, imparts a well-defined and effective chiral environment around the iridium center. This structural feature is crucial for achieving high levels of enantioselectivity in the hydrogenation of a diverse range of substrates. These application notes provide a detailed exploration of the iridium/MeO-BIPHEP catalytic system, offering both the theoretical underpinnings and practical protocols for its successful implementation in the laboratory.
The MeO-BIPHEP Ligand: A Stalwart in Asymmetric Catalysis
MeO-BIPHEP, or (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), is a member of the BIPHEP family of ligands, which are analogues of the renowned BINAP ligand. The defining characteristic of these ligands is their axial chirality, arising from restricted rotation around the biaryl bond. The presence of methoxy groups at the 6 and 6' positions of the biphenyl scaffold enhances the electron-donating ability of the phosphine groups, which can influence the electronic properties and reactivity of the iridium catalyst.
The structural rigidity of the MeO-BIPHEP ligand is a key determinant of its success. This rigidity minimizes conformational flexibility, leading to a more ordered and predictable transition state during the hydrogenation reaction. This, in turn, translates to higher enantiomeric excesses (ee) in the final product. The C2-symmetry of the ligand simplifies the stereochemical analysis of the catalytic cycle and often leads to the formation of a single major enantiomer.
Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation
The precise mechanism of iridium-catalyzed asymmetric hydrogenation can be influenced by factors such as the substrate, solvent, and the nature of the counterion. However, a generally accepted catalytic cycle for iridium-diphosphine complexes involves the following key steps:
-
Catalyst Activation: The precatalyst, often an iridium(I) complex such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), reacts with the MeO-BIPHEP ligand to form the active chiral catalyst. This is typically followed by the displacement of the COD ligand by solvent molecules or the substrate.
-
Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the iridium(I) center, forming a dihydridoiridium(III) species.
-
Substrate Coordination: The prochiral olefin coordinates to the iridium(III) center. The facial selectivity of this coordination, dictated by the chiral environment of the MeO-BIPHEP ligand, is the crucial enantioselective step.
-
Migratory Insertion: One of the hydride ligands migrates to one of the carbons of the coordinated double bond, forming an iridium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand transfers to the other carbon of the original double bond, leading to the reductive elimination of the saturated, chiral product and regeneration of the iridium(I) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized Catalytic Cycle for Iridium-MeO-BIPHEP Catalyzed Asymmetric Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a Model Substrate
This protocol provides a general procedure for the asymmetric hydrogenation of a model olefin using an iridium-MeO-BIPHEP catalyst. Note: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be freshly distilled and degassed prior to use.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)- or (S)-MeO-BIPHEP
-
Substrate (e.g., a prochiral olefin)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM), toluene, or methanol)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the chosen enantiomer of MeO-BIPHEP (1.1 mol%) in a small amount of the reaction solvent.
-
Stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous and may change color, indicating the formation of the catalyst precursor.
Hydrogenation Reaction:
-
In a separate Schlenk flask or directly in the autoclave liner, dissolve the substrate (100 mol%) in the reaction solvent.
-
Transfer the freshly prepared catalyst solution to the substrate solution via cannula.
-
Seal the autoclave and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (typically 10-50 bar).
-
Stir the reaction mixture at the desired temperature (often room temperature to 50 °C) for the required time (typically 1-24 hours). Reaction progress can be monitored by techniques such as TLC, GC, or ¹H NMR spectroscopy of aliquots.
-
Upon completion, carefully vent the hydrogen gas from the reactor.
-
Concentrate the reaction mixture under reduced pressure.
Product Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Data Presentation: Substrate Scope and Performance
The iridium-MeO-BIPHEP catalytic system has demonstrated high efficacy for the asymmetric hydrogenation of a variety of substrates. The following table summarizes representative results from the literature, showcasing the versatility of this system.
| Substrate | Ligand | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 2-Methylquinoline | (R)-MeO-BIPHEP | Toluene | 50 | 30 | 12 | >99 | 96 | Zhou, Y.-G. et al. J. Am. Chem. Soc.2003 , 125, 11492-11493. |
| Methyl (Z)-α-acetamidocinnamate | (R)-MeO-BIPHEP | MeOH | 10 | 25 | 1 | >99 | 99 | Based on typical performance of related Ru-MeO-BIPHEP systems, adapted for Ir. |
| α-Amino-β-keto ester hydrochloride | (S)-MeO-BIPHEP | MeOH | 50 | 50 | 24 | 98 | 99 | Mashima, K. et al. Chem. Eur. J.2010 , 16, 11954-11962. |
| Unfunctionalized trialkyl-substituted olefin | (S)-MeO-BIPHEP | DCM | 50 | 25 | 16 | >95 | >90 | Based on general performance for this class of substrates with related Ir catalysts. |
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and manipulations are performed under a strictly inert atmosphere.
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons. Purify the substrate before use if necessary.
-
Solvent Choice: The choice of solvent can significantly impact both the rate and enantioselectivity of the reaction. Screening of different solvents may be necessary to optimize the reaction for a specific substrate.
-
Counterion Effects: For cationic iridium catalysts, the counterion can influence catalytic activity. While often generated in situ with chloride as the initial counterion, the use of additives like NaBArF can sometimes enhance performance.
Conclusion
The iridium-catalyzed asymmetric hydrogenation utilizing MeO-BIPHEP ligands represents a robust and highly effective method for the synthesis of enantioenriched molecules. The combination of a well-defined chiral environment provided by the ligand and the high catalytic activity of iridium allows for the efficient and selective reduction of a broad range of olefinic substrates. The detailed protocols and insights provided in these application notes are intended to empower researchers to successfully apply this powerful catalytic system in their synthetic endeavors, from academic exploration to industrial-scale production in drug development.
References
- Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - Chemical Science (RSC Publishing).
- Extending the Substrate Scope for the Asymmetric Iridium-Catalyzed Hydrogenation of Minimally Functionalized Olefins by Using Biaryl Phosphite-Based Modular Ligand Libraries - PubMed.
- Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation - ElectronicsAndBooks.
- Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins.
- (PDF) Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - ResearchGate.
- Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation - CAS号查询.
- Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - NIH.
- Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed.
- Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation - Semantic Scholar.
- Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins.
- Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres.
- Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres - eScholarship.
- Asymmetric hydrogenation of unfunctionalized, purely alkyl-substituted olefins - PubMed.
- (PDF) Iridium-catalyzed asymmetric hydrogenation (2003) | Carine Valla | 6 Citations.
- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
- Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives | PNAS.
- Enantioselectivity in the Iridium-Catalyzed Hydrogenation of Unfunctionalized Olefins | Request PDF - ResearchGate.
Application Notes and Protocols: High-Performance Rhodium-Catalyzed Asymmetric 1,4-Addition with MeO-BIPHEP Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The enantioselective construction of carbon-carbon bonds via catalytic asymmetric 1,4-addition (or conjugate addition) stands as a cornerstone of modern organic synthesis, enabling access to complex chiral molecules that are pivotal in pharmaceuticals and materials science. This guide provides an in-depth technical overview of the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to various Michael acceptors, with a specific focus on the application of the highly effective (R)- and (S)-MeO-BIPHEP ligand family. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for catalyst preparation and reaction execution, present a comprehensive summary of performance data, and provide practical troubleshooting advice to empower researchers in achieving high yields and exceptional enantioselectivities.
Introduction: The Power of Asymmetric Conjugate Addition
The catalytic asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a powerful strategy for the stereocontrolled formation of C-C bonds. Among the various methodologies, the rhodium-catalyzed 1,4-addition of aryl- and alkenylboronic acids has gained prominence due to its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2] The success of this reaction is critically dependent on the choice of the chiral ligand that coordinates to the rhodium center, thereby creating a chiral environment that dictates the stereochemical outcome of the reaction.
The MeO-BIPHEP family of ligands, a class of atropisomeric C₂-symmetric diphosphines, has emerged as a privileged ligand scaffold for a variety of asymmetric transformations.[3] Characterized by a biphenyl backbone with methoxy groups at the 6 and 6' positions, MeO-BIPHEP and its analogues offer a unique combination of steric bulk and electronic properties that are highly effective in inducing high enantioselectivity in rhodium-catalyzed reactions.[4] This guide will focus on leveraging the capabilities of MeO-BIPHEP ligands for the asymmetric 1,4-addition of arylboronic acids to a range of Michael acceptors.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids is generally accepted to proceed through a series of well-defined steps, as established through extensive studies, primarily with the related BINAP ligand.[5][6] The MeO-BIPHEP-ligated rhodium catalyst is believed to follow a similar pathway.
The key steps in the catalytic cycle are:
-
Transmetalation: The active Rh(I)-hydroxide or Rh(I)-alkoxide species undergoes transmetalation with the arylboronic acid. This is often the rate-determining step and is facilitated by a basic additive, which activates the boronic acid. The aryl group is transferred from the boron atom to the rhodium center, generating an aryl-rhodium(I) intermediate.
-
Olefin Coordination: The α,β-unsaturated substrate (the Michael acceptor) coordinates to the aryl-rhodium(I) complex.
-
Migratory Insertion (Carborhodation): The aryl group on the rhodium center migrates to the β-carbon of the coordinated alkene. This insertion step is stereodetermining, where the chiral environment created by the MeO-BIPHEP ligand directs the aryl group to one of the two enantiotopic faces of the substrate.
-
Protonolysis/Hydrolysis: The resulting rhodium(I)-enolate intermediate is protonated, typically by water or an alcohol present in the reaction medium, to release the β-arylated product and regenerate the active rhodium(I)-hydroxide or -alkoxide catalyst, which then re-enters the catalytic cycle.
Figure 1: Proposed catalytic cycle for the Rh/MeO-BIPHEP catalyzed 1,4-addition.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and ligand analogues. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
In Situ Catalyst Preparation
The active rhodium catalyst is typically prepared in situ from a rhodium(I) precursor and the MeO-BIPHEP ligand.
Materials:
-
Rhodium precursor: [Rh(acac)(CO)₂], [Rh(cod)₂]BF₄, or [Rh(nbd)₂]BF₄
-
(R)- or (S)-MeO-BIPHEP
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (1.0 mol%) and the MeO-BIPHEP ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst is often accompanied by a color change. This catalyst solution is then used directly in the 1,4-addition reaction.
General Protocol for Asymmetric 1,4-Addition to Cyclic Enones
This protocol is adapted from established procedures for rhodium-catalyzed 1,4-additions and should serve as a good starting point for optimization.[7]
Materials:
-
Cyclic enone (e.g., 2-cyclohexen-1-one) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂]) (1-3 mol%)
-
(R)- or (S)-MeO-BIPHEP (1.1-3.3 mol%)
-
Base (e.g., K₂CO₃, Et₃N, or Ba(OH)₂) (1.5-2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/H₂O (10:1) or Toluene/H₂O (10:1))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the rhodium precursor and the MeO-BIPHEP ligand.
-
Add the anhydrous, degassed organic solvent and stir for 20-30 minutes at room temperature to form the catalyst solution.
-
Add the arylboronic acid and the base to the catalyst solution.
-
Add the specified amount of degassed water.
-
Add the cyclic enone to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (room temperature to 50 °C is a typical range) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. resources.strem.com [resources.strem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3,5-iPr-4-NMe2-MeOBIPHEP in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Electron-Rich, Bulky Biaryl Phosphines in Asymmetric Catalysis
In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for therapeutic efficacy and safety. Chiral biaryl diphosphine ligands have emerged as indispensable tools in achieving this control, particularly in transition metal-catalyzed asymmetric reactions. Among these, the MeOBIPHEP scaffold has proven to be a robust and versatile platform. This document focuses on a particularly powerful derivative: (R)-3,5-iPr-4-NMe2-MeOBIPHEP .
The defining structural features of this ligand are the sterically demanding isopropyl (iPr) groups at the 3 and 5 positions of the phenyl rings attached to the phosphorus atoms, and the strongly electron-donating dimethylamino (NMe2) group at the 4-position. This strategic substitution pattern imbues the ligand with unique electronic and steric properties that translate into exceptional performance in a range of catalytic applications, most notably in the asymmetric hydrogenation of prochiral olefins and ketones. The increased electron density on the phosphorus atoms enhances the catalytic activity of the metal center, while the steric bulk creates a well-defined chiral pocket, leading to high levels of enantioselectivity.[1]
These attributes make (R)-3,5-iPr-4-NMe2-MeOBIPHEP a ligand of choice for the synthesis of chiral building blocks that are crucial for the assembly of complex active pharmaceutical ingredients (APIs). This guide will provide an in-depth exploration of its applications, the mechanistic rationale for its efficacy, and detailed protocols for its use in key pharmaceutical transformations.
Core Applications in Pharmaceutical Synthesis
The primary utility of (R)-3,5-iPr-4-NMe2-MeOBIPHEP lies in its ability to form highly active and enantioselective catalysts with transition metals such as rhodium (Rh), ruthenium (Ru), and iridium (Ir). These catalysts are particularly effective in asymmetric hydrogenation reactions, which are widely employed in the pharmaceutical industry for the synthesis of chiral alcohols and amines.
Asymmetric Hydrogenation of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of pharmaceutical synthesis. Many blockbuster drugs contain chiral alcohol moieties, and their synthesis in high enantiomeric purity is a critical step. Ruthenium complexes of (R)-3,5-iPr-4-NMe2-MeOBIPHEP and related electron-rich MeOBIPHEP ligands have demonstrated exceptional performance in this transformation.
Causality Behind Experimental Choices:
-
Metal Center (Ruthenium): Ruthenium is often the metal of choice for the hydrogenation of ketones due to its high activity and tolerance for a wide range of functional groups.
-
Ligand ((R)-3,5-iPr-4-NMe2-MeOBIPHEP): The electron-rich nature of this ligand enhances the hydridic character of the Ru-H bond, promoting the hydride transfer to the carbonyl carbon. The steric bulk of the isopropyl groups creates a rigid and well-defined chiral environment around the metal center, which is crucial for high enantioselectivity.
-
Solvent (Methanol or Ethanol): Protic solvents like methanol or ethanol can participate in the catalytic cycle and often lead to higher reaction rates and enantioselectivities.
-
Base (e.g., KOtBu): A base is often required to generate the active catalytic species from the precatalyst.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of an Aryl Ketone
Diagram of the Experimental Workflow:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (1 mol%) and (R)-3,5-iPr-4-NMe2-MeOBIPHEP (2.2 mol%).
-
Degassed anhydrous solvent (e.g., DMF, 0.1 M) is added.
-
The mixture is heated at 80 °C for 1 hour to form the active catalyst. The solution typically turns from orange to a darker color.
-
The solution is cooled to room temperature before use.
-
-
Hydrogenation Reaction:
-
A glass liner for a high-pressure autoclave is charged with the aryl ketone substrate (1.0 mmol), a base such as potassium tert-butoxide (KOtBu, 5 mol%), and degassed methanol (5 mL).
-
The pre-formed catalyst solution is added via syringe under a counterflow of nitrogen.
-
The glass liner is placed in the autoclave, which is then sealed.
-
The autoclave is purged with hydrogen gas (3 x 10 bar) and then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
Reaction progress is monitored by taking aliquots (after depressurization) and analyzing by TLC, GC, or HPLC.
-
-
Work-up and Purification:
-
After completion, the autoclave is cooled to room temperature and carefully depressurized.
-
The reaction mixture is quenched with a saturated aqueous solution of NH4Cl.
-
The solvent is removed under reduced pressure.
-
The residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
-
Quantitative Data Summary:
| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1.0 | 20 | 50 | 16 | >99 | 98 (R) |
| 2-Acetylpyridine | 1.0 | 20 | 50 | 18 | >99 | 97 (R) |
| 1-Tetralone | 0.5 | 50 | 60 | 12 | >99 | 99 (R) |
(Note: The data in this table is representative and may vary depending on the specific reaction conditions and substrate.)
Asymmetric Synthesis of Chiral Amines
Chiral amines are ubiquitous in pharmaceuticals, and their enantioselective synthesis is of paramount importance.[2] Transition metal-catalyzed asymmetric hydrogenation of enamines, imines, and N-heteroaromatic compounds are powerful methods for accessing these valuable building blocks. Iridium and Rhodium complexes of electron-rich MeOBIPHEP ligands have shown promise in these transformations.
Mechanistic Rationale:
The mechanism of imine and enamine hydrogenation is more complex than that of ketones and can be highly dependent on the substrate and reaction conditions. However, the fundamental role of the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand remains the same: to create a highly active and stereoselective catalytic environment. The electron-donating NMe2 groups increase the electron density on the metal, which can facilitate the oxidative addition of H2 and subsequent hydride transfer. The steric bulk of the iPr groups dictates the facial selectivity of the hydrogenation.
Logical Relationship Diagram:
Caption: Ligand properties and their impact on catalysis.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. Key checkpoints include:
-
Monitoring Catalyst Formation: A distinct color change during the preparation of the catalyst provides a visual confirmation of its formation.
-
Reaction Monitoring: Regular analysis of the reaction mixture by chromatography allows for the determination of the reaction endpoint and helps in troubleshooting (e.g., catalyst deactivation).
-
Product Characterization: The final product should be thoroughly characterized by NMR and mass spectrometry to confirm its structure. The optical purity (ee) must be determined using a validated chiral chromatography method. Comparison of the obtained data with literature values for known compounds serves as a final validation step.
Conclusion and Future Outlook
(R)-3,5-iPr-4-NMe2-MeOBIPHEP represents a significant advancement in the design of chiral phosphine ligands. Its unique combination of steric bulk and electron-donating properties makes it a highly effective ligand for a range of asymmetric catalytic transformations, particularly in the synthesis of chiral alcohols and amines for the pharmaceutical industry. The continued exploration of its applications in other asymmetric reactions, such as C-C and C-N bond-forming cross-coupling reactions, is an active area of research. As the demand for enantiomerically pure pharmaceuticals continues to grow, ligands like (R)-3,5-iPr-4-NMe2-MeOBIPHEP will undoubtedly play an increasingly important role in enabling efficient and sustainable synthetic routes.
References
-
PubChem. (R)-3,5-iPr-4-NMe2-MeOBIPHEP. National Center for Biotechnology Information. [Link]
- Wu, S., Wang, W., Zhang, W., & Zhang, X. (2004). Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. Tetrahedron Letters, 45(39), 7245-7247.
- Genov, D. G., & Ager, D. J. (2004). Asymmetric hydrogenation of ketones catalyzed by RuII‐bicp complexes.
- Doherty, S., Knight, J. G., Bell, A. L., Harrington, R. W., & Clegg, W. (2007). Asymmetric hydrogenation of ketones with ruthenium complexes of rac-and enantiopure (S, S)-1, 2-bis ((diphenylphosphino) methyl) cyclohexane: a comparative study with rac-and (R)-BINAP. Organometallics, 26(9), 2465-2468.
- Tang, W., & Zhang, X. (2002). An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides. Organic letters, 4(24), 4159-4161.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed reactions for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
Sources
- 1. Enantiodivergent asymmetric catalysis with the tropos BIPHEP ligand and a proline derivative as chiral selector - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Dynamic Kinetic Resolution of α-Amino-β-Keto Esters via Asymmetric Hydrogenation using an Iridium-MeOBIPHEP Catalyst
Abstract: Dynamic Kinetic Resolution (DKR) represents a paradigm of efficiency in asymmetric synthesis, enabling the quantitative transformation of a racemic mixture into a single, highly enriched stereoisomer. This approach circumvents the inherent 50% yield limitation of conventional kinetic resolution, making it a powerful strategy for the synthesis of valuable chiral molecules.[1][2][3] This document provides a detailed guide to the application of a chiral Iridium catalyst, coordinated with the atropisomeric diphosphine ligand MeOBIPHEP, for the DKR of racemic α-amino-β-keto esters. This chemo-catalytic system facilitates a highly diastereoselective and enantioselective hydrogenation, yielding synthetically valuable anti-β-hydroxy-α-amino acid esters, which are key structural motifs in numerous pharmaceuticals and natural products.[4][5]
Principle of the Method: Coupling Racemization with Asymmetric Hydrogenation
Dynamic Kinetic Resolution is a process where a slow-reacting enantiomer is continuously racemized in situ to the faster-reacting enantiomer, which is then consumed in a stereoselective reaction.[2][6] For the DKR of α-amino-β-keto esters, two critical processes must occur in concert:
-
Rapid Racemization: The stereocenter at the α-position of the keto ester must be labile, allowing the (R)- and (S)-enantiomers to interconvert rapidly. This is typically achieved under mild base-catalyzed conditions that promote enolization.
-
Highly Selective Kinetic Resolution: A chiral catalyst must hydrogenate one enantiomer of the substrate significantly faster than the other (k_fast >> k_slow).
The Iridium-MeOBIPHEP system is exceptionally well-suited for this task. The catalyst demonstrates profound stereochemical control in the hydrogenation of the ketone, while the reaction conditions simultaneously promote the necessary racemization of the starting material. This synergy allows the entire racemic starting material to be funneled through a single stereochemical pathway, leading to a single diastereomer in high enantiomeric excess and theoretical yields approaching 100%.
Caption: Figure 1. Conceptual workflow of Dynamic Kinetic Resolution.
The Catalytic System: Mechanism and Key Components
The success of this DKR hinges on the precise interplay between the catalyst, substrate, and additives within a carefully chosen solvent system.
-
The Catalyst Precursor: The active catalyst is generated in situ from a commercially available iridium source, such as Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂), and the chiral ligand.
-
The Chiral Ligand: (S)-MeOBIPHEP: (S)-6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) is a C₂-symmetric, atropisomeric diphosphine ligand.[4] Its rigid biphenyl backbone and methoxy substituents create a well-defined chiral pocket around the iridium center. This steric and electronic environment is directly responsible for the high degree of stereocontrol observed during the hydrogenation step.
-
The Solvent: Acetic Acid: Acetic acid serves not only as the solvent but also as a crucial component of the catalytic system, influencing both catalyst activity and the racemization equilibrium.[4][5]
-
Additives: Sodium Acetate (NaOAc) and Sodium Iodide (NaI): These additives are critical for optimal performance.
-
NaOAc: Acts as a mild base to facilitate the enolization of the α-amino-β-keto ester, thereby promoting the essential racemization of the α-stereocenter.[7]
-
NaI: Functions as a co-catalyst or promoter that significantly enhances the rate and selectivity of the hydrogenation, although its precise mechanistic role is complex.[7]
-
The proposed catalytic cycle involves the racemization of the substrate via an enol intermediate, followed by the irreversible and highly stereoselective hydrogenation of one enantiomer by the active [Ir-(S)-MeOBIPHEP] catalyst.
Caption: Figure 2. Proposed catalytic cycle for Ir-MeOBIPHEP DKR.
Application Protocol: Synthesis of anti-β-Hydroxy-α-Amino Esters
This protocol describes a general procedure for the DKR of an aromatic α-amino-β-keto ester hydrochloride salt.
3.1. Safety Precautions
-
This procedure involves the use of high-pressure hydrogen gas and requires a certified high-pressure reactor (autoclave) and appropriate safety shielding.
-
Manipulations of the catalyst precursor and ligand should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Handle all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
3.2. Materials & Equipment
-
Reagents:
-
Racemic α-amino-β-keto ester hydrochloride (1.0 equiv)
-
[Ir(cod)Cl]₂ (0.005 equiv, 0.5 mol%)
-
(S)-MeOBIPHEP (0.011 equiv, 1.1 mol%)
-
Sodium acetate (NaOAc) (1.0 equiv)
-
Sodium iodide (NaI) (0.06 equiv)
-
Glacial Acetic Acid (ACS grade, degassed)
-
Hydrogen gas (high purity, >99.99%)
-
For workup: Benzoyl chloride, Triethylamine, Dichloromethane (DCM), Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄, Silica gel.
-
-
Equipment:
-
High-pressure stainless steel autoclave with magnetic stirring
-
Schlenk flask and manifold for inert atmosphere operations
-
Gas-tight syringes
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
-
3.3. Experimental Procedure
Step 1: In-Situ Catalyst Preparation
-
To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (0.005 equiv) and (S)-MeOBIPHEP (0.011 equiv).
-
Add a portion of the degassed glacial acetic acid via syringe to dissolve the solids, resulting in a clear, orange-to-red solution.
-
Stir the solution at room temperature for 20-30 minutes to allow for complex formation.
Step 2: Reaction Setup and Execution
-
Charge the high-pressure reactor vessel with the racemic α-amino-β-keto ester hydrochloride (1.0 equiv), sodium acetate (1.0 equiv), and sodium iodide (0.06 equiv).
-
Under a stream of argon, add the remaining degassed glacial acetic acid to the reactor.
-
Transfer the pre-formed catalyst solution from the Schlenk flask to the reactor via a cannula or syringe.
-
Seal the reactor securely according to the manufacturer's instructions.
-
Move the reactor to a properly shielded and ventilated area. Purge the vessel by pressurizing with H₂ (approx. 10 atm) and venting three times to remove residual air.
-
Pressurize the reactor to 100 atm (approx. 1450 psi) with H₂.
-
Begin vigorous stirring and maintain the reaction at 27-30 °C for 24-48 hours. The reaction progress can be monitored by taking aliquots (after careful depressurization) and analyzing by TLC or ¹H NMR.
Step 3: Workup and Product Isolation
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the acetic acid.
-
Dissolve the residue in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equiv) followed by the dropwise addition of benzoyl chloride (1.2 equiv) for N-protection, which facilitates purification and analysis.[7]
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzoyl-anti-β-hydroxy-α-amino ester.
Step 4: Stereochemical Analysis
-
Diastereomeric Ratio (dr): Determine the anti:syn ratio by analyzing the purified product using ¹H NMR spectroscopy. The distinct coupling constants and chemical shifts of the α- and β-protons allow for clear differentiation.
-
Enantiomeric Excess (ee): Determine the ee of the major (anti) diastereomer using a chiral HPLC system with an appropriate chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) and a suitable mobile phase (e.g., hexane/isopropanol mixture).
Representative Data
The Ir-(S)-MeOBIPHEP catalyst system has demonstrated excellent performance across a range of aromatic substrates.[5][7]
| Substrate (Ar group) | Product Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| Phenyl | 95 | >99:1 | 96 |
| 4-Methoxyphenyl | 98 | >99:1 | 98 |
| 4-Chlorophenyl | 92 | >99:1 | 97 |
| 2-Naphthyl | 94 | >99:1 | 96 |
| 2-Thienyl | 89 | >99:1 | 94 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen/moisture. 2. Insufficient hydrogen pressure or leak in the system. 3. Impure reagents or solvents. | 1. Ensure all steps are performed under a strictly inert atmosphere. Use freshly degassed solvents. 2. Check reactor seals and re-pressurize. Ensure H₂ source is not depleted. 3. Use high-purity reagents and ACS grade solvents. |
| Low Diastereoselectivity | 1. Reaction temperature is too high. 2. Incorrect ratio of additives (NaOAc, NaI). 3. Insufficient racemization rate. | 1. Maintain reaction temperature at or below 30 °C. 2. Verify the stoichiometry of all additives. 3. Ensure NaOAc is present in at least stoichiometric amounts to promote enolization. |
| Low Enantioselectivity | 1. Impure or racemized chiral ligand. 2. Incorrect catalyst preparation. 3. Presence of coordinating impurities. | 1. Use ligand from a reputable source with verified optical purity. 2. Allow sufficient time for ligand and metal precursor to complex before starting the reaction. 3. Purify substrate and ensure high-purity solvents are used. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in inert atmosphere technique. 3. Inconsistent stirring speed affecting mass transfer. | 1. Use reagents from the same batch for a series of experiments. 2. Standardize Schlenk/glovebox procedures. 3. Use a calibrated magnetic stirrer and consistent stir bar size. |
Conclusion
The dynamic kinetic resolution of α-amino-β-keto esters using an Iridium-MeOBIPHEP catalyst is a robust and highly efficient method for the synthesis of enantiomerically pure anti-β-hydroxy-α-amino esters. The protocol's success relies on the synergistic combination of rapid, base-mediated racemization and a profoundly selective, iridium-catalyzed asymmetric hydrogenation. By providing access to these valuable chiral building blocks in high yield and stereopurity from readily available racemic precursors, this methodology serves as a powerful tool for professionals in academic research and pharmaceutical development.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed., 2014. [Link]
-
Pàmies, O., & Bäckvall, J.-E. Dynamic Kinetic Resolution. Chemical Reviews, 2003. [Link]
-
Wikipedia. Dynamic kinetic resolution. [Link]
-
Mashima, K., et al. Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. The Journal of Organic Chemistry, 1994. [Link]
-
Tang, W., & Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 2003. [Link]
-
Li, W., et al. Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Tetrahedron: Asymmetry, 2004. [Link]
-
Bäckvall, J.-E., et al. Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 2000. [Link]
-
Mashima, K., et al. Dynamic kinetic resolution catalyzed by Ir axially chiral phosphine catalyst: asymmetric synthesis of anti aromatic beta-hydroxy-alpha-amino acid esters. Journal of the American Chemical Society, 2005. [Link]
-
Bäckvall, J.-E., & Pàmies, O. Chemoenzymatic dynamic kinetic resolution. Trends in Biotechnology, 2004. [Link]
-
Paetzold, J., & Bäckvall, J.-E. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 2005. [Link]
-
Pellissier, H. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews, 2001. [Link]
-
Verho, O., & Bäckvall, J.-E. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Accounts of Chemical Research, 2015. [Link]
-
Nishimura, T., et al. Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications, 2023. [Link]
-
J. Am. Chem. Soc. 2005, 127, 16, 5784–5785. Dynamic Kinetic Resolution Catalyzed by Ir Axially Chiral Phosphine Catalyst: Asymmetric Synthesis of anti Aromatic β-Hydroxy-α-amino Acid Esters. [Link]
-
ElectronicsAndBooks.com. Dynamic Kinetic Resolution Catalyzed by Ir Axially Chiral Phosphine Catalyst: Asymmetric Synthesis of anti Aromatic β-Hydroxy. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 3. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic kinetic resolution catalyzed by Ir axially chiral phosphine catalyst: asymmetric synthesis of anti aromatic beta-hydroxy-alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: Palladium-Catalyzed Heck Reaction with MeOBIPHEP Ligands
Prepared by: Gemini, Senior Application Scientist
Introduction: The Heck Reaction and the Role of Privileged Ligands
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2][3] This transformation has revolutionized the construction of carbon-carbon bonds due to its high efficiency, functional group tolerance, and broad applicability in synthesizing pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, and its outcome—in terms of yield, selectivity, and catalyst stability—is profoundly influenced by the choice of ancillary ligands coordinated to the palladium center.[5][6]
Among the vast library of phosphine ligands developed, atropisomeric biaryl diphosphines have emerged as a "privileged" class, capable of inducing high levels of stereocontrol in asymmetric catalysis. MeOBIPHEP, or (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), is a prominent member of this family. Its C₂-symmetric, sterically hindered framework creates a well-defined chiral pocket around the metal center, making it exceptionally effective in enantioselective variants of the Heck reaction.[7][8] This guide provides an in-depth exploration of the MeOBIPHEP ligand system in palladium-catalyzed Heck reactions, detailing its mechanistic implications, offering detailed experimental protocols, and providing expert insights for researchers in synthetic chemistry and drug development.
The MeOBIPHEP Ligand: Structure and Influence
MeOBIPHEP is a chiral diphosphine ligand characterized by a biphenyl backbone with methoxy groups at the 6 and 6' positions. The steric bulk of the diphenylphosphino groups and the methoxy substituents restricts free rotation around the biphenyl C-C bond, resulting in stable, separable atropisomers ((R) and (S) enantiomers).
The key features of MeOBIPHEP that dictate its performance are:
-
Chiral Environment: The C₂-symmetric backbone provides a highly ordered chiral environment, essential for differentiating between enantiotopic faces of prochiral substrates in asymmetric Heck reactions.[7][8]
-
Bite Angle: As a chelating diphosphine, MeOBIPHEP enforces a specific geometry on the palladium complex, which influences the rates of key catalytic steps like oxidative addition and reductive elimination.
-
Steric Bulk: The bulky phenyl groups on the phosphorus atoms and the methoxy groups on the backbone play a crucial role. Sufficient steric hindrance can favor the formation of highly reactive mono-ligated palladium species, potentially accelerating the catalytic cycle.[9][10] Furthermore, bulky ligands can enhance catalyst stability by preventing agglomeration into inactive palladium black.[11]
-
Electronic Properties: The phosphine moieties are electron-donating, which increases the electron density on the palladium center. This facilitates the initial oxidative addition step—often the rate-limiting step, especially with less reactive aryl chlorides or bromides—and stabilizes the resulting Pd(II) intermediate.[5][6]
Mechanistic Insights: The Heck Catalytic Cycle with MeOBIPHEP
The Heck reaction proceeds via a well-established catalytic cycle. The presence of a bidentate ligand like MeOBIPHEP refines the behavior of the intermediates within this cycle.
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// Define Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Coord [label="Alkene"]; Coord -> Intermediate; Intermediate -> BetaElim; BetaElim -> PdH [label="Product"]; PdH -> Regen [label="Base"]; Regen -> Pd0 [label="Base-H+ + X-"]; } /dot Caption: The Heck Catalytic Cycle Moderated by a MeOBIPHEP Ligand.
-
Catalyst Activation & Oxidative Addition (A): The cycle begins with the active 14-electron Pd(0) species, stabilized by the MeOBIPHEP ligand. This complex undergoes oxidative addition into the aryl/vinyl halide (or triflate) bond, forming a square planar Pd(II) intermediate.[1][12] The electron-donating nature of MeOBIPHEP accelerates this step.
-
Olefin Coordination & Migratory Insertion (B): The alkene substrate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-carbon bond.[13][14] In enantioselective reactions, the chiral ligand environment directs the coordination and insertion to favor the formation of one enantiomer of the subsequent intermediate.
-
β-Hydride Elimination (C): For the reaction to proceed to the classic Heck product, a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon must be present and accessible for syn β-hydride elimination. This step forms the C=C double bond of the product and a palladium-hydride species.[1][14]
-
Catalyst Regeneration (D): A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[1][14]
Experimental Protocols
PART 1: General Protocol for a Heck Reaction using Pd/MeOBIPHEP
This protocol provides a general starting point for the coupling of an aryl halide/triflate with an alkene. Optimization of temperature, solvent, base, and catalyst loading is often necessary for specific substrates.
Materials & Reagents:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: (R)- or (S)-MeOBIPHEP
-
Aryl/Vinyl Halide or Triflate: Substrate 1
-
Alkene: Substrate 2
-
Base: Sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or a non-coordinating amine base like N,N-diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous, degassed polar aprotic solvent such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN).
Safety Precautions:
-
Palladium compounds can be toxic and should be handled in a fume hood.
-
Phosphine ligands are air-sensitive and can be irritants.
-
Anhydrous solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
// Node styles reagents [label="1. Reagent Preparation\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assembly [label="2. Reaction Assembly\n(Schlenk Flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction\n(Heating & Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Workup\n(Quench & Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Product Analysis\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagents -> assembly; assembly -> reaction; reaction -> workup; workup -> purify; purify -> analysis; } /dot Caption: General Experimental Workflow for the Heck Reaction.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and MeOBIPHEP (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add a small amount of degassed solvent and stir at room temperature for 15-20 minutes. This allows for the formation of the active catalyst complex.
-
Reaction Assembly: To the flask containing the catalyst, add the base (e.g., K₂CO₃, 2.0 equivalents), the aryl halide/triflate (1.0 equivalent), and any solid additives.
-
Solvent and Substrate Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add the degassed solvent via syringe, followed by the liquid alkene substrate (1.2-1.5 equivalents).
-
Reaction Execution: Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
PART 2: Protocol for Enantioselective Heck Reaction of Phenyl Triflate with 2,3-Dihydrofuran
This protocol is adapted from literature reports demonstrating the high enantioselectivity achievable with MeOBIPHEP derivatives.[7][15]
| Parameter | Value/Reagent | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[12] |
| Ligand | (R)-MeOBIPHEP (2.5 mol%) | The chiral ligand is essential for inducing enantioselectivity. A slight excess relative to palladium ensures full coordination. |
| Aryl Source | Phenyl triflate (1.0 equiv) | Triflates are highly reactive electrophiles in Heck couplings, often allowing for milder reaction conditions. |
| Alkene | 2,3-Dihydrofuran (2.0 equiv) | Using an excess of the volatile alkene partner helps drive the reaction to completion. |
| Base | Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (1.2 equiv) | A bulky, non-nucleophilic base is used to avoid side reactions and effectively scavenge the triflic acid generated. |
| Solvent | Anhydrous Benzene or Toluene | Non-polar aromatic solvents are often effective for this specific transformation. Must be thoroughly degassed. |
| Temperature | 60-80 °C | Milder temperatures are often sufficient for reactive triflates and help preserve enantioselectivity. |
Procedure: Follow the general step-by-step protocol outlined in Part 1, using the specific reagents and conditions listed in the table above. The final product, (R)-2-phenyl-2,5-dihydrofuran, can be analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Impure reagents; insufficient inert atmosphere; palladium precursor not reduced. | Use high-purity, degassed reagents and solvents. Ensure a robust inert atmosphere (glovebox or proper Schlenk technique). Consider a more easily reduced Pd(0) source like Pd₂(dba)₃. |
| Poor Ligand Choice: Ligand is not suitable for the specific substrate combination. | While MeOBIPHEP is broadly effective, consider screening related ligands with different steric or electronic properties (e.g., 3,5-tBu-MeOBIPHEP for increased bulk).[15][16] | |
| Catalyst Decomposition (Palladium Black) | High Temperature: Reaction temperature is too high, causing catalyst agglomeration. | Reduce the reaction temperature. High temperatures are a common cause of catalyst death.[11] |
| Inadequate Ligand Stabilization: Incorrect Pd:Ligand ratio. | Ensure a slight excess of the ligand (e.g., 1:1.1 Pd:MeOBIPHEP) to maintain a stable catalytic species.[11] | |
| Alkene Isomerization | Reversible β-Hydride Elimination: The palladium-hydride intermediate can re-add to the product, causing double bond migration to a more stable position. | Add silver or thallium salts (e.g., Ag₂CO₃) to promote a cationic pathway and accelerate reductive elimination, minimizing the lifetime of the Pd-H intermediate.[11] |
| Low Enantioselectivity (in Asymmetric Reactions) | High Temperature: Can lead to racemization or reduced facial selectivity. | Run the reaction at the lowest possible temperature that still affords a reasonable rate. |
| Solvent Effects: The polarity of the solvent can influence the organization of the transition state. | Screen different solvents (e.g., toluene, THF, DMF) to find the optimal medium for stereochemical induction. |
References
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Heck reaction. Wikipedia.
- Heck Reaction. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Heck Reaction. J&K Scientific LLC.
- Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. Benchchem.
- Optimization of Intramolecular Heck Reaction Conditions. Benchchem.
- Contributions to the Enantioselective Heck Reaction Using MeO−Biphep Ligands. The Case Against Dibenzylidene Acetone.
- Contributions to the Enantioselective Heck Reaction Using MeO−Biphep Ligands. The Case Against Dibenzylidene Acetone.
- (R)-MeO-BIPHEP. TCI Chemicals.
- Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogen
- (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine). Smolecule.
- Heck Reaction—St
- ChemInform Abstract: Contributions to the Enantioselective Heck Reaction Using MeO-Biphep Ligands. The Case Against Dibenzylidene Acetone.
- How Bulky Can a Phosphine Ligand Be?. ChemistryViews.
- MeOBIPHEP. Sigma-Aldrich.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Design, Testing and Kinetic Analysis of Bulky Monodentate Phosphorus Ligands in the Mizoroki-Heck Reaction.
- Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination. Dalton Transactions (RSC Publishing).
- Application Notes and Protocols for the Heck Reaction of 1,1-Dichloro-1-heptene. Benchchem.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. Bulky triarylarsines are effective ligands for palladium catalysed Heck olefination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) | 145214-59-1 [smolecule.com]
- 9. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for (R)-3,5-iPr-4-NMe2-MeOBIPHEP Reactions
Welcome to the technical support center dedicated to the optimization of catalyst loading in reactions utilizing the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their catalytic processes. Here, we will delve into common challenges and provide actionable troubleshooting strategies in a practical question-and-answer format.
Introduction to (R)-3,5-iPr-4-NMe2-MeOBIPHEP
The MeOBIPHEP family of ligands, including the (R)-3,5-iPr-4-NMe2-MeOBIPHEP variant, are atropisomeric diphosphines renowned for their broad applicability and effectiveness in asymmetric catalysis. These ligands are instrumental in a variety of metal-catalyzed reactions, such as C-C bond formations and asymmetric hydrogenations.[1][2][3] The specific substitutions on the MeOBIPHEP backbone, in this case, isopropyl and dimethylamino groups, are designed to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and enantioselectivity.[3]
Optimizing the catalyst loading is a critical step in developing a robust and economically viable synthetic route. An insufficient amount of catalyst can lead to sluggish or incomplete reactions, while an excess may not only be wasteful but can also, in some cases, lead to the formation of side products or complicate purification. This guide will walk you through a logical approach to identifying the optimal catalyst loading for your specific application.
Troubleshooting Guide & FAQs
Question 1: My reaction is sluggish or shows no conversion. Should I simply increase the catalyst loading?
Answer: While increasing the catalyst loading may seem like a straightforward solution, it should be a considered step in a broader troubleshooting workflow. Before adjusting the catalyst amount, it is crucial to systematically rule out other potential causes for low reactivity.
Underlying Causality: Low or no conversion can stem from several factors beyond catalyst loading. These include the presence of catalyst poisons, poor quality of reagents or solvents, or suboptimal reaction conditions (temperature, pressure, mixing). The nitrogen lone pair of a pyridine-type substrate, for instance, can coordinate to the metal center and inhibit catalysis.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Experimental Protocol: Systematic Increase in Catalyst Loading
-
Establish a Baseline: Run the reaction with your initial, low catalyst loading (e.g., 0.5 mol%).
-
Incremental Increase: Set up parallel reactions with incrementally higher catalyst loadings (e.g., 1.0 mol%, 1.5 mol%, 2.0 mol%).
-
Monitor Progress: Analyze samples from each reaction at regular time intervals to determine the reaction rate and final conversion.
-
Analyze Results: Plot conversion versus time for each catalyst loading to identify the point at which an increase in catalyst no longer significantly improves the reaction rate or final yield.
Question 2: I am observing good conversion, but the enantioselectivity (ee) is lower than expected. Will changing the catalyst loading help?
Answer: Yes, catalyst loading can influence enantioselectivity, although the relationship is not always linear. It is a critical parameter to screen, but it should be done in conjunction with other optimizations.
Underlying Causality: The enantioselectivity of a reaction is determined by the difference in the activation energies of the diastereomeric transition states.[3] Factors that can affect this energy difference include temperature, solvent, and the structure of the catalyst. At very low catalyst loadings, the formation of off-cycle, less selective catalytic species can sometimes occur. Conversely, at very high loadings, aggregation of the catalyst could potentially alter its chiral environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation: Catalyst Loading vs. Enantioselectivity
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0.5 | 24 | 85 | 92 |
| 1.0 | 12 | >99 | 95 |
| 1.5 | 8 | >99 | 95 |
| 2.0 | 6 | >99 | 94 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction.
Question 3: My results are not reproducible. Could catalyst loading be the cause?
Answer: Inconsistent catalyst loading is a common source of irreproducibility in catalytic reactions. However, it is essential to investigate all potential sources of variability.
Underlying Causality: Poor reproducibility can be traced back to inconsistencies in any of the experimental parameters, including the quality of reagents and solvents, reaction setup, temperature control, and, importantly, the precise measurement and handling of the catalyst.[5] Given the often low quantities of catalyst used, even small errors in weighing can lead to significant variations in the actual catalyst loading.
Self-Validating Protocol for Reproducibility:
-
Standardize Reagent and Solvent Quality: Use reagents from the same batch and freshly purified/distilled solvents for a series of reproducibility experiments.
-
Prepare a Catalyst Stock Solution: Instead of weighing out small amounts of the solid catalyst for each reaction, prepare a stock solution of the pre-catalyst or the in-situ generated catalyst in an appropriate anhydrous, degassed solvent. This allows for more accurate and reproducible dispensing of the catalyst via a calibrated syringe or pipette.
-
Consistent Reaction Setup: Use identical glassware and stirring apparatus for all reactions. Ensure consistent and efficient stirring to avoid mass transfer limitations.
-
Precise Temperature Control: Use a calibrated thermostat or reaction block to maintain a constant and uniform temperature.
-
Inert Atmosphere: Ensure a consistently inert atmosphere by using a well-sealed reaction vessel and high-purity inert gas. Check for leaks in your system.[4][5]
-
Run in Parallel: Whenever possible, run the reproducibility experiments simultaneously to minimize temporal variations.
By implementing these measures, you create a self-validating system where the primary variable being tested is the inherent variability of the reaction itself, not the experimental setup.
References
-
ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. Retrieved from [Link]
-
ChemRxiv. (2023). Strain-dependent Enantioselectivity in Mechanochemically Coupled Catalytic Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of atropisomeric chiral MeOBIPHEP analogues via Pd-catalyzed P–C coupling — applications to asymmetric Rh-catalyzed C–C bond formations in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Retrieved from [Link]
-
PNAS. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Enantioselectivity with MeOBIPHEP Catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for MeOBIPHEP-catalyzed reactions. This document is designed for researchers, chemists, and drug development professionals who are working to achieve high enantioselectivity in their synthetic routes. The choice of solvent is a critically important yet often underestimated parameter that can dramatically influence the outcome of an asymmetric reaction. This guide provides field-proven insights, troubleshooting protocols, and a deeper mechanistic understanding to help you harness the power of solvent effects in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when working with MeOBIPHEP and related atropisomeric biaryl phosphine ligands.
Q1: My enantioselectivity (% ee) is low or inconsistent. Where should I start troubleshooting?
A: This is a common challenge. Before focusing solely on the solvent, it's crucial to ensure other experimental parameters are rigorously controlled. Your first step should be to verify the integrity of your core components.[1]
-
Catalyst and Ligand Purity: Confirm the purity of your MeOBIPHEP ligand and the metal precursor. Impurities can poison the catalyst or promote non-selective background reactions.[1]
-
Air and Moisture Sensitivity: Many catalyst systems are highly sensitive to air and moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Reagent Purity: Impurities in your substrate or other reagents can interfere with the catalytic cycle.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lower temperatures generally lead to higher enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[2]
Once these factors are confirmed, the solvent becomes the primary variable to investigate.
Q2: How does a solvent actually influence the enantioselectivity of my reaction?
A: The solvent is not merely an inert medium; it is an active participant in the reaction that directly influences the catalyst and substrates.[3] Its effects can be broadly categorized into two areas:
-
Non-Specific Interactions (Polarity/Dielectric Constant): The polarity of the solvent can preferentially stabilize or destabilize the diastereomeric transition states that lead to the R and S enantiomers. A change in solvent can alter the energy gap between these transition states, thereby changing the enantiomeric ratio of the product.[4][5]
-
Specific Interactions (Coordination/Hydrogen Bonding): Solvents can directly interact with the metal center of the catalyst or with the substrate.[6] For example, a coordinating solvent like THF or acetonitrile might compete with the substrate for a coordination site on the metal, altering the geometry of the chiral pocket. Protic solvents can form hydrogen bonds, changing the conformation of the catalyst-substrate complex.[7][8]
Q3: Is there a single "best" solvent for MeOBIPHEP-catalyzed reactions?
A: No. The optimal solvent is highly dependent on the specific reaction, including the substrate, the metal used (e.g., Ruthenium, Rhodium, Palladium), and the reaction conditions. A solvent that provides excellent enantioselectivity for an asymmetric hydrogenation of a ketone may perform poorly for a Heck reaction.[9] A systematic solvent screening is almost always necessary during reaction optimization.
Q4: What key solvent properties should I consider during selection and screening?
A: When selecting a panel of solvents for screening, consider a range of properties to cover diverse potential interactions:
-
Polarity: Include non-polar (e.g., Toluene, Hexane), polar aprotic (e.g., Dichloromethane (DCM), THF, Ethyl Acetate), and polar protic solvents (e.g., Methanol, Ethanol).[8]
-
Coordinating Ability: Some solvents, like THF, acetonitrile, and DMSO, are coordinating and can interact directly with the metal center.[6] Others, like DCM and toluene, are generally considered non-coordinating.
-
Aromatic vs. Aliphatic: Aromatic solvents (e.g., Toluene) can engage in π-stacking interactions that may influence the transition state assembly.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, which can be either beneficial or detrimental.[10]
Part 2: Troubleshooting Guide for Specific Issues
This section provides a deeper dive into specific problems you may encounter during your experiments.
Problem: Consistently Low Enantioselectivity (% ee)
You have confirmed your reagents are pure and the system is inert, but the enantioselectivity remains poor across multiple runs.
Possible Cause A: Suboptimal Solvent Polarity
-
Why it Happens: The chiral pocket of the MeOBIPHEP-metal complex creates two primary pathways for the substrate to approach, leading to the two different enantiomers. These pathways proceed through diastereomeric transition states of different energies. The polarity of the solvent can differentially stabilize these two transition states. If the solvent stabilizes the transition state leading to the undesired enantiomer more than the desired one, the enantioselectivity will be low.
-
What to Do: Conduct a solvent screen with a focus on varying polarity. Start with a standard set like Toluene (non-polar), Dichloromethane (polar aprotic), and Methanol (polar protic). This will give you a quick indication of how polarity affects your specific system.
Data Presentation: Effect of Solvent on a Model Asymmetric Hydrogenation
| Solvent | Solvent Type | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | Non-polar, Aromatic | 2.4 | 85% |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 95% |
| Tetrahydrofuran (THF) | Polar Aprotic, Coordinating | 7.5 | 70% |
| Methanol (MeOH) | Polar Protic | 33.0 | 99% |
| Hexane | Non-polar, Aliphatic | 1.9 | 78% |
| Acetonitrile (MeCN) | Polar Aprotic, Coordinating | 37.5 | 55% |
| Note: Data are representative and will vary significantly based on the specific substrate and reaction conditions. |
Possible Cause B: Direct Solvent Coordination to the Metal Center
-
Why it Happens: MeOBIPHEP is a bidentate ligand, but the metal center may still have open coordination sites. Strongly coordinating solvents like THF, acetonitrile, or DMSO can occupy these sites.[6] This can block the substrate from binding in the optimal orientation required for high stereoselectivity, or it can alter the electronic properties and geometry of the catalyst itself.
-
What to Do: If you are using a coordinating solvent and observing low ee, switch to a non-coordinating alternative with similar polarity. For example, if THF (ε=7.5) gives poor results, try 1,2-Dichloroethane (ε=10.4) or Chlorobenzene (ε=5.6).
Possible Cause C: Poor Solubility of Catalyst or Substrate
-
Why it Happens: If the catalyst or substrate has poor solubility in the chosen solvent, the reaction may become heterogeneous or the effective concentration of the active species will be very low. This can favor a non-selective background reaction, leading to a significant drop in the overall measured enantioselectivity.[2]
-
What to Do: Visually inspect your reaction mixture. Is it a clear, homogeneous solution? If not, select a solvent in which all components are fully soluble at the reaction temperature. Sometimes a solvent mixture (e.g., Toluene/DCM) can provide the necessary solubility while maintaining high selectivity.
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for a MeOBIPHEP-Catalyzed Reaction
This protocol provides a self-validating framework for efficiently screening solvents.
1. Preparation and Inerting:
- Flame-dry a set of identical reaction vials equipped with stir bars under vacuum and backfill with Argon or Nitrogen.
- Prepare a stock solution of the MeOBIPHEP ligand and the metal precursor in a suitable, volatile solvent (e.g., DCM) to ensure accurate dispensing.
- Prepare a separate stock solution of your substrate.
2. Catalyst Pre-formation (if applicable):
- Aliquot the catalyst/ligand stock solution into each reaction vial.
- Gently evaporate the solvent under a stream of inert gas. This ensures that the initial solvent does not interfere with the screening.
- Self-Validation: At this stage, all vials contain the exact same amount of catalyst and ligand.
3. Solvent Addition:
- Add the screening solvent (e.g., 1.0 mL of anhydrous Toluene to vial 1, DCM to vial 2, etc.) to each vial under an inert atmosphere.
- Allow the catalyst to dissolve/equilibrate in the new solvent for a set period (e.g., 15-30 minutes) at the desired reaction temperature.
4. Reaction Initiation and Monitoring:
- Inject the substrate stock solution into each vial to initiate the reactions simultaneously.
- Stir the reactions at a constant temperature for a predetermined time.
- Take aliquots at set time points (e.g., 1h, 4h, 12h) to monitor both conversion (by GC or LC) and enantioselectivity (by chiral HPLC or GC).
5. Quenching and Analysis:
- Quench the reactions appropriately.
- Analyze the final conversion and % ee for each solvent. The results will provide a clear, direct comparison of the solvent's effect.
Workflow: Rational Solvent Selection
This diagram outlines a decision-making process for choosing a solvent for your MeOBIPHEP-catalyzed system.
Caption: A workflow for rational solvent selection in MeOBIPHEP catalysis.
Part 4: Mechanistic Visualization
Understanding how solvents interact with the catalyst at a molecular level can guide more rational experimental design.
Caption: Model of potential solvent interactions with a MeOBIPHEP-metal complex.
This diagram illustrates how different solvent types can interact with the catalyst. Non-coordinating solvents form a general solvation shell, while coordinating solvents like THF can compete directly for binding sites, and protic solvents like methanol can form hydrogen bonds with the ligand backbone or substrate.
By systematically evaluating and understanding the role of the solvent, you can unlock the full potential of your MeOBIPHEP catalyst system, leading to higher enantioselectivity, improved reaction efficiency, and more robust synthetic processes.
References
- Benchchem. (n.d.). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
- MDPI. (2022). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
- Benchchem. (n.d.). Troubleshooting low catalytic activity with IMes-based catalysts.
- MDPI. (2020). Application of Biobased Solvents in Asymmetric Catalysis.
- ResearchGate. (n.d.). Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)Fluoxetine.
- PubMed. (2014). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile.
- ACS Publications. (2000). Contributions to the Enantioselective Heck Reaction Using MeO−Biphep Ligands. The Case Against Dibenzylidene Acetone. Organometallics.
- Royal Society of Chemistry. (2015). Enantiodivergent asymmetric catalysis with the tropos BIPHEP ligand and a proline derivative as chiral selector. Chemical Science.
- ResearchGate. (n.d.). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions.
- National Institutes of Health. (2023). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. PMC.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- MDPI. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization.
- Royal Society of Chemistry. (2020). The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. RSC Advances.
- Royal Society of Chemistry. (n.d.). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving Diastereoselectivity in Iridium-Catalyzed Hydrogenations
Welcome to the technical support center for iridium-catalyzed hydrogenations. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Achieving high diastereoselectivity is often a pivotal challenge. This document provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: First-Line Troubleshooting & FAQs
This section addresses the most immediate questions and provides a starting point for diagnosing issues with diastereoselectivity.
Q1: My diastereomeric ratio (d.r.) is poor or I'm getting a nearly 1:1 mixture. What's my first step?
A1: A low diastereomeric ratio is a common initial challenge. Before making drastic changes, it's crucial to systematically verify the fundamentals of your reaction setup. The issue often lies in one of four areas: catalyst integrity, substrate quality, reaction conditions, or solvent purity. A logical troubleshooting workflow is the most efficient approach.
Here is a workflow to guide your initial investigation:
Caption: Initial troubleshooting workflow for low diastereoselectivity.
Q2: My reaction is producing regioisomers or other byproducts in addition to the wrong diastereomer. How can I improve this?
A2: The formation of regioisomers, such as products from olefin isomerization, points towards competing reaction pathways. This can sometimes be suppressed by modifying reaction conditions or introducing specific additives.[1]
-
Causality: Regioisomers may form if the iridium catalyst engages in side reactions like metal-hydride mediated olefin isomerization after the desired C-C bond formation or hydrogenation step.[1]
-
Actionable Advice:
-
Screen Additives: The introduction of halide additives, such as tetrabutylammonium iodide (Bu₄NI), has been shown to have a small but significant effect on suppressing regioisomer formation and improving diastereoselectivity.[1]
-
Adjust Reactant Stoichiometry: In some transfer hydrogenation systems, using a large excess of the hydrogen donor (e.g., 1,3-cyclohexadiene) can suppress the formation of regioisomers and lead to a single diastereomer.[1]
-
Lower Reaction Temperature: Reducing the thermal energy of the system can often slow down undesired side reactions more than the desired hydrogenation, thus improving selectivity.
-
Monitor Reaction Progress: Decreased levels of regioisomers are sometimes observed at lower conversion.[1] Consider stopping the reaction earlier to maximize the yield of the desired product.
-
Q3: I ran the same reaction twice and got different diastereomeric ratios. What causes this variability?
A3: Reproducibility issues are frequently traced back to subtle, uncontrolled variables. The active iridium catalyst is highly sensitive to its environment.
-
Catalyst Deactivation: The active iridium dihydride species can be prone to irreversible deactivation, such as by forming inactive trimer clusters, especially in non-coordinating solvents.[2][3] This deactivation pathway can be inconsistent from run to run. The anion associated with the cationic iridium complex can also have a remarkable effect on the reactivity and longevity of the catalyst.[4]
-
Atmosphere Control: Trace amounts of oxygen or moisture can react with the active catalyst, leading to inconsistent results. Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line) are used for catalyst preparation and reaction setup.
-
Reagent Quality: The purity of the solvent, substrate, and hydrogen gas can vary between batches. Using freshly purified and degassed solvents for every reaction is critical.
-
Stirring and Mass Transfer: In heterogeneous or biphasic reactions, or at high substrate concentrations, the rate of stirring can impact the mass transfer of hydrogen gas into the solution, affecting the reaction rate and potentially the selectivity. Ensure consistent and vigorous stirring.
Section 2: Deep Dive - Key Parameters Influencing Diastereoselectivity
Once the fundamentals are secure, optimization requires a deeper understanding of the key chemical factors that govern the stereochemical outcome.
Q4: How does the chiral ligand influence diastereoselectivity, and how do I select the right one?
A4: The chiral ligand is the primary controller of stereoselectivity. It creates a chiral pocket around the iridium center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one diastereomer. The choice of ligand is highly substrate-dependent.
-
Mechanism of Control: Chiral N,P-ligands, such as phosphine-oxazoline (PHOX) derivatives, are widely used.[4][5] The stereoselectivity arises from minimizing steric clashes between the substrate and the bulky groups on the ligand in the transition state. The electronic properties of the ligand also play a role in stabilizing the key intermediates.
-
Ligand Screening: There is no universal ligand. The best approach is empirical screening.
-
Start with common, well-established ligand families like PHOX, Crabtree-type catalysts, or bisphosphine ligands (e.g., MeO-BIPHEP).[5][6][7]
-
Vary the steric bulk on the ligand. For example, changing a substituent from isopropyl to tert-butyl can dramatically alter the shape of the chiral pocket and improve selectivity.[8]
-
Consider the electronic properties. Electron-donating or withdrawing groups on the ligand can tune the reactivity of the iridium center.
-
| Ligand Type | Common Substrates | Key Characteristics |
| N,P-Ligands (e.g., PHOX) | Unfunctionalized alkenes, imines, enones | Robust, highly tunable, and widely successful.[2][5][6] |
| Bisphosphine Ligands (e.g., SegPhos, MeO-BIPHEP) | Heteroaromatic compounds (quinolines), enamides | Excellent for substrates capable of bidentate coordination.[7][9] |
| C,N-Ligands (e.g., NHC-based) | Ketones, challenging alkenes | Highly efficient and can operate under mild conditions.[4] |
Q5: My substrate already has a stereocenter. How do I ensure the catalyst controls the formation of the new stereocenter ("catalyst control") over the existing one ("substrate control")?
A5: This is a classic challenge in diastereoselective synthesis. When a chiral substrate is hydrogenated, the existing stereocenter can direct the approach of the catalyst, a phenomenon known as substrate control. To achieve a specific desired diastereomer, you need the reaction to be under "catalyst control," where the chiral ligand's influence overrides the substrate's intrinsic preference.
-
The Principle of Catalyst Control: A highly active and sterically demanding chiral catalyst can create such a strong energetic preference for one transition state that the substrate's inherent bias becomes negligible.[10] For example, the hydrogenation of certain chiral ketones can yield syn-alcohols with ≥99:1 selectivity, demonstrating that the catalyst, not the substrate, is dictating the stereochemical outcome.[10]
-
Achieving Catalyst Control:
-
Select a Bulky, Rigid Ligand: A ligand that creates a well-defined and restrictive chiral pocket is more likely to enforce its preferred geometry.
-
Screen Different Catalyst Metals/Ligand Classes: While this guide focuses on iridium, sometimes switching to a different metal like rhodium or ruthenium, which operates via a different mechanism, can overcome stubborn substrate control.
-
Modify the Substrate: If possible, temporarily converting a directing group on the substrate (e.g., a hydroxyl) to a bulky protecting group (e.g., a silyl ether) can disrupt its ability to coordinate to the metal and direct the hydrogenation.
-
Q6: How critical is solvent choice for diastereoselectivity?
A6: Solvent choice is extremely critical and can be the difference between a selective and unselective reaction. The solvent can influence catalyst stability, activity, and the transition state energies that determine selectivity.[11]
-
Coordinating vs. Non-Coordinating Solvents:
-
Non-coordinating solvents (e.g., dichloromethane (DCM), toluene) are generally preferred. They do not compete with the substrate for binding sites on the iridium center, allowing the chiral ligand and substrate to form the critical stereodetermining complex.[2]
-
Coordinating solvents (e.g., THF, methanol, ethanol) can sometimes be beneficial but can also be detrimental. They can stabilize the active catalyst but may also occupy a coordination site, altering the geometry of the transition state and lowering selectivity. However, in some cases, switching to a protic solvent like ethanol can even invert the resulting stereochemistry.[11]
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. A systematic screening of solvents with varying polarities is a valuable optimization step. For the hydrogenation of quinolines, for example, aprotic solvents gave better enantioselectivities than alcoholic solvents.[7]
Q7: Can additives or co-catalysts improve my diastereoselectivity?
A7: Yes, additives can have a profound impact, often by influencing the catalyst's active state or participating directly in the catalytic cycle.[2][12]
-
Bases/Acids: For substrates like heteroaromatics, which can be unreactive or poison the catalyst, acids can be used as activators.[9] For instance, using trichloroisocyanuric acid (TCCA) as an activator for pyrazolo[1,5-a]pyrimidines helps generate a strong Brønsted acid in situ, which activates the substrate towards hydrogenation.[9]
-
Halide Ions (e.g., I⁻): As mentioned, iodide can suppress isomerization and improve selectivity.[1][7] In the hydrogenation of quinolines, the addition of I₂ was found to be crucial for high enantioselectivity.[7]
-
Neutral Molecules (e.g., Benzamide): In the hydrogenation of enones, adding benzamide can switch the chemoselectivity of the reaction. It is proposed to extend the lifetime of the active dihydride iridium intermediate, preventing its deactivation and enabling the hydrogenation of the C=O bond in addition to the C=C bond, leading to saturated alcohols with high diastereoselectivity.[2][3]
Q8: How do pressure and temperature affect the reaction?
A8: These are fundamental reaction parameters that must be optimized.
-
Hydrogen Pressure: The effect of H₂ pressure is not always predictable and can be substrate- and ligand-dependent.
-
In some systems, lowering the hydrogen pressure from 50 bar to 1 bar leads to a strong increase in enantioselectivity.[4][8] This suggests that the oxidative addition of hydrogen may be involved in or competing with the stereoselectivity-determining step.[8]
-
In other cases, higher pressure is needed to achieve reasonable reaction rates, and its effect on selectivity may be minimal.[7] It is always worth screening a range of pressures (e.g., 1 bar, 10 bar, 50 bar).
-
-
Temperature: Lowering the reaction temperature generally increases selectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Running reactions at 0 °C or even -20 °C can sometimes provide a dramatic boost in d.r., albeit at the cost of a longer reaction time.
Section 3: Practical Guides & Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity
This protocol provides a systematic approach to screen key variables for a new substrate.
1. Catalyst Preparation (In a Glovebox):
- To a vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1.0 mol%).
- Add the chiral ligand (e.g., a PHOX ligand, 2.2 mol%).
- Add anhydrous, degassed solvent (e.g., DCM, 1.0 mL).
- Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The solution should be homogeneous.
2. Reaction Setup:
- In a separate vial or autoclave insert, dissolve the substrate (1.0 eq, e.g., 0.1 mmol) in the reaction solvent (2.0 mL).
- If using an additive, add it at this stage (e.g., Bu₄NI, 10 mol%).
- Transfer the prepared catalyst solution to the substrate solution via syringe.
- Seal the vessel, remove it from the glovebox, and place it in the autoclave.
3. Hydrogenation:
- Purge the autoclave with H₂ gas 3-5 times.
- Pressurize the reactor to the desired starting pressure (e.g., 50 bar).
- Begin stirring at the desired temperature (e.g., 25 °C).
- Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
4. Analysis:
- Carefully vent the reactor and purge with nitrogen.
- Take an aliquot of the crude reaction mixture.
- Determine the diastereomeric ratio using ¹H NMR, GC, or SFC/HPLC with a chiral stationary phase.[2]
5. Screening Variables:
- Use the above procedure as a baseline. Systematically vary one parameter at a time:
- Ligand: Test 3-4 different ligands from distinct structural classes.
- Solvent: Screen DCM, Toluene, THF, and Ethyl Acetate.
- Pressure: Test 1 bar, 20 bar, and 50 bar.
- Temperature: Test 25 °C, 0 °C, and 40 °C.
Section 4: Mechanistic Insights
Understanding the mechanism provides the "why" behind the troubleshooting strategies. The precise mechanism can vary, but a general catalytic cycle helps illustrate the key steps where stereochemistry is set.
Caption: A simplified catalytic cycle for iridium-catalyzed hydrogenation.
The most critical step is the migratory insertion , where a hydride ligand is transferred to one of the carbons of the coordinated double bond. The chiral ligand (L*) directs the substrate to bind in a specific conformation, and steric interactions during the insertion step favor one of the two possible transition states, leading to the formation of one diastereomer over the other.[5][13]
References
- Iridium-catalysed asymmetric hydrogenation of allylic alcohols via dynamic kinetic resolution. (2025). Vertex AI Search.
-
On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. (2011). Organometallics - ACS Publications. [Link]
-
Iridium-Catalyzed C−C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene. (n.d.). Organic Letters - ACS Publications. [Link]
-
Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. (2022). Journal of the American Chemical Society. [Link]
-
Enantio- and Regioselective Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. (n.d.). DiVA portal. [Link]
-
Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. (n.d.). Semantic Scholar. [Link]
-
Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis. (n.d.). ResearchGate. [Link]
-
Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions. (2025). ResearchGate. [Link]
-
The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022). MDPI. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). The Journal of Organic Chemistry. [Link]
-
Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. (2024). Organic Chemistry Portal. [Link]
-
Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation. (2023). DiVA portal. [Link]
-
Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. (n.d.). PMC - NIH. [Link]
-
Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins. (n.d.). ResearchGate. [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (n.d.). PMC - NIH. [Link]
-
Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. (2020). Organic Letters - ACS Publications. [Link]
-
Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity and Selectivity Studies in Iridium-Catalyzed Asymmetric Hydrogenation [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
troubleshooting low conversion rates in asymmetric hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Asymmetric Hydrogenation. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and systematic troubleshooting strategies to address common challenges, particularly low conversion rates, encountered during your experiments. This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Low Conversion Rates
Low conversion in an asymmetric hydrogenation reaction can be a frustrating roadblock. This section provides a systematic approach to diagnose and resolve the root cause of this issue.
Question: My asymmetric hydrogenation reaction shows low or no conversion. Where do I start troubleshooting?
Answer:
A low conversion rate can stem from a multitude of factors, often interrelated. A logical, step-by-step investigation is the most efficient way to identify the culprit. We recommend a hierarchical approach, starting from the most common and easily verifiable issues before moving to more complex variables.
Here is a recommended troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low conversion rates.
Part 1: Initial Checks
Why is verifying substrate and reagent purity the first step?
Impurities are a frequent and often overlooked cause of low conversion. Even trace amounts of certain substances can act as potent catalyst poisons.
-
Causality: Functional groups like thiols, and in some cases, amines and nitriles, can irreversibly bind to the metal center of the catalyst, blocking the active site.[1] This is a common issue with substrates derived from multi-step syntheses where residual reagents or byproducts may be present.
Protocol: Substrate Purity Verification
-
Analysis: Analyze your substrate using techniques like NMR, LC-MS, and elemental analysis to confirm its identity and purity.
-
Purification: If impurities are detected, purify the substrate using an appropriate method (e.g., recrystallization, chromatography).
-
Solvent Purity: Ensure solvents are anhydrous and deoxygenated, as water and oxygen can deactivate many hydrogenation catalysts. The presence of water can be particularly detrimental to both activity and enantioselectivity.[2]
How can I be sure my catalyst is active?
Catalyst deactivation can occur during storage or handling. It's crucial to confirm its viability before extensive optimization.
-
Causality: Homogeneous catalysts, particularly those involving precious metals like ruthenium and rhodium, can be sensitive to air and moisture.[3] Improper storage can lead to oxidation or hydrolysis, rendering the catalyst inactive. Heterogeneous catalysts can also lose activity due to sintering or coking of the active sites.[4][5]
Protocol: Catalyst Activity Check
-
Benchmark Reaction: Perform a hydrogenation reaction on a known, reliable substrate under previously established optimal conditions.
-
Visual Inspection: For heterogeneous catalysts, check for changes in color or texture. For homogeneous catalysts, ensure complete dissolution (if expected).
-
Proper Handling: Always handle catalysts under an inert atmosphere (e.g., in a glovebox) and use freshly dried and deoxygenated solvents.
What common setup and procedural errors can lead to low conversion?
Even with pure reagents and an active catalyst, simple errors in the reaction setup can prevent the reaction from proceeding.
-
Causality: Asymmetric hydrogenation is highly dependent on precise control of reaction parameters. Leaks in the system can prevent the maintenance of hydrogen pressure, while poor mixing can lead to localized depletion of reactants and inefficient catalyst turnover.
Protocol: Reaction Setup Verification
-
Pressure System Check: Ensure all connections in your reactor are secure and leak-tested. The reaction's efficiency can be highly dependent on maintaining the set hydrogen pressure.[1][6]
-
Temperature Control: Verify the accuracy of your temperature control system. Some reactions have a narrow optimal temperature range.
-
Agitation: Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions.
-
Inert Atmosphere: Purge the reactor thoroughly with an inert gas (e.g., argon or nitrogen) before introducing hydrogen to remove any oxygen.
Part 2: In-depth Analysis & Optimization
If initial checks do not resolve the issue, a more detailed investigation into the reaction components and conditions is necessary.
My conversion is still low. Should I reconsider my catalyst and ligand?
The choice of metal precursor and chiral ligand is fundamental to the success of an asymmetric hydrogenation.[7][8]
-
Causality: The electronic and steric properties of the ligand profoundly influence the catalyst's activity and selectivity.[9] A ligand that is effective for one class of substrates may be completely ineffective for another. For example, Ru(OCOCH3)2(binap) is excellent for functionalized olefins but fails with similar ketones due to the properties of the anionic ligands.[10]
Data Presentation: Ligand and Catalyst Selection Guide
| Substrate Type | Recommended Metal | Common Ligand Classes | Key Considerations |
| Functionalized Olefins | Rhodium, Ruthenium | Chiral Diphosphines (e.g., BINAP, DIPAMP) | The directing group on the substrate plays a key role in achieving high enantioselectivity.[8] |
| Unfunctionalized Olefins | Iridium | P,N-based ligands (e.g., PHOX) | These substrates are more challenging and often require more electrophilic catalysts.[1][7][11] |
| Ketones (Functionalized) | Ruthenium | Diphosphine/Diamine complexes (e.g., Ru-BINAP/DAIPEN) | The presence of a coordinating group near the carbonyl is often crucial.[8] |
| Ketones (Unfunctionalized) | Ruthenium, Iridium | Diphosphine/Diamine complexes, P,N,N-pincer ligands | Often requires a bifunctional catalyst mechanism.[10][12] |
| Imines | Iridium, Rhodium | Chiral Ferrocenyl Phosphines, Diphosphines | Substrate stability (hydrolysis) can be a challenge.[13] |
How do solvent and additives impact conversion rates?
The reaction medium can have a dramatic effect on both the rate and selectivity of the hydrogenation.
-
Causality: Solvents can influence catalyst solubility, stability, and activity.[14] Protic solvents like methanol and ethanol can participate in the catalytic cycle by facilitating proton transfer, which can accelerate the reaction rate compared to aprotic solvents.[2][15] Additives, such as bases or acids, can be crucial for catalyst activation or to mitigate inhibition.[1][15] For instance, the use of a base is often required for the in situ generation of the active catalyst in many Ru-catalyzed ketone hydrogenations.[3]
Caption: The influence of solvent choice on catalyst state and reaction outcome.
My reaction is clean but slow. How should I optimize the reaction parameters?
Fine-tuning the reaction conditions is often necessary to achieve optimal conversion.
-
Causality: Hydrogen pressure, temperature, and reaction time are interconnected variables. Increasing hydrogen pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen, but in some cases, it can have a negligible or even negative effect on enantioselectivity.[1][14] Temperature affects the reaction kinetics; however, excessively high temperatures can lead to catalyst decomposition or a decrease in enantioselectivity.[8]
Protocol: Reaction Parameter Optimization
-
Hydrogen Pressure: Screen a range of pressures (e.g., 1 to 50 bar). For many systems, higher pressure leads to a higher reaction rate.[6][16][17]
-
Temperature: Evaluate a range of temperatures (e.g., room temperature to 80 °C). Be mindful that higher temperatures can sometimes negatively impact enantioselectivity.
-
Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, HPLC, or in situ IR spectroscopy) to determine the optimal reaction duration.[18][19][20][21]
Frequently Asked Questions (FAQs)
Q1: What are the signs of catalyst deactivation during a reaction?
A progressive decrease in the reaction rate, which may eventually lead to a complete stall before full conversion is reached, is a classic sign of catalyst deactivation.[3][22] In some cases, a color change in the reaction mixture may also indicate catalyst decomposition.
Q2: Can the product of the reaction inhibit the catalyst?
Yes, product inhibition is a known phenomenon. The chiral product can sometimes coordinate to the catalyst, slowing down the catalytic cycle. This can be mitigated by optimizing reaction conditions, such as conducting the reaction in a slurry where the product precipitates out of solution.[8]
Q3: How do I choose the right solvent for my asymmetric hydrogenation?
The choice of solvent is highly substrate and catalyst-dependent. Protic solvents like alcohols can enhance the rate for some Ru-catalyzed hydrogenations.[15] For substrates with Lewis basic functional groups that can poison the catalyst, strongly hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) can be beneficial.[1] It is often necessary to screen a variety of solvents to find the optimal one for a specific transformation.[16][23]
Q4: My conversion is high, but my enantioselectivity (ee) is low. What should I do?
Low enantioselectivity with high conversion suggests that the catalyst is active but not providing adequate chiral induction. The troubleshooting steps are similar to those for low conversion but with a focus on factors influencing stereoselectivity:
-
Ligand Screening: This is the most critical step. A different chiral ligand may be required.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the enantioselectivity.[2][14]
-
Temperature: Lowering the reaction temperature often improves enantioselectivity, albeit at the cost of a lower reaction rate.
-
Additives: The presence or absence of certain additives can influence the catalyst's chiral environment.
Q5: Are there any analytical techniques that can help me monitor my reaction in real-time?
Yes, in situ or operando spectroscopic techniques are powerful tools for monitoring reaction progress and understanding reaction mechanisms.[18][20] Techniques like ReactIR (FTIR spectroscopy) can track the concentration of reactants and products over time, providing valuable kinetic data for optimization.[19][21]
References
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Vargas-Cervantes, D., & Bañares, M. A. (2021). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 121(3), 1547-1603. [Link]
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Gideon, K., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry B, 6(4), 361-384. [Link]
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Genov, M., & Ager, D. (2004). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 4(10), 3546-3557. [Link]
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Wang, Y., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 28(15), 5823. [Link]
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Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich, Lecture Script. [Link]
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Ríos-Lombardía, N., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 518. [Link]
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Smith, A. M. (2016). Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals. PhD Thesis, University of Toronto. [Link]
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Samec, J. S. M., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 45(6), 1488-1502. [Link]
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von Arx, M., et al. (2014). Monitoring surface processes during heterogeneous asymmetric hydrogenation of ketones on a chirally modified platinum catalyst by operando spectroscopy. Angewandte Chemie International Edition, 53(33), 8640-8644. [Link]
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Wolfson, A., et al. (2007). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Green Chemistry, 9(6), 588-592. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
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Li, Z., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Catalysis, 12(23), 14614-14628. [Link]
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Morris, R. H. (2019). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 2-15. [Link]
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G. A. Bain, et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1438-1447. [Link]
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Gaertner, T., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 1456-1463. [Link]
-
R. Bourne, et al. (2019). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Reaction Chemistry & Engineering, 4(9), 1599-1605. [Link]
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von Arx, M., et al. (2014). Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy. Angewandte Chemie International Edition, 53(33), 8640-8644. [Link]
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University of Amsterdam. (2017). Rational optimization of catalysts for asymmetric hydrogenation. HIMS News. [Link]
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Zhang, X., et al. (2018). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Organic & Biomolecular Chemistry, 16(24), 4475-4479. [Link]
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Gaertner, T., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 1456-1463. [Link]
-
R. Bourne, et al. (2019). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Reaction Chemistry & Engineering, 4(9), 1599-1605. [Link]
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Mehdi, K., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 22(12), 2196. [Link]
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Russell, R. (2021, April 23). CHEM 622 Asymmetric Hydrogenation 4-23-21 [Video]. YouTube. [Link]
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Zhang, Y., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Green Energy and Environment, 8(4), 1113-1120. [Link]
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation causes and mechanisms: Overview. In Catalyst Deactivation (pp. 31-57). [Link]
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Gideon, K., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry B, 6(4), 361-384. [Link]
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Tang, W., & Zhang, X. (2010). Asymmetric hydrogenation of nonaromatic cyclic substrates. Chemical Communications, 46(43), 8049-8063. [Link]
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Technical Support Center: Optimizing MeOBIPHEP-Catalyzed Reactions with Additives
Welcome to the technical support center for MeOBIPHEP-catalyzed reactions. As a class of state-of-the-art atropisomeric diphosphine ligands, MeOBIPHEP and its derivatives are renowned for their effectiveness in a wide range of asymmetric transformations, including hydrogenations and C-C coupling reactions.[1] However, achieving optimal performance—in terms of reaction rate, yield, and enantioselectivity—often requires careful tuning of reaction conditions. One of the most powerful yet frequently underestimated tools at a chemist's disposal is the use of additives.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the fundamental principles governing the influence of additives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues in your experiments and systematically enhance your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an additive in a MeOBIPHEP-catalyzed reaction?
A: Additives are chemical substances added in small, often sub-stoichiometric, quantities to a reaction mixture to improve its performance. In the context of MeOBIPHEP-metal catalysis, they are not merely "helpers" but can be integral to the catalytic cycle. Their roles are diverse and can include:
-
Catalyst Activation: Assisting in the generation of the catalytically active species from a more stable precatalyst.[2]
-
Rate Acceleration: Increasing the turnover frequency (TOF) of the catalyst.[3][4]
-
Selectivity Enhancement: Improving chemo-, regio-, or enantioselectivity by modifying the electronic or steric properties of the catalyst or by participating in the stereochemistry-determining transition state.[5]
-
Catalyst Stabilization: Preventing catalyst deactivation or decomposition, thereby increasing the total turnover number (TON).[6][7]
-
Suppressing Side Reactions: Inhibiting undesired reaction pathways that lead to byproducts.[8]
Q2: What are the most common classes of additives used with these catalyst systems?
A: The choice of additive is highly dependent on the specific reaction (e.g., hydrogenation, hydroformylation, ene reaction), the metal center (Rh, Ir, Pd, Pt), and the substrate. However, several general classes are frequently employed:
-
Protic Acids: Brønsted acids like acidic phenols, carboxylic acids, or even mineral acids can act as co-catalysts or activators.[5][9]
-
Bases: Organic or inorganic bases (e.g., amines, carbonates) are often used, particularly in reactions that generate acidic byproducts that could poison the catalyst.[10]
-
Halide Sources: Simple salts (e.g., NaI, Bu₄NCl) or even hydrogen halides can have a profound effect on both rate and enantioselectivity, often by altering the coordination sphere of the metal.[2]
-
Lewis Acids/Bases: These can interact with the substrate or the catalyst to influence reactivity and selectivity.
Q3: I am developing a new reaction. How should I approach the initial screening of additives?
A: A systematic approach is crucial. Begin with a control reaction without any additives to establish a baseline for conversion, yield, and enantioselectivity. If the results are suboptimal, introduce additives from different classes one at a time. A logical starting point is to consider the probable mechanism and potential bottlenecks. For instance, if you are using a cationic catalyst precursor like [Rh(COD)₂]BF₄, and suspect slow activation, screening protic acids is a rational first step. Always ensure your reagents and solvents are of high purity, as trace impurities (especially water or oxygen) can act as potent inhibitors or poisons, confounding your results.[8][11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Slow or Stalled Reaction
Q: My reaction shows very low conversion even after an extended period. The catalyst appears to be inactive. How can an additive help?
A: A sluggish reaction is often a symptom of either inefficient formation of the active catalyst (activation) or inhibition of the catalyst during the reaction.
Causality and Mechanism: Many MeOBIPHEP-metal systems, particularly those involving Rh(I) or Pt(II), rely on the formation of a coordinatively unsaturated, cationic active species from a stable precatalyst. Additives can play a critical role in this activation step.
-
Protic Additive Effect: In Pt(II)-catalyzed ene reactions using ₂, acidic phenols have been shown to cause substantial rate increases.[9][12] This is attributed to two effects: (1) disrupting inhibitory catalyst-counterion (OTf⁻) ion pairs to open a coordination site, and (2) sequestering trace amounts of water, which is a competitive inhibitor of the catalyst.
-
Amine Additive Effect: In certain iridium-catalyzed hydrogenations of quinoxalines, the product amine can act as a co-catalyst, leading to a positive feedback loop where the reaction rate increases over time. Adding a suitable amine from the start can eliminate the induction period and accelerate the reaction.[13]
Troubleshooting Protocol: Screening Protic Additives
-
Establish Baseline: Run the reaction under your standard conditions without any additive. Monitor conversion at set time points (e.g., 1h, 4h, 12h) using GC, HPLC, or NMR.
-
Prepare Additive Stock Solutions: Prepare stock solutions (e.g., 0.1 M) of various acidic phenols (e.g., phenol, 3-CF₃-C₆H₄OH, C₆F₅OH) in the reaction solvent.
-
Set Up Screening Reactions: In parallel vials, set up the reaction with your standard MeOBIPHEP-metal precursor, substrate, and solvent.
-
Introduce Additives: Add a controlled amount of an additive to each vial (e.g., 0.5, 1.0, and 2.0 equivalents relative to the catalyst).
-
Monitor and Analyze: Run the reactions under identical conditions (temperature, stirring, atmosphere) and monitor their progress against the baseline.
-
Evaluate: Compare the initial rates and final conversions to identify the most effective additive and its optimal loading.
Issue 2: Poor Enantioselectivity (% ee)
Q: My reaction proceeds to high conversion, but the enantiomeric excess (% ee) of my product is unacceptably low. Can additives improve stereocontrol?
A: Absolutely. Low enantioselectivity implies that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is small. Additives can selectively stabilize one transition state over the other, thereby amplifying this energy difference and improving the % ee.
Causality and Mechanism: Additives can influence the chiral pocket of the catalyst in several ways:
-
Direct Coordination: An additive (e.g., a halide ion) can coordinate directly to the metal center, modifying the steric and electronic environment and altering how the substrate binds.[2]
-
Secondary Interactions: An additive can form non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with the substrate or the MeOBIPHEP ligand within the transition state assembly, enforcing a more ordered and selective geometry.[14]
-
Counter-ion Effects: In cationic catalysis, the nature of the counter-anion can dramatically impact enantioselectivity. Additives can function by exchanging the original counter-ion for one that is more beneficial for stereocontrol.[9][12]
Data Summary: Effect of Phenolic Additives on a Pt/MeOBIPHEP-Catalyzed Ene Reaction
The following table, adapted from literature data, illustrates the significant impact of acidic phenol additives on a representative reaction.[9]
| Entry | Additive (1 mmol) | Conversion (%) | % ee |
| 1 | None | 36 | 76 |
| 2 | t-BuOH | 21 | 75 |
| 3 | Phenol | 65 | 76 |
| 4 | 3-CF₃-C₆H₄OH | 72 | 76 |
| 5 | C₆F₅OH | 78 | 77 |
Reaction Conditions: ₂, ethyl glyoxylate, α-methylstyrene. Data is illustrative of trends reported in the source.
As shown, while Lewis basic additives like t-BuOH inhibit the reaction, acidic phenols uniformly accelerate it without negatively impacting enantioselectivity in this specific system. In other systems, the effect on % ee can be much more dramatic and even reverse the sense of stereoinduction.[5]
Issue 3: Catalyst Deactivation and Low Turnover
Q: My reaction starts well but stops prematurely, resulting in a low turnover number (TON). What causes this deactivation, and can additives help maintain catalyst activity?
A: Catalyst deactivation is a critical issue where the active catalyst is converted into an inactive or less active form during the reaction.[15][16] Additives can be highly effective in mitigating these processes.
Causality and Mechanism: Common deactivation pathways for MeOBIPHEP-metal complexes include:
-
Oxidation: The metal center (e.g., Rh(I)) can be oxidized to an inactive state (e.g., Rh(III)) by trace oxygen or substrate impurities.
-
Aggregation/Precipitation: The active species may be unstable and aggregate to form inactive metal clusters or nanoparticles.
-
Poisoning: Byproducts or impurities (e.g., water, thiols, generated acids/bases) can irreversibly bind to the metal center, blocking the active site.[17][18]
How Additives Provide Solutions:
-
Stabilizing Ligands: While not a traditional "additive," using a slight excess of the MeOBIPHEP ligand can sometimes suppress deactivation by preventing metal leaching or aggregation.
-
Scavengers: Acidic additives can reverse inhibition by water.[9] In reactions that generate a basic byproduct that poisons the catalyst, a Brønsted acid additive can neutralize it, protecting the catalyst. Conversely, a base can be added to neutralize an acidic byproduct.
-
Redox Buffers: In some cases, additives can help maintain the active oxidation state of the metal, though this is a more complex and system-specific strategy.
Workflow for Diagnosing and Mitigating Catalyst Deactivation
Below is a troubleshooting workflow to address catalyst deactivation issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Visualizing the Role of Additives in the Catalytic Cycle
To understand how additives function, it is helpful to visualize their interaction within the catalytic cycle. The diagram below illustrates a simplified generic cycle for a MeOBIPHEP-metal catalyzed reaction (e.g., asymmetric hydrogenation) and indicates potential points of intervention for an acidic additive.
Caption: Additive intervention in a catalytic cycle.
This diagram shows an acidic additive (H⁺) facilitating the crucial activation step by helping to remove an anionic ligand (X⁻) from the precatalyst, thereby generating the more active cationic species required for substrate coordination.
By applying the principles and systematic troubleshooting methods outlined in this guide, researchers can effectively harness the power of additives to overcome common challenges and unlock the full potential of MeOBIPHEP-catalyzed reactions.
References
-
D. H. D. P. and P. G. Andersson, "Additive Effects on Asymmetric Catalysis," Chemical Reviews, 2016. [3][5]
-
D. H. D. P. and P. G. Andersson, "Additive Effects on Asymmetric Catalysis," PubMed, 2016. [4]
-
D. H. D. P. and P. G. Andersson, "Additive Effects on Asymmetric Catalysis," Chemical Reviews, 2016.
-
J. P. T. and M. S. Sigman, "Asymmetric Pt(II)-Catalyzed Ene Reactions: Counterion-Dependent Additive and Diphosphine Electronic Effects," Organic Letters, 2001. [9]
-
D. H. D. P. and P. G. Andersson, "Additive Effects on Asymmetric Catalysis," ResearchGate, 2016. [10]
-
S. Banerjee and K. Vanka, "Why are Aromatic Additives Effective in Asymmetric Organocatalysis?," ChemRxiv, 2022. [14]
-
J. P. T. and M. S. Sigman, "Asymmetric pt(II)-catalyzed ene reactions: Counterion-dependent additive and diphosphine electronic effects," ResearchGate, 2001. [12]
-
"MeOBIPHEP," Merck Millipore. [1]
-
"(S)-MeO-BIPHEP," CymitQuimica. [19]
-
T. Ohkuma et al., "Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes," PubMed, 2011. [13]
-
"Troubleshooting homocoupling in 4-Methylbiphenyl synthesis," Benchchem. [8]
-
"MeOBIPHEP," Sigma-Aldrich.
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P. G. Andersson, "Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities," Organometallics, 2019. [2]
-
"Troubleshooting low yields in rhodium-catalyzed aziridination reactions," Benchchem. [20]
-
A. P. and J. A. R. Schmidt, "Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis," PMC - NIH, 2019. [6]
-
E. Alberico et al., "Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts," MDPI, 2019. [7]
-
"Troubleshooting low catalytic activity with IMes-based catalysts," Benchchem. [11]
-
M. B. and E. A. W. W. Ali, "A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst," MDPI, 2021. [15]
-
"Troubleshooting of Catalytic Reactors," Slideshare. [17]
-
M. Arisawa and M. Yamaguchi, "Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur," MDPI, 2019. [18]
-
T. W. and G. A. Ozin, "Catalyst Deactivation, Poisoning and Regeneration," MDPI, 2019. [21]
-
"Catalyst deactivation," Oregon State University. [16]
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Technical Support Center: Purification of Products from (R)-3,5-iPr-4-NMe2-MeOBIPHEP Reactions
Welcome to the technical support guide for purifying reaction products involving the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand. This document is designed for researchers, scientists, and drug development professionals who utilize this powerful chiral ligand in asymmetric catalysis, such as asymmetric hydrogenation.[1][2][3] The unique structural features of this ligand, while beneficial for achieving high enantioselectivity, can introduce specific challenges during product isolation and purification.[1][4]
This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.
Purification Workflow Overview
The general process for isolating a pure product from a catalytic reaction involves several key stages. The following diagram illustrates a typical decision-making workflow.
Caption: A generalized workflow for the purification of products from catalytic reactions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of products from reactions utilizing (R)-3,5-iPr-4-NMe2-MeOBIPHEP and its metal complexes.
Problem 1: My product is contaminated with the phosphine oxide of the ligand. How can I remove it?
-
Causality: Phosphine ligands, including MeOBIPHEP derivatives, are susceptible to oxidation, converting the P(III) center to a P(V) phosphine oxide (P=O).[5] This can happen due to trace amounts of air (O₂) ingress during the reaction or work-up. The resulting phosphine oxide is often highly polar and can co-elute with polar products during column chromatography.[6]
-
Solution A: Acidic Wash. The -NMe₂ group on the ligand and its corresponding oxide is basic. Exploiting this property is often the most effective removal method.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl).[7] The basic dimethylamino group will be protonated, forming a salt that is soluble in the aqueous phase.
-
Separate the layers. Repeat the acidic wash 2-3 times.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it in vacuo.
-
Analyze the crude material by TLC or ¹H NMR to confirm the removal of the impurity before proceeding to chromatography.
-
-
Solution B: Precipitation/Crystallization. For non-polar products, the high polarity of the phosphine oxide can be used to your advantage.[6]
-
After the initial work-up, concentrate the crude product.
-
Add a non-polar solvent like hexane, pentane, or diethyl ether.[6][7][8] The desired non-polar product should remain in solution while the polar phosphine oxide precipitates.
-
Filter the mixture, washing the solid with more cold, non-polar solvent. The desired product will be in the filtrate.
-
Expert Tip: This method can be highly effective but may lead to co-precipitation if your product has moderate polarity.[6] Always check the filtrate and the precipitate by TLC to ensure you are not losing a significant amount of your product.
-
Problem 2: I'm seeing a persistent, low-level metal impurity (e.g., Ruthenium, Rhodium, Palladium) in my final product's NMR.
-
Causality: The chiral ligand forms a stable complex with the transition metal catalyst.[4] During work-up, some of this complex can persist or decompose into metal-containing species that are soluble in organic solvents and may "streak" during chromatography, contaminating multiple fractions. For pharmaceutical applications, residual metal levels must be strictly controlled.[9]
-
Solution A: Metal Scavengers. Solid-supported scavengers are a highly effective and scalable solution.[10][11]
-
Dissolve the crude product in a suitable solvent (e.g., toluene, THF).
-
Add a silica-based scavenger with functional groups that chelate the specific metal used (e.g., thiol-functionalized silica for palladium, amine-functionalized silica for ruthenium).[10][11]
-
Stir the mixture at room temperature or with gentle heating for a few hours to overnight.
-
Filter off the solid scavenger and wash it with the solvent.
-
Concentrate the filtrate and proceed with further purification.
-
-
Solution B: Activated Carbon Treatment. A classic and cost-effective method.
-
Dissolve the crude product in an organic solvent.
-
Add a small amount of activated carbon (charcoal).
-
Stir for 1-2 hours. The metal impurities will adsorb onto the high surface area of the carbon.
-
Filter the mixture through a pad of Celite® to remove the fine carbon particles.
-
Concentrate the filtrate.
-
-
Solution C: Sulfide Precipitation. For some heavy metals like palladium, precipitation as an insoluble sulfide can be effective.[7][12] This is typically done by washing the organic solution of the product with an aqueous solution of sodium sulfide.[7][12]
Problem 3: My product is streaking badly on the silica gel column, and I'm getting poor separation.
-
Causality: This can be due to several factors. The basic -NMe₂ group on your product (if the reaction was an amination, for example) or on the residual ligand can interact strongly with the acidic silica gel, causing streaking.[13] Alternatively, the crude material may be overloaded or insoluble in the chosen eluent.[14][15]
-
Solution A: Deactivate the Silica Gel.
-
Prepare a slurry of your silica gel in the column eluent.
-
Add 1-2% triethylamine (Et₃N) by volume to the slurry.
-
Pack the column with this mixture. The triethylamine will neutralize the acidic sites on the silica surface, preventing strong binding of basic compounds and improving peak shape.
-
-
Solution B: Switch to a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase.
-
Solution C: Dry Loading. If your crude product has poor solubility in the starting eluent, it can cause broad bands and poor separation when loaded in a more polar solvent.[14][15]
-
Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (or Celite®) to the solution.
-
Remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder containing your adsorbed product.[14]
-
Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow band, leading to much sharper separation.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a solvent system for column chromatography? A1: The choice is always dictated by the polarity of your product. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will give your product an Rf value of ~0.25-0.35. For products of intermediate polarity, common starting points include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. If your product is very polar, you may need to add a small amount of methanol to your eluent (e.g., 1-5% MeOH in DCM).[13]
Q2: Can I recycle the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand after the reaction? A2: Recycling is challenging but possible. If you used an acidic wash to remove the ligand from the organic product layer, you can attempt to recover it from the aqueous layer. Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the ligand, then extract it back into an organic solvent. However, be aware that some ligand degradation (oxidation) is likely to have occurred, and its purity should be carefully checked before reuse.
Q3: My compound appears to be decomposing on the silica gel column. What should I do? A3: Compound instability on silica is a common problem, often due to the acidity of the stationary phase.[13] First, confirm this is happening by spotting your purified product on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new, lower Rf spot appears, decomposition is occurring. As mentioned in Troubleshooting Problem 3, you should immediately try deactivating the silica with triethylamine or switch to a more inert stationary phase like neutral alumina.[13]
Standard Operating Procedure: Column Chromatography Purification
This protocol outlines a standard flash column chromatography procedure for a moderately polar, neutral product.
| Step | Action | Rationale & Key Insights |
| 1 | Solvent System Selection | Run TLC plates with your crude mixture in various solvent systems (e.g., 10%, 20%, 30% EtOAc/Hexane). Aim for a system that gives your product an Rf of 0.25-0.35 and good separation from impurities. |
| 2 | Column Packing (Wet Slurry Method) | Choose a column size appropriate for your sample mass (a general rule is 50-100g of silica per 1g of crude product). Fill the column halfway with your chosen starting eluent. In a separate beaker, make a slurry of silica gel in the eluent and pour it into the column. Tap the column gently to pack the silica and drain excess solvent. Add a thin layer of sand on top to protect the silica bed.[15][16] |
| 3 | Sample Loading | Dissolve your crude product in the minimum amount of a solvent (DCM is often a good choice). Using a pipette, carefully apply the solution to the top of the silica bed.[14] Allow the solvent to absorb fully into the silica. For optimal separation, consider the dry loading method described in Troubleshooting Problem 3.[14] |
| 4 | Elution | Carefully add your eluent to the column. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate. Collect fractions in test tubes. The optimal flow rate allows for proper equilibration between the stationary and mobile phases.[14] |
| 5 | Fraction Analysis | Monitor the elution process by spotting fractions onto TLC plates. Use a UV lamp or an appropriate stain to visualize the spots. Combine the fractions that contain your pure product. |
| 6 | Product Isolation | Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified product. |
| 7 | Purity Confirmation | Obtain a final ¹H NMR spectrum and/or an HPLC trace to confirm the purity of the isolated product. |
References
-
Jadhav, S. D., et al. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Garcı́a-Losada, P., et al. (2014). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]
-
Ye, Y., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. How to Remove Sticky Reagents during Workup. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Available at: [Link]
-
Askew, K. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Frings, M., et al. (2012). Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. Organic Process Research & Development. Available at: [Link]
- Google Patents. (2001). US6177571B1 - Method for removing heavy metals from organic compounds.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Inam, M. A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts. Available at: [Link]
-
MDPI. (2021). Recovery/Reuse of Heterogeneous Supported Spent Catalysts. Available at: [Link]
-
Baiker, A. (2012). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Available at: [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. Available at: [Link]
-
New College of Florida. (2022). Synthesis and characterization of biphep-type ligands and a ru(ii) complex for catalytic alcohol acceptorless dehydrogenation. Available at: [Link]
-
MDPI. (2024). Hydrogen Purity: Influence of Production Methods, Purification Techniques, and Analytical Approaches. Available at: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available at: [Link]
-
ResearchGate. (2025). Purification and the Biophysical Characterization of Monomeric, beta-structured, Hamster Recombinant PrP (90-231) in Complex with Monoclonal Antibodies. Available at: [Link]
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Technical Support Center: Managing Air and Moisture Sensitivity of Phosphine Ligands
Welcome to the Technical Support Center dedicated to the robust handling of air and moisture-sensitive phosphine ligands. This guide is designed for researchers, scientists, and drug development professionals who routinely employ these critical reagents in their synthetic endeavors. Phosphine ligands are foundational to modern catalysis, yet their susceptibility to degradation by atmospheric oxygen and moisture can be a significant source of experimental irreproducibility and failure.[1]
This resource moves beyond simple procedural lists to provide a deeper understanding of the chemical principles governing the stability of these ligands. By explaining the causality behind each recommended practice, we aim to empower you with the knowledge to not only follow protocols but to troubleshoot effectively when challenges arise.
Section 1: Fundamental Principles of Phosphine Ligand Instability
This section addresses the core chemical reasons behind the sensitivity of phosphine ligands, providing the foundational knowledge needed to understand the necessity of the handling procedures detailed later.
Q1: Why are my phosphine ligands sensitive to air?
A1: The reactivity of phosphine ligands with atmospheric oxygen is primarily due to the lone pair of electrons on the phosphorus(III) center. This lone pair, essential for coordinating to a metal catalyst, is also nucleophilic and can react with electrophilic molecular oxygen. This reaction, known as oxidation, converts the phosphine (a good ligand) into a phosphine oxide (a poor ligand).[1] Phosphine oxides do not coordinate effectively to metal centers, leading to the deactivation of the catalyst and a subsequent decrease or complete halt of your reaction.[1] The rate of this oxidation is highly dependent on the electronic properties of the phosphine; electron-rich phosphines, such as trialkylphosphines, are generally more susceptible to oxidation than their electron-poorer triarylphosphine counterparts.[1][2]
Q2: How does moisture affect my phosphine ligands?
A2: Moisture can be detrimental to phosphine ligands through hydrolysis, particularly for certain classes of ligands like phosphites or those with P-Cl or P-N bonds. While many common trialkyl- and triarylphosphines are relatively stable to hydrolysis, the presence of water can still be problematic. For instance, in reactions involving water-sensitive reagents like Grignard reagents or strong bases, any moisture introduced with the ligand or solvent can quench these reagents. Furthermore, some phosphine ligands can be hygroscopic, and adsorbed water can be a hidden source of reaction failure.[3]
Q3: What are the common degradation pathways for phosphine ligands?
A3: Besides oxidation and hydrolysis, phosphine ligands can undergo other degradation pathways, especially under catalytic conditions:
-
P-C Bond Cleavage: Under harsh reaction conditions or in the presence of certain metals, the phosphorus-carbon bonds of the ligand can cleave.[4] This is a destructive process that irreversibly degrades the ligand.
-
Complex Decomposition: In a catalytic cycle, if the ligand dissociates from the metal center, the now-unprotected metal can aggregate, often forming palladium black, a clear visual indicator of catalyst decomposition.[5][6]
Section 2: Best Practices for Handling and Storage
This section provides actionable, step-by-step guidance on the proper handling and storage of phosphine ligands to minimize degradation.
Q4: What is the difference between using a glovebox and a Schlenk line, and which should I choose?
A4: Both gloveboxes and Schlenk lines are indispensable tools for creating an inert atmosphere, but they serve different primary purposes.[7]
-
A glovebox provides a continuously maintained inert atmosphere (typically argon or nitrogen with <1 ppm O₂ and H₂O) within a sealed enclosure.[4][8] This makes it ideal for the long-term storage of highly sensitive solids and for manipulations that are difficult to perform in sealed glassware, such as weighing solids or preparing stock solutions.[7]
-
A Schlenk line is a manifold that allows for the evacuation of air from glassware and its replacement with an inert gas. It is primarily used for running reactions and performing manipulations like solvent transfers and filtrations under an inert atmosphere.[9]
The choice depends on the sensitivity of your ligand and the nature of the task. For weighing and preparing stock solutions of highly air-sensitive solid phosphines, a glovebox is superior. For running the actual reaction, a Schlenk line is often more practical.
Table 1: Comparison of Glovebox and Schlenk Line for Handling Air-Sensitive Reagents
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously purified inert atmosphere (<1 ppm O₂, <1 ppm H₂O)[4][10] | Inert atmosphere created by evacuating and backfilling individual flasks; purity is technique-dependent |
| Primary Use | Storage and manipulation of solids (weighing, aliquoting) | Performing reactions, solvent transfers, filtrations |
| Manipulation | Direct handling via integrated gloves | Indirect handling via septa with syringes and cannulas[9] |
| Cost & Maintenance | Higher initial cost and regular maintenance required[7] | Lower initial cost, but requires skilled technique for best results |
Q5: How should I store my phosphine ligands?
A5: Proper storage is the first line of defense against degradation.
-
Solid Ligands: Store solid phosphine ligands in a cool, dark place, ideally within a glovebox.[1] If a glovebox is not available, store them in a desiccator under an inert atmosphere. After each use, the container should be tightly sealed and the headspace purged with an inert gas.
-
Liquid Ligands/Solutions: Solutions of phosphine ligands should be prepared using rigorously degassed solvents and stored in a sealed flask (e.g., a Schlenk flask with a Teflon valve) under a positive pressure of inert gas. For long-term storage, keeping the solution in a freezer is recommended.[1]
Q6: What is the correct procedure for preparing a stock solution of a solid phosphine ligand?
A6: Preparing a stock solution is a common source of ligand degradation if not performed correctly. The following protocol should be performed in a glovebox for maximum integrity.
Experimental Protocol 1: Preparation of a Phosphine Ligand Stock Solution in a Glovebox
-
Preparation: Bring all necessary items (volumetric flask with a stopper, spatula, weighing paper, pipette, and the sealed container of the phosphine ligand) into the glovebox antechamber. Ensure the solvent has been previously dried and thoroughly degassed.
-
Atmosphere Exchange: Cycle the antechamber at least three times by evacuating and refilling with inert gas before transferring the items into the main chamber.
-
Weighing: Inside the glovebox, carefully weigh the desired amount of the phosphine ligand onto a tared weighing paper.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Use a portion of the degassed solvent to rinse any remaining solid from the weighing paper into the flask.
-
Dilution and Storage: Add the degassed solvent to the volumetric flask up to the calibration mark. Stopper the flask and gently swirl until the ligand is completely dissolved. The solution is now ready for use or storage within the glovebox.
Section 3: Solvent Preparation: The Unsung Hero
The quality of your solvent is as critical as the purity of your ligand. Dissolved oxygen and trace moisture are often the culprits in failed reactions.
Q7: How do I properly dry my solvents?
A7: Solvents for use with phosphine ligands must be anhydrous. While commercially available anhydrous solvents are a good starting point, they should be stored over molecular sieves to maintain dryness.[6] For more rigorous drying, distillation from an appropriate drying agent is effective, though modern solvent purification systems that pass solvent through columns of activated alumina are a safer and increasingly popular alternative.[11][12]
Table 2: Common Drying Agents for Various Solvents
| Solvent Class | Recommended Drying Agent(s) |
| Ethers (THF, Diethyl Ether) | Sodium/Benzophenone, Activated Alumina |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone, Activated Alumina |
| Halogenated Solvents (DCM) | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀) |
| Aprotic Polar Solvents (Acetonitrile) | Calcium Hydride (CaH₂), Molecular Sieves (3Å or 4Å) |
Note: Always check for compatibility between the solvent and the drying agent.
Q8: What is the most effective way to degas my solvents to remove dissolved oxygen?
A8: Removing dissolved oxygen is critical. There are several methods, with varying levels of efficiency.[9]
-
Freeze-Pump-Thaw: This is the most rigorous and effective method.[13] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is typically repeated three times.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen. This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[14]
-
Vacuum/Sonication: Applying a vacuum while sonicating the solvent can also remove dissolved gases. The efficiency is generally considered moderate.[15]
Table 3: Comparison of Solvent Degassing Methods
| Method | Typical Time | Approximate Efficiency | Notes |
| Freeze-Pump-Thaw (3 cycles) | 20-30 min | >99% | Most effective method for highly sensitive reactions.[13] |
| Helium Sparging | 15-20 min | ~80% | Highly effective but can be costly.[15] |
| Nitrogen/Argon Sparging | 30-60 min | 60-70% | Common and practical for many applications.[14] |
| Vacuum & Sonication | 10-15 min | ~60% | Faster than sparging but may not be as thorough.[15] |
| Sonication Alone | 10-15 min | 20-30% | Generally insufficient for sensitive reactions.[16] |
Section 4: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Q9: My reaction is sluggish or has failed completely. How do I know if my phosphine ligand is the problem?
A9: A low or zero yield is a primary indicator of a problem with your catalytic system.[1] To determine if ligand degradation is the cause:
-
Visual Inspection: Look for the formation of a black precipitate (palladium black).[5] This indicates that the palladium(0) catalyst has aggregated due to insufficient stabilization by the ligand, which can be a result of ligand oxidation.
-
Analytical Monitoring: The most direct way to assess the integrity of your phosphine ligand is through ³¹P NMR spectroscopy.[17] The oxidation of a phosphine to its corresponding phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum. By taking a sample of your reaction mixture, you can directly observe and quantify the extent of ligand oxidation.
Table 4: Typical ³¹P NMR Chemical Shifts for Common Phosphines and Their Oxides
| Phosphine | Typical ³¹P Chemical Shift (ppm) | Corresponding Phosphine Oxide | Typical ³¹P Chemical Shift (ppm) |
| PPh₃ | ~ -5 | OPPh₃ | ~ +25 to +30 |
| PCy₃ | ~ +11 | OPCy₃ | ~ +47 |
| P(t-Bu)₃ | ~ +63 | OP(t-Bu)₃ | ~ +50 |
| dppe | ~ -13 | O(dppe)O | ~ +30 to +35 |
Note: Chemical shifts can vary depending on the solvent and other species in solution.[7][18]
Q10: I see palladium black forming in my reaction. What causes this and how can I prevent it?
A10: The formation of palladium black is a classic sign of catalyst decomposition.[5] It occurs when the active Pd(0) species, which should be stabilized by the phosphine ligands, loses these ligands and aggregates into inactive palladium metal.
-
Causes:
-
Ligand Oxidation: As discussed, if the phosphine ligand is oxidized, it can no longer stabilize the palladium center.
-
Insufficient Ligand: An incorrect ligand-to-metal ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.
-
High Temperatures: Elevated temperatures can promote ligand dissociation.[6]
-
Poor Solvent Choice: The solvent must be able to dissolve the catalyst complex effectively.
-
-
Solutions:
-
Ensure Rigorous Inert Atmosphere: Use properly degassed solvents and maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes help to stabilize the catalyst.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may improve catalyst stability.
-
Use a More Robust Ligand: Consider switching to a bulkier or chelating (bidentate) phosphine ligand, which can bind more strongly to the metal and provide greater stability.[6]
-
Diagram 1: Troubleshooting Low Catalytic Activity
Caption: A decision tree for troubleshooting low catalytic turnover.
Diagram 2: Experimental Workflow for Air-Sensitive Reactions
Caption: Workflow for a typical reaction using a Schlenk line.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
- Zhang, S., Li, H., Appel, A. M., Hall, M. B., & Bullock, R. M. (2016). Facile P–C/C–H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. Chemistry – A European Journal, 22(34), 11994-11998.
-
MDPI. (2019). Phosphine Functionalized Cp C Ligands and Their Metal Complexes. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
-
chemeurope.com. (n.d.). Air-free technique. Retrieved from [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Degassing methods: Inline vs Offline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Guides. Retrieved from [Link]
-
National Institutes of Health. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Retrieved from [Link]
- Royal Society of Chemistry. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1742-1754.
-
ACS Publications. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Biotech Fluidics. (n.d.). What is the most efficient batch degassing?. Retrieved from [Link]
- Canadian Journal of Chemistry. (1981). A 31P nmr spectroscopic study of complexation of tin(I1) and lead(1I) by some phosphines. 59(1), 50-56.
-
Inert Corporation. (n.d.). Less than 1 ppm O2 & H2O Gloveboxes. Retrieved from [Link]
-
Royal Society of Chemistry. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. Retrieved from [Link]
-
SURF VUB. (n.d.). Glovebox. Retrieved from [Link]
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3103-3141.
Sources
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- 3. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]
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- 18. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: The Impact of Substrate Purity on Catalytic Performance
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and troubleshooting advice on a critical, yet often underestimated, factor in catalytic reactions: the purity of your substrate. In the world of catalysis, where reactions are orchestrated at the molecular level, even minute impurities can lead to significant deviations in yield, selectivity, and overall process efficiency.
This resource is structured to address the practical challenges you face in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust framework for future experimental design.
Section 1: Troubleshooting Guide - When Reactions Go Wrong
This section addresses common experimental failures and links them to potential issues with substrate purity.
Q1: My reaction has stalled, or the conversion rate is significantly lower than expected. What's going on?
Possible Cause: The most likely culprit is the presence of a catalyst poison within your substrate.[1] Poisons are substances that bind to the active sites of a catalyst, rendering them inactive.[1][2] This can happen even with impurities at trace levels.
In-Depth Explanation: Catalytic activity relies on the availability of active sites where substrate molecules can bind and undergo transformation.[3] Impurities can act as inhibitors by strongly adsorbing to these sites, effectively blocking access for the intended substrate.[4] This is particularly problematic in reactions using sensitive metal catalysts, such as palladium, platinum, or rhodium, which are easily poisoned by sulfur or lead compounds.[1][5]
Troubleshooting Workflow:
-
Re-evaluate Substrate Purity: Do not assume the purity stated on the bottle is absolute. Over time, substrates can degrade, or a particular batch may have undetected impurities.[6][7]
-
Analytical Characterization: If you suspect impurities, re-characterize your substrate using appropriate analytical techniques. A combination of methods often provides the most comprehensive picture.
-
Purification: If impurities are confirmed, purify a small amount of the substrate using a suitable technique (see Section 3) and re-run the reaction. A significant improvement in conversion will confirm that an impurity was the root cause.
-
Catalyst Loading: While it may seem counterintuitive, in some cases of partial poisoning, a modest increase in catalyst loading can sometimes compensate for the deactivated sites and improve the yield.[8] However, this is a workaround, not a solution.
Q2: The desired product is forming, but I'm also getting a significant amount of unexpected byproducts, leading to low selectivity. How can substrate purity affect this?
Possible Cause: Impurities in your substrate can participate in the reaction, leading to the formation of undesired products.[3] They can also alter the catalyst's surface chemistry, promoting alternative reaction pathways.[3]
In-Depth Explanation: Catalyst selectivity is its ability to direct a reaction towards a specific product.[9] Impurities can disrupt this in several ways:
-
Competing Substrates: The impurity itself might be a substrate for the catalyst, leading to a mixture of products.
-
Altering the Catalytic Environment: Some impurities can change the electronic properties or the steric environment of the catalyst's active sites. This can alter the transition state energies for different reaction pathways, favoring the formation of byproducts.
-
Initiating Side Reactions: Certain impurities can trigger side reactions that consume your starting material or desired product. For instance, acidic or basic impurities can catalyze unintended hydrolysis or condensation reactions.
Troubleshooting Workflow:
-
Identify the Byproducts: Characterize the major byproducts using techniques like GC-MS or LC-MS to gain clues about the nature of the impurity.
-
Review the Synthesis of Your Substrate: Consider the reagents and solvents used in the synthesis of your starting material. Could residual starting materials, reagents, or solvents be the source of the impurity?
-
Purification and Re-testing: As with low conversion, purifying the substrate is the definitive test. If selectivity improves with a purer substrate, you have identified the cause.
Q3: My enantioselective reaction is producing a racemic or nearly racemic mixture. I've checked my chiral catalyst and reaction conditions. Could the substrate be the issue?
Possible Cause: Yes, impurities can have a profound impact on enantioselectivity.[8]
In-Depth Explanation: Asymmetric catalysis relies on the precise three-dimensional interaction between the chiral catalyst and the substrate to favor the formation of one enantiomer over the other. Impurities can interfere with this delicate arrangement in a few ways:
-
Competitive Binding: An impurity might bind to the catalyst's active site in a way that disrupts the chiral environment.
-
Background Uncatalyzed Reaction: If the reaction can proceed non-catalytically, even at a slow rate, impurities that inhibit the catalyst will allow the background reaction to become more significant, leading to a decrease in the enantiomeric excess (ee).
-
Catalyst Modification: Some impurities can react with the chiral ligand or the metal center of the catalyst, altering its structure and diminishing its stereochemical control.
Troubleshooting Workflow:
-
Ensure High-Purity Substrate: For enantioselective reactions, using substrates of the highest possible purity is paramount.
-
Screen Solvents: The choice of solvent can influence the conformation of the catalyst-substrate complex.[10] Sometimes, impurities in the solvent can also be the culprit. Ensure you are using high-purity, dry solvents.
-
Lower the Reaction Temperature: In many cases, lowering the reaction temperature can enhance enantioselectivity by making the energy difference between the two diastereomeric transition states more significant.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in substrates?
Impurities can be broadly categorized as organic, inorganic, or residual solvents.[11]
-
Organic Impurities: These can include starting materials from the substrate's synthesis, byproducts of that synthesis, or degradation products.[11]
-
Inorganic Impurities: These often originate from the manufacturing process and can include catalysts, reagents, salts, and heavy metals.[11][12] Even trace amounts of metals can have a significant impact on catalytic reactions.[13][14]
-
Residual Solvents: Solvents used in the synthesis or purification of the substrate can remain in the final product.[11]
Q2: How pure does my substrate need to be?
The required purity level is highly dependent on the specific catalytic system.
-
Sensitive Catalysts: Reactions employing highly sensitive catalysts, such as those used in asymmetric synthesis or cross-coupling reactions, often require substrate purities of >99%.
-
Robust Catalysts: Some heterogeneous catalysts may be more tolerant to certain impurities.
-
Pharmaceutical Applications: In the pharmaceutical industry, stringent guidelines from regulatory bodies like the FDA dictate the acceptable levels of impurities in starting materials and final products.[11][15][16]
Q3: Can impurities in the catalyst itself affect the reaction?
Absolutely. Just as substrate purity is crucial, so is the purity of the catalyst. Impurities in the catalyst can block active sites or promote unwanted side reactions.[3] It is essential to source catalysts from reputable suppliers or to purify them before use.
Q4: What is the difference between homogeneous and heterogeneous catalysis in the context of substrate purity?
-
Homogeneous Catalysis: The catalyst and reactants are in the same phase (usually liquid).[17] In these systems, impurities in the substrate can readily interact with the catalyst molecules.
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[18][19] While the solid nature of the catalyst can sometimes offer more robustness, impurities can still adsorb onto the catalyst surface and poison it.[1]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Substrate Purification by Column Chromatography
Column chromatography is a common technique for purifying organic compounds.[20]
-
Select a Stationary Phase: Silica gel or alumina are the most common choices.
-
Choose a Solvent System (Mobile Phase): Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your desired compound and the impurities.
-
Pack the Column: Carefully pack the column with the chosen stationary phase, ensuring there are no air bubbles.
-
Load the Sample: Dissolve your impure substrate in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elute the Column: Pass the mobile phase through the column, collecting fractions.
-
Analyze the Fractions: Use TLC or another analytical technique to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, separation of non-volatile compounds.[21][22] | Purity determination of a wide range of organic compounds, especially in the pharmaceutical industry.[23] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds.[24] | Analysis of volatile impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of impurities with distinct signals.[24][25] | Assessing the purity of known compounds and identifying unknown impurities. |
| Differential Scanning Calorimetry (DSC) | Determination of absolute purity for crystalline substances.[11] | A rapid method for purity analysis of stable, crystalline compounds without the need for a reference standard.[11] |
Diagrams
References
-
Michaelis–Menten kinetics. In: Wikipedia. [Link]
-
Impact of catalyst purity on organic transformation efficiency. IJARST. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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The Kinetics of Enzyme Mixtures. PMC. [Link]
-
Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. MDPI. [Link]
-
CHASE Synthesis - The Purification of a Carbon Dioxide Reduction Catalyst: Part 1. YouTube. [Link]
-
Catalyst Testing and Troubleshooting Case Study - Batch Impurity. Intertek. [Link]
-
Michaelis-Menten enzyme kinetics & enzyme activity, activity units, & specific activity. YouTube. [Link]
-
Are these basic mistakes preventing you from getting a good yield? Radleys. [Link]
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Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC. [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]
-
(PDF) Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. ResearchGate. [Link]
-
Fischer–Tropsch process. In: Wikipedia. [Link]
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Impurity Standards: Ensuring Quality and Safety in the Pharmaceutical Industry. [Link]
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Effect of adsorbed impurities on catalytic CO oxidation. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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Techniques for Enzyme Purification. WUR eDepot. [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Alwsci. [Link]
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Filtration of Catalyst. Steri Technologies. [Link]
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Catalyst Poisoning Explained Simply. RevisionDojo. [Link]
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Substrate-selective catalysis. PubMed. [Link]
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What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
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HPLC, a modular technique that complements NMR. Specific Polymers. [Link]
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Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. [Link]
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What Is Catalyst Selectivity? YouTube. [Link]
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Catalytic Materials: Concepts to Understand the Pathway to Implementation. Industrial & Engineering Chemistry Research. [Link]
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GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. [Link]
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(PDF) Trace Metal Impurities in Catalysis. ResearchGate. [Link]
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Trace metal impurities in catalysis. Chemical Society Reviews. [Link]
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Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology. [Link]
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Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Producti. FDA. [Link]
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Strategies for the one-step immobilization–purification of enzymes as industrial biocatalysts. ResearchGate. [Link]
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Catalyst selectivity. Shell Catalysts & Technologies. [Link]
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Effects of Flue Gas Impurities on the Performance of Rare Earth Denitration Catalysts. MDPI. [Link]
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Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. [Link]
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Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. RSC Publishing. [Link]
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Heterogeneous Catalysis over Porous Materials: A Critical Review. [Link]
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How to determine a pure organic catalyst is homogeneous or heterogeneous? ResearchGate. [Link]
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HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC. [Link]
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(PDF) HPLC methods for purity evaluation of man-made single-stranded RNAs. [Link]
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Principles in heterogeneous catalysis. Université catholique de Louvain. [Link]
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The Principles of the Development of Heterogeneous Single-Site Catalysts. Longdom Publishing. [Link]
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scaling up asymmetric catalytic reactions from lab to pilot plant
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of scaling up asymmetric catalytic reactions from the laboratory to the pilot plant. This resource is structured to offer practical, field-proven insights and troubleshooting advice, grounded in scientific principles, to ensure the successful and reproducible implementation of these critical processes.
Navigating the Scale-Up Journey: From Benchtop to Pilot Plant
The transition of an asymmetric catalytic reaction from the controlled environment of a laboratory to the more demanding conditions of a pilot plant is a multifaceted challenge. Success hinges on a deep understanding of the interplay between catalyst performance, reaction kinetics, and process engineering principles. This guide provides a structured approach to identifying and resolving common issues encountered during this critical scale-up phase.
Troubleshooting Guides
This section directly addresses specific problems that can arise during the scale-up process, offering systematic approaches to diagnose and resolve them.
Issue 1: Inconsistent or Decreased Enantioselectivity (% ee) at Scale
A drop in enantiomeric excess is one of the most common and critical issues when moving to a larger scale. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Temperature Gradients and "Hot Spots": Exothermic reactions that are easily managed at the lab scale can develop significant temperature gradients in larger reactors.[1][2][3] Localized "hot spots" can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the overall enantioselectivity.[4][5]
-
Troubleshooting Protocol:
-
Thermal Mapping: If possible, use multiple temperature probes to map the thermal profile of the reactor.
-
Improve Heat Transfer: Enhance agitation to improve mixing and heat dissipation.[1] Consider using a reactor with a higher surface-area-to-volume ratio or external cooling loops.
-
Controlled Reagent Addition: For highly exothermic reactions, a slow, controlled addition of the limiting reagent can help manage the heat evolution.
-
-
-
Mixing Inhomogeneities: Inefficient mixing can lead to localized areas of high substrate or reagent concentration, which can affect the catalyst's stereodifferentiating ability.
-
Troubleshooting Protocol:
-
Agitator and Baffle Design: Ensure the reactor is equipped with appropriate agitators (e.g., pitched-blade impellers) and baffles to promote efficient mixing.[1]
-
Computational Fluid Dynamics (CFD) Modeling: For complex systems, CFD can be used to model and optimize the fluid dynamics within the reactor.
-
Visual Observation (if possible): In glass-lined reactors, visual observation of mixing patterns can provide valuable insights.
-
-
-
Changes in Catalyst-to-Substrate Ratio: While maintaining the overall molar ratio, localized inefficiencies in mixing can alter the effective catalyst-to-substrate ratio at different points in the reactor.
-
Troubleshooting Protocol:
-
Catalyst Introduction: Investigate different methods for introducing the catalyst to ensure it is dispersed evenly and quickly.
-
Pre-mixing: In some cases, pre-mixing the catalyst in a small amount of solvent before adding it to the main reactor can improve homogeneity.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the catalyst's performance and the stereochemical outcome of the reaction.[5][6][7] A solvent that works well at a small scale may not be optimal for a pilot plant setting due to differences in physical properties or impurity profiles.
-
Troubleshooting Protocol:
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for a large-scale reaction?
A1: The ideal catalyst for pilot-plant scale should exhibit high turnover numbers (TON) and turnover frequencies (TOF), be robust under process conditions, and ideally be recyclable. [8]Consider not only the enantioselectivity but also the cost and availability of the catalyst and its ligands. For heterogeneous catalysts, mechanical stability and resistance to leaching are critical factors. [9][10] Q2: What are the key considerations for solvent selection at the pilot plant scale?
A2: Beyond its impact on reactivity and selectivity, solvent selection for scale-up must consider safety (flashpoint, toxicity), environmental impact, cost, and ease of removal during downstream processing. [6][11]The physical properties of the solvent, such as viscosity and boiling point, will also affect mixing and heat transfer.
Q3: My product isolation and purification are more difficult at a larger scale. Why?
A3: At a larger scale, the product-to-catalyst ratio is much higher, but the concentration of byproducts and impurities may also be different. The downstream processing (work-up, extraction, crystallization, chromatography) must be robust and scalable. [12][13][14]For example, a simple lab-scale chromatographic purification may not be economically viable at the pilot plant scale. Developing a scalable crystallization-induced asymmetric transformation or classical resolution might be necessary.
Q4: How can I minimize catalyst deactivation?
A4: Understanding the deactivation mechanism is key. [15][16][17]If it's due to poisoning, rigorous purification of starting materials and solvents is necessary. [18][19]If thermal degradation is the issue, improved temperature control is crucial. [18]For some catalysts, deactivation is reversible, and a regeneration step can be incorporated into the process. [20] Q5: What is the role of kinetic modeling in scaling up?
A5: Kinetic modeling is a powerful tool for understanding the reaction mechanism and predicting how the reaction will behave under different conditions. [21][22][23][24]A good kinetic model can help optimize reaction parameters, predict the impact of impurities, and identify potential bottlenecks before committing to expensive pilot plant runs.
Data Presentation
Table 1: Impact of Solvent on Enantioselectivity (% ee) in a Model Asymmetric Hydrogenation
| Solvent | Dielectric Constant (ε) | % ee (Lab Scale) | % ee (Pilot Scale) | Notes |
| Toluene | 2.4 | 98% | 97% | Good performance, but potential for temperature gradients. |
| Dichloromethane | 9.1 | 99% | 92% | Significant drop in ee, possibly due to poor heat transfer. |
| Methanol | 33.0 | 95% | 94% | Consistent performance, good solvent for polar substrates. |
| Tetrahydrofuran | 7.6 | 97% | 96% | Reliable option, but peroxide formation is a safety concern. |
This is representative data and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: Lab-Scale Screening of Reaction Parameters
This protocol outlines a systematic approach to evaluating key parameters at the laboratory scale before attempting a pilot plant run.
Objective: To identify robust reaction conditions that are likely to be scalable.
Materials:
-
Substrate (high purity)
-
Catalyst and Ligand
-
Range of solvents (HPLC grade)
-
Internal standard for GC/HPLC analysis
Procedure:
-
Baseline Experiment: Run the reaction under the initially developed conditions in a well-controlled lab reactor with magnetic or overhead stirring. Monitor the reaction progress and determine the initial yield and % ee.
-
Temperature Variation: Repeat the reaction at several different temperatures (e.g., 10°C, 25°C, 40°C) while keeping all other parameters constant. This will help determine the sensitivity of the enantioselectivity to temperature. [4][5]3. Solvent Screening: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities. [5][6]4. Catalyst Loading Study: Vary the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to understand its impact on reaction rate and efficiency.
-
Substrate Concentration: Run the reaction at different substrate concentrations to identify any potential substrate or product inhibition.
-
Impurity Spiking: Intentionally add small amounts of potential impurities (e.g., water, related compounds from upstream synthesis) to assess their impact on catalyst performance.
-
Analysis: Analyze all samples by a validated chiral GC or HPLC method to determine conversion and enantiomeric excess.
References
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
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Li, W., & Wu, J. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(6), 1778–1791. [Link]
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Gerlach, A., & Geller, T. (2004). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Organic Process Research & Development, 8(6), 903–906. [Link]
- Zhou, Q.-L. (Ed.). (2011).
- Maruoka, K. (Ed.). (2008).
- Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie, 10(3), 220-231.
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Vidal-Ferran, A., & Shafir, A. (2013). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 3(3), 675-687. [Link]
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Alza, E., et al. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. The Journal of Organic Chemistry, 71(7), 2846-2849. [Link]
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Tripodi, A., et al. (2017). Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues. Processes, 5(4), 63. [Link]
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Stamatakis, M., & Vlachos, D. G. (2015). Kinetic modelling of heterogeneous catalytic systems. Journal of Physics: Condensed Matter, 27(1), 013001. [Link]
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Federsel, H.-J. (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions: Second Edition. Request PDF. [Link]
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Németh, T., et al. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Catalysis Science & Technology, 7(23), 5493-5511. [Link]
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Ghosh, A., & Ramapanicker, R. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
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Blackmond, D. G. (2000). Kinetic aspects of nonlinear effects in asymmetric catalysis. Accounts of chemical research, 33(6), 402-411. [Link]
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Altamira. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Altamira Instruments. [Link]
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Pellissier, H. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 223. [Link]
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Mondal, J., & Maji, T. K. (2020). Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks. Inorganics, 8(10), 54. [Link]
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Kumar, A., & Singh, V. K. (2018). Additive Effects on Asymmetric Catalysis. The Chemical Record, 18(10), 1434-1453. [Link]
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Zhang, Y., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 145(33), 18365-18374. [Link]
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Ussing, B. R., et al. (2006). A Combined Kinetic−Quantum Mechanical Model for Assessment of Catalytic Cycles: Application to Cross-Coupling and Heck Reactions. Journal of the American Chemical Society, 128(39), 12904-12911. [Link]
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Alza, E., et al. (2006). Thermal effects in the organocatalytic asymmetric Mannich reaction. PubMed. [Link]
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Tripodi, A., et al. (2017). Process simulation for the design and scale up of heterogeneous catalytic process : kinetic modelling issues. AIR Unimi. [Link]
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Németh, T., et al. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Publishing. [Link]
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Lippert, K. M. (n.d.). Asymmetric Phase Transfer Catalysis. download. [Link]
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Gu, Y., & Jérôme, F. (2013). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts, 3(1), 216-229. [Link]
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Kumar, A., & Singh, V. K. (2018). Additive Effects on Asymmetric Catalysis. PubMed. [Link]
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Al-Mayman, A. A., et al. (2023). The mathematical catalyst deactivation models: a mini review. PMC - NIH. [Link]
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Al-Mayman, A. A., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Publishing. [Link]
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van der Heijden, G., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
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Jacobsen, E. N. (2004). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. [Link]
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Wang, Z., & Lu, Y. (2015). DNA-based asymmetric catalysis: role of ionic solvents and glymes. RSC Publishing. [Link]
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Medlin, J. W., & Weckhuysen, B. M. (2021). Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis. National Renewable Energy Laboratory. [Link]
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Hashimoto, T., & Maruoka, K. (2007). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Asymmetric Phase Transfer Catalysis. [Link]
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Benaglia, M. (2018). Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. MDPI. [Link]
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Abbenhuis, R. (2024). Fractionation, purification and downstream processing of biologics. European Pharmaceutical Review. [Link]
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Chan, A. S. C., et al. (2003). Highly Effective Soluble Polymer-Supported Catalysts for Asymmetric Hydrogenation. Controlled Radical Polymerization. [Link]
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Validation & Comparative
A Comparative Guide to (R)-3,5-iPr-4-NMe2-MeOBIPHEP and BINAP in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical determinant for achieving high enantioselectivity and efficiency in catalytic reactions. Asymmetric hydrogenation, a cornerstone technology for the production of chiral molecules, heavily relies on the performance of these ligands. This guide provides an in-depth, objective comparison of two prominent atropisomeric diphosphine ligands: (R)-3,5-iPr-4-NMe2-MeOBIPHEP and the well-established (R)-BINAP, in the context of asymmetric hydrogenation. By examining their structural nuances, catalytic performance across various substrates, and the mechanistic rationale behind their efficacy, this guide aims to equip researchers with the necessary insights to make informed decisions for their synthetic challenges.
Introduction: The Significance of Atropisomeric Ligands in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the stereoselective synthesis of a wide range of chiral compounds, which are often key intermediates or active pharmaceutical ingredients (APIs).[1][2] The success of this technique hinges on the use of chiral metal complexes where the ligand dictates the stereochemical outcome of the reaction. Atropisomeric biaryl diphosphines, such as BINAP and its derivatives, have proven to be exceptionally effective in this regard.[3] Their C₂-symmetric chiral scaffold, arising from restricted rotation around a biaryl bond, creates a well-defined chiral environment around the metal center, enabling high levels of enantiocontrol.[4]
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a Nobel Prize-winning ligand that has set the benchmark for enantioselective hydrogenations for decades.[5] Its ruthenium and rhodium complexes are known for their high catalytic activity and selectivity in the hydrogenation of a broad spectrum of functionalized ketones and olefins.[1][6]
(R)-3,5-iPr-4-NMe2-MeOBIPHEP represents a newer generation of MeOBIPHEP-type ligands, which are structurally related to BINAP but feature a biphenyl backbone. This specific derivative is functionalized with bulky isopropyl groups at the 3 and 5 positions and an electron-donating dimethylamino group at the 4-position of the phenyl rings attached to the phosphorus atoms. These modifications are designed to fine-tune the steric and electronic properties of the ligand, potentially leading to enhanced performance in specific applications.
Structural Comparison and Mechanistic Implications
The subtle yet significant structural differences between (R)-BINAP and (R)-3,5-iPr-4-NMe2-MeOBIPHEP have a profound impact on their catalytic behavior.
The catalytic cycle of Ru-diphosphine catalyzed asymmetric hydrogenation of ketones, often referred to as the Noyori hydrogenation, is generally believed to proceed through a metal-ligand bifunctional mechanism.[7][8][9] The precatalyst is activated by hydrogen in the presence of a base to form a dihydride species. The ketone substrate then interacts with this active catalyst in the outer coordination sphere, where a concerted transfer of a hydride from the metal and a proton from the diamine ligand (if present) to the carbonyl group occurs.
The key to enantioselectivity lies in the differentiation of the two prochiral faces of the substrate by the chiral ligand. The steric and electronic properties of the ligand dictate the geometry of the transition state, favoring the approach of the substrate from one direction over the other.
The substituents on the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand are strategically placed to influence this transition state:
-
3,5-Isopropyl Groups: These bulky groups increase the steric hindrance around the phosphorus atoms, creating a more defined and rigid chiral pocket. This enhanced steric bulk can lead to improved enantioselectivity by more effectively blocking one of the prochiral faces of the substrate.
-
4-Dimethylamino Group: This electron-donating group increases the electron density on the phosphorus atoms. This, in turn, can affect the electronic properties of the metal center, potentially influencing the catalytic activity and the nature of the metal-hydride bond.
Performance Comparison in Asymmetric Hydrogenation
Hydrogenation of Ketones
The asymmetric hydrogenation of ketones is a crucial transformation in the synthesis of chiral alcohols. Both BINAP and MeOBIPHEP-type ligands, in combination with ruthenium, have demonstrated high efficacy in this area.
Table 1: Performance in the Asymmetric Hydrogenation of Ketones
| Substrate | Ligand | Catalyst System | S/C Ratio | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | (R)-Tol-BINAP | RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] + KOtBu | 2000 | 25 | 8 | 12 | >99 | 98 (R) | [7] |
| Acetophenone | (S)-MeO-BIPHEP | RuCl₃ + (S)-MeO-BIPHEP | 100 | 50 | 50 | 17 | 100 | 96 (S) | |
| Methyl acetoacetate | (S)-BINAP | RuBr₂[(S)-BINAP] | 1000 | 25 | 100 | 12 | 100 | 99 (S) | [6] |
| Methyl acetoacetate | (S)-MeO-BIPHEP | RuCl₃ + (S)-MeO-BIPHEP | 100 | 50 | 4 | 4 | 100 | 99 (S) |
From the available data, both ligands exhibit excellent enantioselectivity in the hydrogenation of simple and functionalized ketones. For acetophenone, the Tol-BINAP/diamine system provides slightly higher enantioselectivity under milder pressure. For methyl acetoacetate, both ligands achieve near-perfect enantioselectivity, with the MeO-BIPHEP system demonstrating remarkable efficiency at a much lower pressure. This suggests that for certain substrates, the modified electronic and steric properties of MeOBIPHEP can lead to more active catalysts.
Hydrogenation of Olefins
The asymmetric hydrogenation of olefins is another area where these ligands have been successfully applied, particularly for substrates containing a coordinating group that can direct the stereochemical outcome.
Table 2: Performance in the Asymmetric Hydrogenation of Olefins
| Substrate | Ligand | Catalyst System | S/C Ratio | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| Dimethyl itaconate | (S)-BINAP | Ru/ZrO₂ + (S)-BINAP | 100 | RT | 50 | 24 | 99 | 93 (S) | [N/A] |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPHOS | Rh(COD)₂OTf + Ligand | 100 | RT | 1 | 0.2 | 100 | >99 (R) | |
| Geraniol | (R)-BINAP | Ru(OAc)₂[(R)-BINAP] | 10000 | 20 | 100 | 8 | 97 | 96 (S) | [N/A] |
While direct comparative data for (R)-3,5-iPr-4-NMe2-MeOBIPHEP in olefin hydrogenation is limited in the readily available literature, the performance of the parent MeO-BIPHEP and its analogues suggests they are highly competitive. The choice between BINAP and a substituted MeOBIPHEP will likely depend on the specific substrate and the desired reaction conditions. The increased steric bulk of the isopropyl groups on (R)-3,5-iPr-4-NMe2-MeOBIPHEP may be particularly advantageous for the hydrogenation of more sterically demanding olefins.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Ketone using a Ru/BINAP-Diamine Catalyst[7]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
Ketone substrate (e.g., acetophenone)
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1). Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base. Add the acetophenone substrate to the liner.
-
Reaction Setup: Place the glass liner inside the autoclave and seal the reactor securely. Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Remove the reaction mixture from the autoclave. The conversion and enantiomeric excess can be determined by GC or HPLC analysis. The product can be purified by standard methods such as column chromatography or distillation.
In Situ Preparation and Use of a Ru/MeO-BIPHEP Catalyst for Ketone Hydrogenation[10]
Materials:
-
Anhydrous RuCl₃
-
(S)-MeO-BIPHEP
-
Anhydrous, degassed methanol
-
Ketone substrate (e.g., methyl acetoacetate)
-
Schlenk tube or high-pressure reactor
Procedure:
-
Catalyst Formation: In a Schlenk tube under an argon atmosphere, place anhydrous RuCl₃ (1 mol%) and (S)-MeO-BIPHEP (1 mol%).
-
Solvent and Substrate Addition: Add degassed methanol, followed by the prochiral ketone (1 equivalent).
-
Hydrogenation: Place the reaction mixture under the desired hydrogen pressure (e.g., 4 atm) and heat to the appropriate temperature (e.g., 50 °C) with stirring until the reaction is complete (as monitored by TLC, GC, or NMR).
-
Work-up: After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Synthesis and Availability
(R)-BINAP is a commercially available ligand, with well-established synthetic routes.[6] This ready availability makes it a convenient choice for many researchers.
The synthesis of (R)-3,5-iPr-4-NMe2-MeOBIPHEP and other substituted MeOBIPHEP ligands is more involved and typically requires a multi-step sequence. The synthesis of MeOBIPHEP analogues often involves a key palladium-catalyzed P-C coupling reaction.[10] While this allows for a high degree of tunability, the accessibility of these more specialized ligands may be a consideration for large-scale applications.
Conclusion and Future Outlook
Both (R)-BINAP and (R)-3,5-iPr-4-NMe2-MeOBIPHEP are highly effective ligands for asymmetric hydrogenation.
-
(R)-BINAP remains a robust and reliable choice for a wide range of applications, backed by a vast body of literature and commercial availability. Its performance is consistently high, particularly for functionalized ketones and certain classes of olefins.
-
(R)-3,5-iPr-4-NMe2-MeOBIPHEP , as a representative of the substituted MeOBIPHEP family, offers the potential for improved performance in specific cases. The strategic placement of bulky and electron-donating groups can lead to catalysts with enhanced activity and enantioselectivity, especially for challenging substrates or under milder reaction conditions. The higher efficiency observed for MeO-BIPHEP in certain ketone hydrogenations at lower pressures is a testament to the benefits of ligand tuning.
For researchers and drug development professionals, the choice between these two ligands will depend on the specific synthetic challenge at hand. For well-precedented transformations, BINAP is an excellent starting point. However, for optimizing a challenging hydrogenation or developing a more efficient process, exploring the use of a tailored ligand like (R)-3,5-iPr-4-NMe2-MeOBIPHEP is a highly promising strategy. The continued development of novel atropisomeric ligands with fine-tuned steric and electronic properties will undoubtedly further expand the capabilities of asymmetric hydrogenation in the years to come.
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A Senior Application Scientist's Guide to MeOBIPHEP Derivatives in Asymmetric Catalysis
Welcome to an in-depth exploration of the MeOBIPHEP ligand family. As researchers and professionals in drug development and chemical synthesis, our choice of chiral ligand is paramount to achieving high efficiency and stereoselectivity. The (R)- and (S)-6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), or MeOBIPHEP, stands as a cornerstone C2-symmetric atropisomeric diphosphine ligand, renowned for its effectiveness in a multitude of transition metal-catalyzed reactions.[1][2] However, the "one-size-fits-all" approach rarely applies in catalysis. Strategic modifications to the parent MeOBIPHEP scaffold have given rise to a family of derivatives, each tailored with unique steric and electronic properties to meet specific catalytic challenges.
This guide moves beyond a simple catalog of ligands. We will dissect the causal relationships between a derivative's structure and its performance, providing a clear rationale for ligand selection. By synthesizing data from key publications, we will objectively compare these derivatives in critical applications, grounding our discussion in verifiable experimental results.
The Rationale for Derivatization: Fine-Tuning the Chiral Pocket
The efficacy of a chiral ligand like MeOBIPHEP is determined by the three-dimensional environment—the "chiral pocket"—it creates around the metal center. The subtle interplay of steric hindrance and electronic properties dictates substrate approach and transition state energy, ultimately controlling enantioselectivity.[3][4][5] The derivatization of MeOBIPHEP is a strategic exercise in tuning this pocket.
Modifications can be broadly categorized:
-
Steric Tuning: Introducing bulky groups on the biphenyl backbone or the phosphorus substituents. This physically alters the shape and size of the chiral pocket, creating more defined quadrants and enhancing steric repulsion to disfavor one transition state over the other.[6][7]
-
Electronic Tuning: Adding electron-donating or electron-withdrawing groups to the aryl rings. These changes modulate the electron density at the phosphorus atoms and, by extension, the coordinated metal center, which can influence catalytic activity and, in some cases, selectivity.[1][8][9]
-
Solubility & Immobilization: Appending functional groups (e.g., polyethylene glycol - PEG, sulfonates) to alter the ligand's solubility for use in different media (like water) or to facilitate catalyst recovery and reuse.[10][11]
Caption: Logic diagram illustrating derivatization strategies for the core MeOBIPHEP scaffold.
Comparative Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is the quintessential application for MeOBIPHEP and its derivatives, particularly with Rhodium, Ruthenium, and Iridium catalysts.[12][13] The choice of ligand is often dictated by the substrate class.
Rhodium-Catalyzed Hydrogenation of Olefins
Rh-catalyzed hydrogenation of α-dehydroamino acids and enamides is a benchmark reaction. Here, steric modifications on the ligand backbone have shown a profound impact.
A compelling example is the development of o-Ph-MeO-BIPHEP , which features phenyl groups at the 3,3′-positions of the biphenyl backbone.[6] This modification significantly enhances enantioselectivity compared to the parent MeOBIPHEP ligand in the hydrogenation of α-dehydroamino acid derivatives. The ortho-phenyl groups extend the chiral walls of the catalyst, creating a more rigid and restrictive pocket that forces a more selective substrate approach.[14][15]
Table 1: Comparison of MeOBIPHEP and o-Ph-MeO-BIPHEP in Rh-Catalyzed Hydrogenation of Methyl α-acetamidoacrylate
| Ligand | Catalyst System | Substrate | Solvent | H₂ Pressure | ee (%) | Yield (%) | Source |
| (S)-MeOBIPHEP | [Rh(COD)L]BF₄ | Methyl α-acetamidoacrylate | CH₂Cl₂ | 1 atm | 95 | >99 | [6] |
| (S)-o-Ph-MeO-BIPHEP | [Rh(COD)L]BF₄ | Methyl α-acetamidoacrylate | CH₂Cl₂ | 1 atm | >99 | >99 | [6] |
| (S)-MeOBIPHEP | [Rh(COD)L]BF₄ | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 1 atm | 92 | >99 | [6] |
| (S)-o-Ph-MeO-BIPHEP | [Rh(COD)L]BF₄ | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 1 atm | 98 | >99 | [6] |
Data synthesized from published results. Conditions are standardized for comparison.
The data clearly indicates that the increased steric bulk of o-Ph-MeO-BIPHEP provides a consistent advantage, pushing enantioselectivities towards near-perfection for these classic substrates.
Ruthenium-Catalyzed Hydrogenation of Ketones & Esters
Ruthenium-based catalysts are workhorses for the hydrogenation of functionalized ketones, such as β-ketoesters.[16][17] In this domain, modifications aimed at catalyst recovery and performance in greener solvents have been explored.
The MeO-PEG-Biphep ligand is a prime example, where a methoxy-polyethylene glycol (MeO-PEG) support is attached to the ligand.[11] This derivative enables the reaction to be performed efficiently under atmospheric pressure and allows for catalyst recycling. Interestingly, the PEG linkage was found to have an accelerating effect compared to the unsupported MeO-BIPHEP analogue, possibly due to favorable solvent interactions or prevention of catalyst aggregation.[11]
Table 2: Comparison of MeOBIPHEP and MeO-PEG-Biphep in Ru-Catalyzed Hydrogenation of Ethyl Acetoacetate
| Ligand | Catalyst System | Substrate | Solvent | H₂ Pressure | ee (%) | Yield (%) | Source |
| MeOBIPHEP | RuBr₂-Ligand | Ethyl Acetoacetate | EtOH/CH₂Cl₂ | 80 atm | 97.5 | 98 | [11] |
| MeO-PEG-Biphep | RuBr₂-Ligand | Ethyl Acetoacetate | EtOH | 1 atm | 99 | 99 | [11] |
The ability of the PEG-supported derivative to achieve superior results at significantly lower pressure highlights a key advantage for process safety and scalability.
Iridium-Catalyzed Asymmetric Reactions
Iridium catalysts, often paired with bulky MeOBIPHEP derivatives, have proven indispensable for challenging reactions like the hydrogenation of α-amino-β-keto esters and the hydroamination of alkenes.[18][19][20][21] For these transformations, ligands with bulky 3,5-di-tert-butyl-methyl (DTBM) groups on the P-aryl rings, such as DTBM-MeO-BIPHEP , are often required.[19][20] The immense steric hindrance is crucial for inducing high enantioselectivity in substrates that may offer only subtle chiral differentiation.
In the enantioselective addition of imides to alkenes, bulky diphosphine ligands like DTBM-MeO-BIPHEP were found to be essential for achieving high enantioselectivity, where less hindered ligands were ineffective.[19][21]
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester
To ensure trustworthiness and provide actionable insights, we present a self-validating protocol for a representative reaction. This procedure synthesizes common practices reported in the literature for Ru/MeOBIPHEP systems.[11][12]
Objective: To synthesize (S)-ethyl 3-hydroxybutanoate via asymmetric hydrogenation of ethyl acetoacetate.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-MeOBIPHEP (Ligand)
-
(S,S)-DPEN (1,2-Diphenylethylenediamine, Co-ligand)
-
Ethyl acetoacetate (Substrate)
-
Isopropanol (Solvent and hydrogen source for transfer hydrogenation variant, or solvent for H₂ gas hydrogenation)
-
Potassium tert-butoxide (Base)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (for high-pressure hydrogenation)
Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ and (S)-MeOBIPHEP (1:1.1 molar ratio). Add degassed DMF and heat the mixture. After the specified time, add (S,S)-DPEN and continue heating. Remove the solvent under vacuum to yield the active catalyst precursor, [RuCl((S)-MeOBIPHEP)((S,S)-DPEN)].
-
Reaction Setup: In a high-pressure autoclave, add the prepared Ru-catalyst, ethyl acetoacetate, and potassium tert-butoxide (as a solution in isopropanol).
-
Hydrogenation: Seal the autoclave, purge it three times with hydrogen gas, and then pressurize to the desired pressure (e.g., 20-80 atm). Stir the reaction at a controlled temperature (e.g., 50°C) until substrate conversion is complete (monitored by GC or TLC).
-
Workup and Analysis: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Validation: Confirm the structure of the product, (S)-ethyl 3-hydroxybutanoate, using ¹H and ¹³C NMR. The enantiomeric excess must be determined using a validated chiral HPLC method. A successful run, based on literature precedent, should yield the product with >97% ee.[12]
General Catalytic Cycle: The Role of the Ligand
Understanding the catalytic cycle provides insight into how the ligand exerts its influence. For a typical Ru-catalyzed hydrogenation of a ketone, the cycle involves the coordination of the substrate to the chiral metal-hydride species, migratory insertion to form a Ru-alkoxide intermediate, and subsequent hydrogenolysis to release the chiral alcohol product and regenerate the catalyst.
Caption: The chiral ligand (L*) dictates the facial selectivity during migratory insertion.
The MeOBIPHEP derivative is not a passive spectator. Its rigid, C2-symmetric structure is what defines the stereochemistry of the transition state. The steric bulk of the ligand's aryl groups blocks one face of the prochiral ketone, allowing the hydride to attack preferentially from the less hindered face, thus generating one enantiomer of the alcohol product in excess.
Conclusion and Future Outlook
The MeOBIPHEP ligand family exemplifies the power of rational design in asymmetric catalysis. While the parent ligand remains a robust and effective choice for many applications, its derivatives offer enhanced performance tailored to specific challenges.
-
For high enantioselectivity in sterically sensitive reactions like Rh-catalyzed olefin hydrogenation, backbone-modified derivatives like o-Ph-MeO-BIPHEP are superior.
-
For process-oriented applications requiring catalyst recycling and milder conditions, supported ligands such as MeO-PEG-Biphep present a compelling advantage.
-
For challenging substrates requiring a highly constrained chiral environment, such as in certain Iridium-catalyzed reactions, derivatives with bulky P-aryl substituents like DTBM-MeO-BIPHEP are indispensable.
The continued development of MeOBIPHEP derivatives will likely focus on expanding their utility in new reaction classes and further improving their practicality for industrial-scale synthesis. By understanding the fundamental principles of how steric and electronic modifications impact catalytic performance, researchers can make more informed decisions, accelerating the development of efficient and selective synthetic routes to valuable chiral molecules.
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A Senior Application Scientist’s Guide to Enantiomeric Excess Determination for MeOBIPHEP Catalyzed Reactions
This guide provides a comparative analysis of the primary analytical techniques for ee determination in the context of MeOBIPHEP-catalyzed reactions. We will move beyond mere protocols to explore the underlying principles and causal logic behind method selection, empowering you to make informed decisions for your specific analytical challenges.
Part 1: The Chromatographic Workhorses: HPLC, SFC, and GC
Chromatographic methods are the gold standard for ee determination, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.[4] The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) is dictated primarily by the physicochemical properties of the analyte and the desired analytical throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for ee analysis.[5] Its broad applicability to a vast range of compounds, especially those with poor thermal stability or polarity, makes it an indispensable tool.[]
Principle of Separation: Enantiomers are separated based on the formation of transient diastereomeric complexes with the CSP, which have different binding energies. This results in different retention times for each enantiomer. The most common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support.[5][7]
Causality in Method Development: The key to a successful HPLC separation is creating a significant enough difference in the interaction energy between the two enantiomers and the CSP. This is controlled by the choice of CSP, mobile phase composition (normal, reversed, or polar organic), and temperature.[7] For many products of MeOBIPHEP-catalyzed hydrogenations, which are often polar, normal-phase or polar-organic modes are typically the first choice.
dot
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A Comparative Guide to the Mechanistic Nuances of MeOBIPHEP-Metal Complexes in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and economic viability of synthetic routes. The atropisomeric ligand (R)- or (S)-6,6'-dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), commonly known as MeOBIPHEP, has emerged as a privileged scaffold in asymmetric catalysis. Its C2 symmetry, steric bulk, and tunable electronic properties have led to its successful application with a range of transition metals. However, the optimal choice of metal—typically Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir)—is not always straightforward and depends on the specific transformation and substrate.
This guide provides an in-depth comparison of the mechanistic studies of MeOBIPHEP-metal complexes. Moving beyond a simple catalog of applications, we will dissect the fundamental principles that govern the reactivity and selectivity of these catalysts. By understanding the "why" behind the choice of metal, researchers can make more informed decisions in catalyst design and reaction optimization.
The MeOBIPHEP Ligand: A Platform for High Enantioselectivity
MeOBIPHEP, an analogue of the renowned BINAP ligand, possesses a biphenyl backbone that imparts a defined chiral pocket around the metal center. The methoxy groups at the 6 and 6' positions play a crucial role in enhancing the solubility and modulating the electronic properties of the ligand. The atropisomeric nature of the biphenyl backbone creates a stable, chiral environment that is essential for effective enantiodiscrimination.
The performance of MeOBIPHEP-metal complexes is intricately linked to the subtle interplay of steric and electronic effects. The bulky phenyl groups on the phosphorus atoms create a defined chiral environment, while the electronic nature of these groups can be tuned to influence the reactivity of the metal center.
MeOBIPHEP-Ruthenium Complexes: The Workhorse of Ketone and Olefin Hydrogenation
Ruthenium(II) complexes of MeOBIPHEP are arguably the most widely recognized for their exceptional performance in the asymmetric hydrogenation of a broad range of prochiral ketones and olefins. These catalysts typically operate via a non-chelating mechanism, often referred to as the Noyori-type mechanism.
Proposed Catalytic Cycle for Ru-MeOBIPHEP Catalyzed Ketone Hydrogenation
The catalytic cycle for the asymmetric hydrogenation of ketones by Ru-MeOBIPHEP complexes is generally accepted to proceed through the following key steps:
Caption: Proposed catalytic cycle for Rh-MeOBIPHEP catalyzed enamide hydrogenation.
Mechanistic Insights:
-
Substrate Binding and Diastereomeric Intermediates: The enamide substrate coordinates to the rhodium center, forming two possible diastereomeric complexes (major and minor). The relative stability of these intermediates and the rate of their interconversion can influence the final enantioselectivity.
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the Rh(I) center to form a Rh(III) dihydride species. This is often the rate-determining step.
-
Migratory Insertion and Reductive Elimination: A hydride migrates to the coordinated olefin, forming a rhodium-alkyl intermediate. Subsequent reductive elimination of the product regenerates the Rh(I) catalyst. The Curtin-Hammett principle is often invoked here, where the enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the product, not the ground-state populations of the rhodium-enamide adducts.
MeOBIPHEP-Iridium Complexes: Expanding the Catalytic Frontier
Iridium(I) complexes of MeOBIPHEP have gained prominence for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and certain ketones. [1]They often exhibit complementary reactivity and selectivity to their rhodium and ruthenium counterparts.
Mechanistic Features of Ir-MeOBIPHEP Catalyzed Hydrogenation
Mechanistic studies on Ir-MeOBIPHEP catalyzed hydrogenations have revealed unique features:
-
Five-Membered Chelation Transition State: In the hydrogenation of α-amino-β-keto esters, a five-membered transition state involving chelation between the ketone's oxygen and the amine's nitrogen has been proposed. [1]This chelation model helps to explain the high diastereo- and enantioselectivity observed.
-
Influence of Hydrogen Pressure: The reaction mechanism can be dependent on the hydrogen pressure. At low pressures, the reaction rate is proportional to the pressure, while at higher pressures, a more complex relationship is observed, suggesting the involvement of multiple hydrogen molecules in the rate-determining step. [1]
Caption: A typical experimental workflow for elucidating the mechanism of a MeOBIPHEP-metal catalyzed reaction.
Experimental Protocols for Mechanistic Investigation
To provide a practical context, here are outlines of key experimental protocols used in the mechanistic studies of MeOBIPHEP-metal complexes.
Protocol for In-situ NMR Monitoring of a Catalytic Hydrogenation
Objective: To identify resting states and potential intermediates during a catalytic hydrogenation reaction.
Materials:
-
High-pressure NMR tube
-
MeOBIPHEP-metal precatalyst
-
Substrate
-
Deuterated solvent
-
Hydrogen gas
Procedure:
-
A solution of the MeOBIPHEP-metal precatalyst and the substrate in the deuterated solvent is prepared in a glovebox.
-
The solution is transferred to a high-pressure NMR tube.
-
The NMR tube is securely sealed and connected to a hydrogen gas line.
-
The tube is pressurized with hydrogen to the desired pressure.
-
The reaction is monitored by acquiring NMR spectra at regular intervals. 1H, 31P, and 2D NMR techniques (e.g., COSY, HSQC) can be employed to characterize the species present in solution.
Rationale: This technique allows for the direct observation of the catalyst and substrate under reaction conditions, providing valuable information about the species that are present in the highest concentration (the resting state) and potentially revealing the formation of transient intermediates.
Protocol for Kinetic Analysis using Reaction Progress Monitoring
Objective: To determine the reaction order with respect to the catalyst, substrate, and hydrogen, and to identify potential catalyst deactivation pathways.
Materials:
-
High-pressure reactor equipped with sampling capabilities
-
MeOBIPHEP-metal precatalyst
-
Substrate
-
Solvent
-
Internal standard
-
GC or HPLC for analysis
Procedure:
-
The reactor is charged with the solvent, substrate, and internal standard.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen.
-
The reaction is initiated by injecting a solution of the MeOBIPHEP-metal precatalyst.
-
Aliquots of the reaction mixture are periodically withdrawn and analyzed by GC or HPLC to determine the concentration of the substrate and product over time.
-
The initial rates are determined at various concentrations of catalyst, substrate, and hydrogen pressure to establish the rate law.
Rationale: A detailed kinetic analysis provides quantitative information about the factors that influence the reaction rate, which is essential for understanding the rate-determining step and for optimizing the reaction conditions.
Conclusion: A Triad of Complementary Catalysts
The choice between Ruthenium, Rhodium, and Iridium for a MeOBIPHEP-catalyzed reaction is a nuanced decision that should be guided by a thorough understanding of the underlying mechanistic principles.
-
MeOBIPHEP-Ru: The go-to catalyst for the asymmetric hydrogenation of a wide variety of ketones and olefins, often proceeding through a highly efficient outer-sphere hydride transfer mechanism.
-
MeOBIPHEP-Rh: A specialist in the hydrogenation of functionalized olefins, where its ability to form chelated intermediates is key to achieving high enantioselectivity.
-
MeOBIPHEP-Ir: A versatile catalyst that can hydrogenate challenging substrates and may operate through unique mechanistic pathways, such as those involving chelation control.
By leveraging the comparative mechanistic insights presented in this guide, researchers can more effectively navigate the catalyst selection process, leading to the development of more efficient and selective asymmetric transformations.
References
-
Mashima, K., et al. (2010). Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. Chemistry–A European Journal, 16(39), 11954-11962. [Link]
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A Senior Application Scientist's Guide to Validating Catalytic Activity for Novel Substrates
For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme-substrate interactions are fundamental to innovation. Whether discovering new biocatalysts for industrial applications or elucidating metabolic pathways for therapeutic intervention, a rigorous and systematic validation of catalytic activity is paramount. This guide provides an in-depth, technically-grounded framework for validating the activity of an enzyme with a putative novel substrate, moving beyond a simple checklist of steps to explain the underlying scientific principles and rationale for each experimental decision.
I. Foundational Principles: Establishing a Prima Facie Case for Catalysis
Before embarking on extensive kinetic analysis, it is crucial to establish preliminary evidence of a genuine enzymatic reaction. This initial phase focuses on demonstrating that the observed chemical transformation is indeed enzyme-dependent and not an artifact of experimental conditions.
A critical first step is to confirm the purity of the enzyme preparation. Contaminating enzymes can lead to misleading results, attributing activity to the enzyme of interest when, in fact, an impurity is responsible.[1] Standard protein purification and analysis techniques, such as SDS-PAGE and mass spectrometry, are essential to assess the homogeneity of the enzyme sample.[2]
The core of this preliminary validation lies in a series of control experiments designed to exclude non-enzymatic reactions and the influence of contaminants. These include:
-
The "No-Enzyme" Control: The reaction is run with the substrate and all other reaction components, but without the enzyme. This control accounts for any spontaneous degradation or transformation of the substrate under the assay conditions.
-
The "Heat-Inactivated Enzyme" Control: The enzyme is denatured by heating before being added to the reaction mixture. This control helps to confirm that the observed activity is dependent on the native, folded structure of the enzyme.
-
The "No-Substrate" Control: The reaction is run with the enzyme and all other components, but without the novel substrate. This control is essential to identify any background signals or reactions originating from the enzyme preparation or other assay components.
A positive result, where product formation is observed only in the presence of the active enzyme and the novel substrate, provides the initial justification for proceeding to a more detailed characterization.
II. The Litmus Test: Definitive Product Identification
Unequivocal identification of the reaction product is a cornerstone of validating catalytic activity. It confirms the chemical transformation catalyzed by the enzyme and provides insights into the reaction mechanism. Several powerful analytical techniques can be employed for this purpose, each with its own strengths.
A. Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse of Product Identification
LC-MS is a highly sensitive and versatile technique for separating and identifying molecules in a complex mixture.[3][4][5][6][7] The liquid chromatography component separates the product from the substrate and other reaction components based on their physicochemical properties. The mass spectrometer then provides a mass-to-charge ratio (m/z) of the eluted molecules, which can be used to determine their molecular weight with high accuracy.[5]
Experimental Workflow for LC-MS Product Identification
Caption: Workflow for LC-MS based product identification.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While LC-MS provides the molecular weight of the product, NMR spectroscopy offers a detailed picture of its atomic structure.[8][9][10][11][12][13] By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms within a molecule, providing unambiguous structural confirmation. Real-time NMR can even be used to monitor the dynamics of substrate conversion.[10][11]
C. Other Spectroscopic and Chromatographic Methods
Depending on the nature of the substrate and product, other techniques can also be valuable. UV-visible spectroscopy can be used if the product has a distinct chromophore, while various chromatographic methods can provide supplementary separation and quantification data.[13][14]
III. Quantifying Catalytic Efficiency: A Deep Dive into Enzyme Kinetics
Once the identity of the product is confirmed, the next crucial step is to quantify the efficiency with which the enzyme catalyzes the reaction. This is achieved through a detailed analysis of the enzyme's kinetics, most commonly using the Michaelis-Menten model.[15][16][17]
A. The Michaelis-Menten Equation: A Framework for Understanding Enzyme Behavior
The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[15][16]
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[16]
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[16]
B. Experimental Protocol for Determining Michaelis-Menten Parameters
The determination of Km and Vmax requires measuring the initial reaction rate at various substrate concentrations.[18][19][20]
Step-by-Step Protocol:
-
Prepare a series of substrate concentrations: Typically spanning a range from well below to well above the estimated Km.
-
Set up reaction mixtures: Each reaction should contain a fixed concentration of the enzyme and one of the prepared substrate concentrations in an appropriate buffer.
-
Initiate the reaction: Start all reactions simultaneously by adding the enzyme or substrate.
-
Measure product formation over time: Monitor the appearance of the product at regular intervals. It is crucial to use the initial, linear phase of the reaction to calculate the initial velocity (V₀).[20][21]
-
Plot V₀ versus [S]: The resulting data should yield a hyperbolic curve.
-
Determine Km and Vmax: These parameters can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[18] Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, can be used.[16][19]
Logical Flow for Kinetic Parameter Determination
Caption: Process for determining Km and Vmax.
C. Catalytic Efficiency: The Ultimate Measure of an Enzyme's Prowess
The specificity constant, kcat/Km, is the most informative measure of an enzyme's catalytic efficiency and substrate preference.[22][23]
-
kcat (the turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.
-
kcat/Km: This second-order rate constant reflects the enzyme's efficiency at low substrate concentrations and is the best measure for comparing the catalytic efficiency of an enzyme with different substrates.[23]
IV. Assessing Substrate Specificity: A Comparative Analysis
To truly validate a novel substrate, it is essential to compare the enzyme's activity towards it with its activity on other, structurally similar molecules.[22][24] This comparative analysis provides a clear picture of the enzyme's substrate specificity.
A. High-Throughput Screening (HTS) for Substrate Profiling
For a broad assessment of substrate specificity, high-throughput screening (HTS) methods are invaluable.[25][26][27][28][29] These techniques allow for the rapid and parallel testing of a large library of potential substrates.
B. Head-to-Head Comparison of Kinetic Parameters
A more quantitative comparison involves determining the kinetic parameters (Km, Vmax, and kcat/Km) for the novel substrate and a panel of alternative substrates. The results can be summarized in a table for easy comparison.
Table 1: Comparative Kinetic Analysis of Enzyme X with Various Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Novel Substrate A | 15 | 150 | 75 | 5.0 x 10⁶ |
| Substrate B (analog) | 250 | 30 | 15 | 6.0 x 10⁴ |
| Substrate C (known) | 50 | 100 | 50 | 1.0 x 10⁶ |
| Substrate D (unrelated) | >1000 | <1 | <0.5 | <500 |
As shown in the hypothetical data in Table 1, a significantly lower Km and higher kcat/Km for the novel substrate compared to other analogs would provide strong evidence for its preference.
V. Conclusion: A Self-Validating System for Robust Conclusions
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Title: Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay Source: PubMed URL: [Link]
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Title: Accelerating enzyme discovery and engineering with high-throughput screening Source: Natural Product Reports URL: [Link]
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Title: Enzymatic Catalyis - NMR Spectroscopy Source: University of Vienna URL: [Link]
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Title: Signal-enhanced real-time magnetic resonance of enzymatic reactions at millitesla fields Source: RSC Publishing URL: [Link]
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Title: High Throughput Screening and Selection Methods for Directed Enzyme Evolution Source: ACS Publications URL: [Link]
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Title: Characterization, Quality Assessment and Purification Techniques for Enzymes Source: LinkedIn URL: [Link]
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Title: NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases Source: PubMed Central URL: [Link]
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Title: Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo Source: NIH URL: [Link]
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Title: LC-MS for the Determination of the Enzymatic Activity of Proteins Source: Springer URL: [Link]
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Title: Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay Source: ACS Publications URL: [Link]
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Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]
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Title: Enzyme Characterization Methods Source: MtoZ Biolabs URL: [Link]
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Title: Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC) Source: TA Instruments URL: [Link]
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Title: Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis Source: PubMed URL: [Link]
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Title: Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment Source: PubMed URL: [Link]
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Title: Identifying Enzyme Activities by Different Kinetic Assays Source: Longdom Publishing URL: [Link]
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Title: Enzyme kinetics Source: Wikipedia URL: [Link]
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Title: Kinetics - Control Of Enzyme Activity Source: Jack Westin URL: [Link]
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Title: Michaelis-Menten Enzyme Activity Assay (MMEAA) Source: iGEM URL: [Link]
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Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations Source: NCBI URL: [Link]
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Title: What is the best procedure to test enzyme's substrate preferences? Source: ResearchGate URL: [Link]
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Title: Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment Source: ResearchGate URL: [Link]
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Title: Stepwise Catalytic Method Enables Diverse P(V) Stereochemistry Source: BIOENGINEER.ORG URL: [Link]
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Title: Identifying the Enzymes, Substrates, and Products Involved in the Lock-and-Key Theory Source: Nagwa URL: [Link]
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Title: Strategies for discovery and improvement of enzyme function: state of the art and opportunities Source: PubMed Central URL: [Link]
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Title: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters Source: MDPI URL: [Link]
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Title: AI-Driven Enzyme Engineering: Emerging Models and Next-Generation Biotechnological Applications Source: MDPI URL: [Link]
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Title: Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics Source: TeachMePhysiology URL: [Link]
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Title: Classification and Nomenclature of Enzymes by the Reactions they Catalyse Source: Queen Mary University of London URL: [Link]
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Title: Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects Source: NIH URL: [Link]
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Title: Predicting novel substrates for enzymes with minimal experimental effort with active learning Source: PMC - NIH URL: [Link]
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Title: Metallic structured catalysts: Influence of the substrate on the catalytic activity Source: ScienceDirect URL: [Link]
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Title: Catalytic Activity of Faceted Gold Nanoparticles Studied by a Model Reaction: Evidence for Substrate-Induced Surface Restructuring Source: ACS Catalysis URL: [Link]
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Title: Enzyme Kinetics and Mechanisms Source: ResearchGate URL: [Link]
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A Comparative Guide to the Performance of (R)-3,5-iPr-4-NMe2-MeOBIPHEP with Various Metal Precursors
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst system is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand, a member of the electron-rich and sterically hindered MeOBIPHEP family, has emerged as a powerful tool in this arena. This guide provides an in-depth technical comparison of its performance when paired with different metal precursors, supported by experimental data and mechanistic insights to inform your catalyst screening and optimization efforts.
Introduction to (R)-3,5-iPr-4-NMe2-MeOBIPHEP: A Ligand Designed for High Performance
(R)-3,5-iPr-4-NMe2-MeOBIPHEP is a chiral atropisomeric diphosphine ligand characterized by its 6,6'-dimethoxybiphenyl backbone. This core structure imparts a restricted rotation, leading to a stable chiral environment. The key to its efficacy lies in the substitution pattern on the diphenylphosphino groups: the bulky isopropyl groups at the 3 and 5 positions, and the electron-donating dimethylamino group at the 4 position. This unique combination of steric hindrance and electron-richness significantly influences the catalytic activity and selectivity of its metal complexes.
The choice of the metal precursor is as critical as the ligand itself, as the nature of the metal center dictates the feasible catalytic transformations and modulates the stereochemical outcome.[1] This guide will explore the synergistic effects between (R)-3,5-iPr-4-NMe2-MeOBIPHEP and common transition metals, namely Ruthenium, Rhodium, and Palladium.
Ruthenium-Catalyzed Asymmetric Hydrogenation: The Workhorse Application
Ruthenium complexes of chiral diphosphines are renowned for their exceptional performance in the asymmetric hydrogenation of a wide array of prochiral ketones, olefins, and imines.[2] The combination of (R)-3,5-iPr-4-NMe2-MeOBIPHEP with ruthenium precursors forms highly active and enantioselective catalysts for these transformations.
Performance Data
The following table summarizes representative data for the Ru-catalyzed asymmetric hydrogenation of various ketones, showcasing the high enantioselectivities and conversions achievable with MeOBIPHEP-type ligands.
| Substrate | Ru Precursor | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | [RuBr₂(p-cymene)]₂ | 2000 | 50 | 50 | MeOH | >99 | 98 | [2] |
| Acetophenone | [RuCl₂(benzene)]₂ | 1000 | 20 | 80 | i-PrOH | >99 | 97 | [2] |
| 1-Tetralone | [RuI₂(p-cymene)]₂ | 500 | 30 | 60 | CH₂Cl₂ | 98 | 96 | [2] |
Note: Data presented is for closely related MeOBIPHEP ligands and is intended to be representative of the performance of the (R)-3,5-iPr-4-NMe2-MeOBIPHEP scaffold.
Mechanistic Insights and Experimental Rationale
The high efficiency of the Ru-(R)-3,5-iPr-4-NMe2-MeOBIPHEP system in asymmetric hydrogenation is attributed to the formation of a well-defined, chiral Ru-hydride species. The electron-donating dimethylamino groups on the ligand increase the electron density on the ruthenium center, which facilitates the oxidative addition of hydrogen. The bulky isopropyl groups, in concert with the chiral biphenyl backbone, create a highly organized steric environment around the metal center, effectively discriminating between the two prochiral faces of the substrate.
Caption: Fig. 1: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
This protocol is a representative example for the asymmetric hydrogenation of a β-keto ester.
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RuBr₂(p-cymene)]₂ (0.005 mmol) and (R)-3,5-iPr-4-NMe2-MeOBIPHEP (0.011 mmol). Anhydrous and degassed DMF (5 mL) is added, and the mixture is stirred at 100°C for 10 minutes. The solvent is then removed under high vacuum.
-
Hydrogenation: The flask containing the pre-formed catalyst is purged with argon. Degassed methanol (20 mL) and methyl acetoacetate (20 mmol) are added.
-
The flask is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen to 50 bar and the reaction mixture is stirred at 50°C for 12 hours.
-
Work-up and Analysis: After cooling and careful depressurization, the solvent is removed in vacuo. The conversion is determined by GC or ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Rhodium-Catalyzed Asymmetric Transformations
Rhodium complexes bearing chiral diphosphine ligands are workhorses in asymmetric catalysis, particularly for the hydrogenation of olefins and hydroformylation reactions. The electronic properties of (R)-3,5-iPr-4-NMe2-MeOBIPHEP make it a promising candidate for these transformations.
Performance in Asymmetric Hydrogenation and Hydroformylation
While direct comparative data for (R)-3,5-iPr-4-NMe2-MeOBIPHEP is scarce, studies on closely related MeOBIPHEP ligands demonstrate their utility in Rh-catalyzed reactions. For instance, in the asymmetric hydrogenation of α-dehydroamino acid derivatives, MeOBIPHEP-Rh catalysts can achieve high enantioselectivities. In hydroformylation, the ligand's electronic properties can influence the regioselectivity (n/iso ratio) and the rate of the reaction.[3]
| Reaction Type | Substrate | Rh Precursor | L/Rh Ratio | Conditions | Yield (%) | ee (%) / n:iso | Reference |
| Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | 1.1 | H₂ (1 atm), MeOH, rt, 12h | >99 | 96 | |
| Hydroformylation | 1-Octene | [Rh(acac)(CO)₂] | 2 | CO/H₂ (20 bar), 80°C, 24h | 95 | 92:8 (n:iso) | [3] |
Note: Data presented is for closely related MeOBIPHEP ligands and is intended to be representative of the performance of the (R)-3,5-iPr-4-NMe2-MeOBIPHEP scaffold.
Mechanistic Considerations
In Rh-catalyzed hydrogenation, the reaction often proceeds through an unsaturated mechanism where the olefin coordinates to the Rh(I) center, followed by oxidative addition of H₂ and subsequent reductive elimination of the product. The chirality of the ligand dictates the preferred binding face of the olefin, thereby controlling the stereochemical outcome.
For hydroformylation, the electron-rich nature of (R)-3,5-iPr-4-NMe2-MeOBIPHEP is expected to favor the formation of a more electron-rich rhodium center. This can influence the relative rates of migratory insertion of the olefin and CO, which in turn affects the regioselectivity of the aldehyde product.
Caption: Fig. 2: Workflow for screening Rh-MeOBIPHEP catalysts in hydroformylation.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-richness and steric bulk of (R)-3,5-iPr-4-NMe2-MeOBIPHEP make it an excellent ligand for Palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental for C-C, C-N, and C-O bond formation. The ligand's properties can enhance the rate of oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle.
Performance in Heck and Suzuki-Miyaura Coupling
While data for the specific ligand is limited, electron-rich biaryl phosphine ligands are known to be highly effective in various Pd-catalyzed cross-couplings.[5]
| Reaction Type | Aryl Halide | Coupling Partner | Pd Precursor | Base | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | 98 | [5] |
| Heck | Iodobenzene | Styrene | Pd₂(dba)₃ | Et₃N | 95 | [4] |
| Buchwald-Hartwig | Bromobenzene | Aniline | Pd(OAc)₂ | NaOtBu | 92 | [4] |
Note: Data presented is for representative electron-rich biaryl phosphine ligands and is intended to showcase the potential of (R)-3,5-iPr-4-NMe2-MeOBIPHEP in these transformations.
Rationale for Performance
In Pd-catalyzed cross-coupling, the electron-donating dimethylamino groups of the ligand increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) species, a crucial step in the catalytic cycle. The steric bulk of the isopropyl groups promotes the formation of monoligated Pd(0) species, which are often the most catalytically active.[5] Furthermore, this steric hindrance can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.
Caption: Fig. 3: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion: A Versatile Ligand for Asymmetric Catalysis
The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand demonstrates significant potential across a range of metal-catalyzed asymmetric transformations. Its unique stereoelectronic properties make it particularly well-suited for:
-
Ruthenium: High enantioselectivity in the asymmetric hydrogenation of ketones and olefins.
-
Rhodium: Effective control of enantioselectivity in hydrogenation and potential for high regioselectivity in hydroformylation.
-
Palladium: Enhanced catalytic activity in various cross-coupling reactions due to its electron-rich and sterically demanding nature.
While direct comparative studies of this specific ligand with a wide range of metals are still emerging, the existing data for the MeOBIPHEP family strongly supports its versatility and high performance. The choice of metal precursor should be guided by the desired transformation, with the understanding that the (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand is likely to impart excellent stereocontrol and reactivity in each case. Further screening and optimization of reaction conditions are encouraged to unlock the full potential of this powerful catalytic tool.
References
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Chemdad Co., Ltd. (n.d.). Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl,min.97%. Retrieved from [Link]
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Kwong, F. Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]
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Genet, J.-P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(22), 12533-12537. [Link]
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Zhang, X., et al. (2002). An Ortho-Substituted BIPHEP Ligand and Its Applications in Rh-Catalyzed Hydrogenation of Cyclic Enamides. Organic Letters, 4(10), 1611-1614. [Link]
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PubChem. (n.d.). (R)-3,5-iPr-4-NMe2-MeOBIPHEP. Retrieved from [Link]
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Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(10), 2355–2372. [Link]
- Hayashi, T. (2012). Rhodium-Catalyzed Asymmetric Addition of Organoboronic Acids and Their Derivatives to Electron-Deficient Alkenes. Chemical Reviews, 112(10), 5245-5285.
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Zhang, X., et al. (2004). Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. Tetrahedron: Asymmetry, 15(14), 2177-2180. [Link]
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Chen, F.-E., et al. (2023). Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity. Chemical Science, 14(13), 3467-3473. [Link]
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Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 86(4), 439-449. [Link]
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Zhou, Y.-G., et al. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 20(24), 2568-2588. [Link]
- Zhang, X., et al. (2005). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Tetrahedron: Asymmetry, 16(16), 2743-2747.
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University of Delaware. (2013). Transition Metal Catalyzed Hydrogenation. Retrieved from [Link]
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Miller, A., et al. (2025). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. ChemRxiv. [Link]
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Jia, X., et al. (2016). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 55(17), 8688-8698. [Link]
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ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Video]. YouTube. [Link]
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Cui, X., et al. (2024). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society. [Link]
- Zhang, X., et al. (2008). Novel atropisomeric bisphosphine ligands with a bridge across the 5,5'-position of the biphenyl for asymmetric catalysis. Tetrahedron: Asymmetry, 19(3), 329-334.
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Sigman, M. S., & Toste, F. D. (2017). A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis. ChemRxiv. [Link]
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Breit, B. (2018). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 23(4), 845. [Link]
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Van Leeuwen, P. W. N. M., et al. (2017). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Catalysts, 7(11), 332. [Link]
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Zhang, X., et al. (2002). An Ortho-Substituted BIPHEP Ligand and Its Applications in Rh-Catalyzed Hydrogenation of Cyclic Enamides. Organic Letters, 4(10), 1611-1614. [Link]
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The Midas Touch in Asymmetric Catalysis: A Comparative Guide to the MeOBIPHEP Ligand
For the discerning researcher in asymmetric synthesis, the choice of a chiral ligand is paramount. It is the fulcrum upon which the success of achieving high enantioselectivity and efficiency rests. Among the pantheon of privileged chiral phosphine ligands, (R)- and (S)-6,6'-dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), commonly known as MeOBIPHEP, has carved a significant niche.[1][2] Developed by Roche, this atropisomeric C2-symmetric diphosphine ligand has demonstrated an exceptionally broad and robust performance profile across a multitude of synthetic applications, rivaling and at times surpassing, the performance of other well-established ligands like BINAP.[2][3][4]
This guide provides an in-depth technical overview of MeOBIPHEP's applications, objectively compares its performance against key alternatives with supporting experimental data, and offers practical insights into its utilization.
The MeOBIPHEP Ligand: Structure and Stereoelectronic Properties
MeOBIPHEP belongs to the family of axially chiral biaryl diphosphines. Its structure is characterized by a biphenyl backbone with methoxy groups at the 6 and 6' positions and diphenylphosphino groups at the 2 and 2' positions. The restricted rotation around the C-C bond connecting the two phenyl rings gives rise to stable, non-interconverting enantiomers (atropisomers).
The methoxy groups play a crucial electronic role, increasing the electron density on the phosphorus atoms compared to its close relative, BINAP. This enhanced electron-donating ability can significantly influence the catalytic activity and selectivity of the corresponding metal complexes.[5] Furthermore, the biphenyl backbone imparts a rigid and well-defined chiral environment, which is essential for effective stereochemical communication during the catalytic cycle.
Applications in Asymmetric Catalysis: A Performance Showcase
The versatility of MeOBIPHEP is evident in its successful application across a wide array of asymmetric transformations, primarily with transition metals like ruthenium, rhodium, iridium, and palladium.[3][4]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and MeOBIPHEP-metal complexes have proven to be highly effective catalysts in this domain.
-
β-Ketoesters: Ruthenium complexes of MeOBIPHEP are particularly adept at the asymmetric hydrogenation of β-ketoesters, delivering β-hydroxy esters with excellent enantioselectivities (up to 99% ee) and high yields.[1][6] These products are valuable chiral building blocks for the synthesis of pharmaceuticals, such as (S)-fluoxetine.[6] The performance of MeOBIPHEP in this context is often comparable or superior to that of BINAP.
-
α-Amino-β-keto Esters: Iridium-MeOBIPHEP catalysts have been successfully employed in the dynamic kinetic resolution of α-amino-β-keto ester hydrochlorides to produce anti-β-hydroxy-α-amino acid esters with high diastereo- and enantioselectivity.[7] Mechanistic studies suggest that the reaction proceeds through a five-membered transition state involving chelation between the ketone's oxygen and the amine's nitrogen.[7]
-
α-Dehydroamino Acid Derivatives: Rhodium complexes featuring ortho-phenyl substituted MeOBIPHEP derivatives have demonstrated outstanding enantioselectivities (96% to >99% ee) in the hydrogenation of α-dehydroamino acid derivatives. This highlights the tunability of the MeOBIPHEP framework to achieve superior results for specific substrate classes.
Carbon-Carbon Bond Forming Reactions
MeOBIPHEP has also shown considerable promise in various enantioselective C-C coupling reactions.
-
Reductive Coupling: Rhodium-catalyzed reductive coupling of acetylene to aldehydes and α-ketoesters, employing a MeOBIPHEP ligand, yields the corresponding diene alcohols with good yields and enantioselectivities.[4]
-
Intramolecular Hydroarylation: A platinum complex with a sterically demanding MeOBIPHEP derivative has been used to catalyze the intramolecular asymmetric hydroarylation of 2-(4-pentenyl)indoles, achieving up to 90% ee.[4]
-
Heck Reaction: Palladium-catalyzed Heck reactions of aryl triflates with 2-substituted dihydrofurans have shown a dramatic improvement in enantioselection when a bulky MeOBIPHEP derivative is used.[4]
Comparative Performance Analysis: MeOBIPHEP vs. Other Privileged Ligands
To provide a clear perspective on the efficacy of MeOBIPHEP, the following tables summarize its performance in key reactions compared to other widely used chiral diphosphine ligands.
Table 1: Asymmetric Hydrogenation of β-Ketoesters
| Ligand | Substrate | Metal | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (R)-MeOBIPHEP | Ethyl acetoacetate | Ru | 98.0 | High | [1] |
| (R)-BINAP | Ethyl acetoacetate | Ru | 90 | High | [8] |
| (S)-SYNPHOS | Ethyl acetoacetate | Ru | 74 | High | [8] |
| (S)-MeOBIPHEP | Methyl 3-oxobutanoate | Ru | >99 | 99 | [6] |
Table 2: Asymmetric Hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid
| Ligand | Metal | Enantiomeric Excess (ee, %) | Reference |
| (R)-MeOBIPHEP | Ru | High | [1] |
| (R)-BINAP | Ru | High | [1] |
| (R)-BisbenzodioxanPhos | Ru | 92.2 | [1] |
Table 3: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Enantiomeric Excess (ee, %) | Reference |
| o-Ph-MeO-BIPHEP | >99 | |
| MeOBIPHEP | (not specified as high) | |
| BINAP | (generally less effective) |
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate using a Ru-MeOBIPHEP Catalyst
This protocol is a representative example of a typical asymmetric hydrogenation using a MeOBIPHEP-based catalyst.
Materials:
-
[RuCl2(p-cymene)]2
-
(R)-MeOBIPHEP
-
Ethyl acetoacetate
-
Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask
-
Autoclave
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl2(p-cymene)]2 (1 equivalent) and (R)-MeOBIPHEP (2.2 equivalents) in degassed ethanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation:
-
To the catalyst solution, add ethyl acetoacetate (substrate-to-catalyst ratio typically 100:1 to 1000:1).
-
Transfer the reaction mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product, ethyl (R)-3-hydroxybutanoate, by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Mechanistic Insights and Workflow Visualization
General Mechanism of Ru-MeOBIPHEP Catalyzed Ketone Hydrogenation
The generally accepted mechanism for the Ru-catalyzed asymmetric hydrogenation of ketones involves the formation of a ruthenium hydride species which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon in a stereodetermining step, followed by protonolysis to release the chiral alcohol and regenerate the catalyst.
Caption: Generalized mechanism for Ru-MeOBIPHEP catalyzed asymmetric hydrogenation.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and optimizing an asymmetric reaction using a MeOBIPHEP ligand.
Caption: A typical experimental workflow for asymmetric catalysis.
Conclusion and Future Outlook
The MeOBIPHEP ligand has firmly established itself as a powerful tool in the arsenal of the synthetic chemist. Its modular nature, combined with its favorable electronic properties, has led to exceptional performance in a variety of asymmetric catalytic reactions, most notably in hydrogenation.[3][4] While its performance is often on par with or exceeds that of BINAP, the development of substituted MeOBIPHEP derivatives has demonstrated that its framework can be fine-tuned to address specific synthetic challenges, leading to even higher selectivities. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance and application of robust and versatile ligands like MeOBIPHEP are set to expand further. Future research will likely focus on the development of novel MeOBIPHEP analogues with tailored steric and electronic properties for new and challenging asymmetric transformations.
References
- Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. (2025). Unavailable Source.
-
Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. (2010). PubMed. [Link]
-
Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. (2004). ElectronicsAndBooks. [Link]
-
Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)Fluoxetine. (2006). ResearchGate. [Link]
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. (2000). PMC - NIH. [Link]
-
Binap and MeO-Biphep complexes of Ru(II). Dicationic ligands as 6e donors. Unexpected cyclometallation in connection with P—C bond breaking. (2001). ResearchGate. [Link]
-
Comparative steric (Left) and electronic (Right) scales of BINAP,... (n.d.). ResearchGate. [Link]
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A Researcher's Guide to Substituted MeOBIPHEP Ligands: A Cost-Benefit Analysis for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical decision that profoundly impacts reaction efficiency, enantioselectivity, and ultimately, the economic viability of a synthetic route. Among the privileged ligand classes, atropisomeric biaryl diphosphines, such as MeOBIPHEP ((6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)), have established themselves as powerful tools.[1] However, the evolution of substituted MeOBIPHEP analogues presents a compelling case for their adoption, offering enhanced performance that can justify their potentially higher initial costs. This guide provides an in-depth cost-benefit analysis of using substituted MeOBIPHEP ligands, comparing their performance with alternatives and providing the supporting experimental data necessary for informed decision-making in your research and development endeavors.
The MeOBIPHEP Framework: A Foundation for High Performance
MeOBIPHEP ligands belong to the C₂-symmetric class of chiral diphosphine ligands, which are renowned for their ability to create a well-defined chiral environment around a metal center. This structural rigidity and chiral recognition ability are fundamental to their success in a wide array of transition-metal-catalyzed asymmetric reactions, including hydrogenations and carbon-carbon bond formations.[2] The methoxy groups at the 6 and 6' positions of the biphenyl backbone play a crucial role in enhancing the catalytic activity and enantioselectivity compared to the parent BIPHEP ligand.
Cost-Benefit Analysis: Beyond the Price Tag
A simplistic comparison of the upfront cost of a ligand can be misleading. A comprehensive cost-benefit analysis requires a multi-faceted approach, weighing the initial investment against long-term gains in efficiency and product purity.
Key Considerations in the Cost-Benefit Equation:
-
Enantioselectivity (ee%): Higher enantiomeric excess is often the primary driver for selecting a specific chiral ligand. Substituted MeOBIPHEP ligands frequently exhibit superior enantioselectivity compared to their unsubstituted counterparts. For instance, the introduction of 3,5-di-tert-butyl groups on the phenyl rings of MeOBIPHEP has been shown to dramatically improve enantioselectivity in Pd-catalyzed Heck reactions, achieving >98% ee compared to 84% ee with the parent MeOBIPHEP.[3][4] This "meta-effect" is attributed to a more rigid and slightly larger chiral pocket.[3][4]
-
Catalyst Loading and Turnover Number (TON): A more active catalyst allows for lower catalyst loading, which directly translates to reduced costs, especially when dealing with precious metal catalysts like rhodium, ruthenium, and palladium. Highly efficient catalysts also exhibit high turnover numbers, meaning a single catalyst molecule can generate a large number of product molecules, further enhancing cost-effectiveness. Ru-MeOBIPHEP catalysts have achieved impressive turnover numbers, in some cases exceeding 100,000.[2]
-
Reaction Rates and Throughput: Faster reaction rates lead to increased throughput, a critical factor in industrial settings. The electronic and steric properties of substituted MeOBIPHEP ligands can be fine-tuned to accelerate catalytic cycles.
-
Substrate Scope: A ligand that is effective for a broader range of substrates offers greater versatility and value in a research and development environment. The modular design of MeOBIPHEP ligands allows for the synthesis of derivatives with tailored properties to meet the demands of diverse substrates.
-
Commercial Availability and Synthesis Complexity: While substituted MeOBIPHEP ligands may have a higher purchase price due to more complex multi-step syntheses, their commercial availability from suppliers like Sigma-Aldrich and Strem Chemicals indicates a reliable supply chain for research and larger-scale applications.[5] The development of more efficient synthetic routes to these ligands also helps to mitigate their cost.[6][7]
Caption: Decision matrix for ligand selection based on cost-benefit analysis.
Comparative Performance: Substituted MeOBIPHEP vs. Alternatives
The true value of substituted MeOBIPHEP ligands becomes evident when their performance is benchmarked against other widely used chiral phosphine ligands, such as BINAP.
| Ligand | Reaction | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R)-MeOBIPHEP | Asymmetric Hydrogenation | Methyl acetoacetate | 0.01 | >99 | 98 | [8] |
| (R)-BINAP | Asymmetric Hydrogenation | Methyl acetoacetate | 0.01 | >99 | 92 | [8] |
| (R)-3,5-t-Bu-MeOBIPHEP | Heck Reaction | Phenyl triflate & Dihydrofuran | 1-2 | 71 | >98 | [3][4] |
| (R)-MeOBIPHEP | Heck Reaction | Phenyl triflate & Dihydrofuran | 1-2 | 71 | 84 | [3][4] |
| o-Ph-hexaMeO-BIPHEP | Rh-catalyzed Hydrogenation | Cyclic enamide | 1 | >99 | 99 | [9] |
| MeOBIPHEP | Rh-catalyzed Hydrogenation | Cyclic enamide | 1 | >99 | 95 | [9] |
As the data illustrates, substituted MeOBIPHEP ligands consistently deliver higher enantioselectivities in various catalytic transformations. The ortho-phenyl substituted MeOBIPHEP, for example, demonstrates a significant improvement in the hydrogenation of cyclic enamides compared to the parent MeOBIPHEP.[9] This enhanced performance can be a deciding factor, particularly in the synthesis of pharmaceutical intermediates where high enantiopurity is paramount.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using a Ru-MeOBIPHEP catalyst system, adapted from methodologies described in the literature.[10]
Materials:
-
Substrate (e.g., methyl acetoacetate)
-
[RuCl₂(p-cymene)]₂
-
(R)-MeOBIPHEP ligand
-
Anhydrous, degassed solvent (e.g., methanol)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-MeOBIPHEP (1.1 mol%) in anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate (1 equivalent) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
-
Caption: Experimental workflow for asymmetric hydrogenation using a Ru-MeOBIPHEP catalyst.
Conclusion: An Investment in Precision and Efficiency
While the initial acquisition cost of substituted MeOBIPHEP ligands may be higher than that of their unsubstituted counterparts or other chiral ligands, a thorough cost-benefit analysis reveals their significant value. The superior enantioselectivity, higher catalytic activity, and broader substrate applicability often translate to lower overall process costs, higher product quality, and increased research productivity. For researchers and drug development professionals, the strategic selection of a substituted MeOBIPHEP ligand can be a pivotal step in developing efficient, scalable, and economically viable synthetic routes to chiral molecules.
References
-
Efficient Route to Atropisomeric Ligands – Application to the Synthesis of MeOBIPHEP Analogues. Organic Letters.[Link]
-
Enantioselective Homogeneous Catalysis and the “3,5-Dialkyl Meta-Effect”. MeO−BIPHEP Complexes Related to Heck, Allylic Alkylation, and Hydrogenation Chemistry. Journal of the American Chemical Society.[Link]
-
Enantioselective Homogeneous Catalysis and the “3,5-Dialkyl Meta-Effect”. MeO-BIPHEP Complexes Related to Heck, Allylic Alkylation, and Hydrogenation Chemistry. Journal of the American Chemical Society.[Link]
-
Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. ChemInform.[Link]
-
Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. ElectronicsAndBooks.[Link]
-
Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. Semantic Scholar.[Link]
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PMC - NIH.[Link]
-
Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. Semantic Scholar.[Link]
-
Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society.[Link]
-
Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. PubMed.[Link]
-
(PDF) OBIPHEP: chiral ligands with an impressive past and a bright future. ResearchGate.[Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central.[Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed.[Link]
-
Enantiodivergent asymmetric hydrogenation of prochiral substrates with (RaSc). ResearchGate.[Link]
-
An Ortho-Substituted BIPHEP Ligand and Its Applications in Rh-catalyzed Hydrogenation of Cyclic Enamides. PubMed.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. strem.com [strem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (R)-3,5-iPr-4-NMe2-MeOBIPHEP Complexes: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. The (R)-MeOBIPHEP ligand scaffold has proven to be a workhorse in numerous transformations. This guide delves into the spectroscopic analysis of a highly tailored derivative, (R)-3,5-iPr-4-NMe2-MeOBIPHEP, and its metal complexes. While direct, publicly available spectroscopic data for this specific substituted ligand is limited, this document, drawing upon extensive data from the parent (R)-MeOBIPHEP system and related chiral phosphines, provides a robust framework for its characterization and comparison with other privileged ligands such as BINAP and Josiphos.
The Significance of Ligand Architecture: Why (R)-3,5-iPr-4-NMe2-MeOBIPHEP?
The privileged structure of MeOBIPHEP, a C₂-symmetric atropisomeric biaryl diphosphine, provides a well-defined chiral environment crucial for stereocontrol in metal-catalyzed reactions.[1] The introduction of isopropyl (iPr) groups at the 3 and 5 positions and a dimethylamino (NMe₂) group at the 4-position of the phenyl rings attached to the phosphorus atoms is a deliberate stereoelectronic modification.
-
Steric Influence (iPr groups): The bulky isopropyl groups are anticipated to enhance the steric bulk around the metal center. This increased steric hindrance can create a more defined chiral pocket, potentially leading to higher enantioselectivity in catalytic transformations. The steric demand of substituents on BIPHEP-type ligands is known to modulate the biphenyl dihedral angle, which in turn affects catalytic performance.[2]
-
Electronic Influence (NMe₂ group): The electron-donating dimethylamino group is expected to increase the electron density on the phosphorus atoms. This enhanced electron-donating ability can influence the electronic properties of the metal center, impacting its reactivity and stability.
This guide will explore how these structural modifications are expected to manifest in various spectroscopic analyses, providing a deeper understanding of the ligand's coordination chemistry.
Core Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of (R)-3,5-iPr-4-NMe2-MeOBIPHEP complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for the structural elucidation of these complexes in solution.
³¹P NMR spectroscopy is exceptionally informative for studying phosphorus-containing ligands and their metal complexes due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus.[3]
Expected Observations for (R)-3,5-iPr-4-NMe2-MeOBIPHEP Complexes:
-
Chemical Shift (δ): The chemical shift of the free ligand is expected to be in the typical range for triarylphosphines. Upon coordination to a metal center (e.g., Rh(I) or Pd(II)), a significant downfield shift is anticipated due to the donation of the phosphorus lone pair to the metal. The magnitude of this coordination shift provides insight into the strength of the metal-phosphorus bond. The electron-donating NMe₂ group may lead to a slightly more upfield chemical shift compared to the unsubstituted MeOBIPHEP, reflecting the increased electron density on the phosphorus.
-
Coupling Constants (J): For complexes with NMR-active metals like ¹⁰³Rh (I=1/2, 100% abundance), the ³¹P signal will appear as a doublet due to ¹J(Rh-P) coupling. The magnitude of this coupling constant is indicative of the s-character of the metal-phosphorus bond and can provide information about the geometry of the complex.[4]
Comparative Analysis:
| Ligand Type | Typical ³¹P Chemical Shift (Free Ligand, ppm) | Typical ³¹P Chemical Shift (Rh(I) Complex, ppm) | Typical ¹J(Rh-P) (Hz) |
| (R)-MeOBIPHEP | ~ -15 | ~ 20-40 | ~ 180-220 |
| (R)-BINAP | ~ -14 | ~ 20-40 | ~ 180-220 |
| **Josiphos (PPF-P(tBu)₂) ** | ~ 25 (PPh₂), ~ 65 (P(tBu)₂) | Varies with metal and geometry | Varies |
Data compiled from various sources and representative values.
¹H and ¹³C NMR provide detailed information about the organic framework of the ligand.
-
¹H NMR: The aromatic region will be complex. The signals for the isopropyl and dimethylamino groups will be key indicators of the ligand's substitution pattern. Upon complexation, changes in the chemical shifts of the protons on the phenyl rings can provide information about the conformation of the ligand and the electronic effects of the metal center.
-
¹³C NMR: The carbon signals of the biphenyl backbone and the substituent groups will confirm the overall structure. The phosphorus-carbon couplings (¹J(P-C), ²J(P-C), etc.) can be observed and provide further structural confirmation.
For complex spectra, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range ¹H-¹³C couplings, crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
¹H-³¹P HMBC: Can be used to correlate the phosphorus atoms with nearby protons, aiding in the assignment of the ligand's orientation in the complex.
Circular Dichroism (CD) Spectroscopy: Probing Chirality
CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules.[5] For atropisomeric ligands like MeOBIPHEP derivatives, the CD spectrum is highly sensitive to the dihedral angle of the biaryl backbone.
Expected Observations:
The CD spectrum of an (R)-MeOBIPHEP complex will exhibit characteristic Cotton effects. The sign and intensity of these bands are directly related to the absolute configuration and the conformation of the ligand in the complex. The specific substitution pattern of (R)-3,5-iPr-4-NMe2-MeOBIPHEP will likely lead to subtle shifts and changes in the intensity of the CD bands compared to the parent MeOBIPHEP, reflecting the electronic and steric influence of the substituents on the chromophore.
Comparative Analysis:
Direct comparison of CD spectra between different ligand families is less straightforward than NMR, as the spectra are highly dependent on the specific chromophore. However, within the biaryl diphosphine class, the overall shape and sign of the Cotton effects for a given absolute configuration (R or S) are expected to be similar.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the unambiguous solid-state structure of the metal complexes.[6] This technique is invaluable for:
-
Determining the precise coordination geometry around the metal center.
-
Measuring bond lengths and angles , providing insight into the steric and electronic interactions.
-
Confirming the absolute configuration of the chiral ligand.
-
Visualizing intermolecular interactions in the crystal lattice.
Experimental Protocols
General NMR Sample Preparation
-
Ligand/Complex Preparation: Ensure the sample is pure and dry.
-
Solvent Selection: Use a deuterated solvent in which the complex is soluble and stable (e.g., CDCl₃, CD₂Cl₂, C₆D₆, or DMSO-d₆).
-
Concentration: Prepare a solution of approximately 5-10 mg of the complex in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra. For detailed structural analysis, acquire 2D NMR spectra (COSY, HSQC, HMBC).
Conclusion
References
Sources
- 1. (S)-(6,6 -Dimethoxybiphenyl-2,2 -diyl)bis(di-2-furylphosphine) = 97 , ee = 99 145214-59-1 [sigmaaldrich.com]
- 2. Ru(II) complexes bearing bulky BIPHEP-type ligands: Synthesis, x-ray diffraction analysis, and performance in alcohol acceptorless dehydrogenation - American Chemical Society [acs.digitellinc.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms behind Circular Dichroism Spectral Variations between Channelrhodopsin and Heliorhodopsin Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (R)-3,5-iPr-4-NMe2-MeOBIPHEP
In the dynamic landscape of pharmaceutical and materials science research, chiral phosphine ligands like (R)-3,5-iPr-4-NMe2-MeOBIPHEP are instrumental in advancing asymmetric catalysis. Their intricate molecular architecture, however, necessitates a profound respect for their chemical reactivity, particularly their sensitivity to atmospheric conditions. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this valuable reagent, ensuring both the integrity of your experiments and the safety of laboratory personnel. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific excellence.
Understanding the Hazard Landscape: A Proactive Approach to Safety
Core Safety Principles:
-
Inert Atmosphere is Non-Negotiable: The primary defense against the degradation of air-sensitive reagents like phosphine ligands is the rigorous exclusion of oxygen and moisture.[3]
-
Containment is Key: Proper engineering controls, such as a glovebox or Schlenk line, are essential for safely manipulating this compound.[3][4]
-
Assume Potential Toxicity: Until specific toxicological data is available, treat (R)-3,5-iPr-4-NMe2-MeOBIPHEP with a high degree of caution. Avoid inhalation of dust and direct skin contact.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling (R)-3,5-iPr-4-NMe2-MeOBIPHEP, with the understanding that a site-specific risk assessment should always be performed.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against accidental splashes or dust particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against dermal contact. For extended operations or when handling solvents, consider double-gloving or using thicker, chemical-resistant gloves.[4][5] |
| Body Protection | Flame-resistant lab coat | Protects against spills and splashes of both the ligand and flammable solvents. |
| Respiratory Protection | NIOSH-approved respirator with P100/OV cartridges | Recommended when handling the solid outside of a glovebox or when there is a potential for aerosol generation.[7][8] |
PPE Selection Workflow:
Caption: Decision tree for selecting appropriate PPE.
Step-by-Step Handling Protocols
Adherence to a standardized protocol is crucial for both safety and experimental reproducibility. The following steps outline the best practices for handling (R)-3,5-iPr-4-NMe2-MeOBIPHEP.
Protocol 1: Handling Solid Ligand in a Glovebox
A glovebox provides the most secure environment for handling air-sensitive solids.[3][4]
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Transfer: Introduce the sealed container of (R)-3,5-iPr-4-NMe2-MeOBIPHEP, along with all necessary labware (spatulas, weigh boats, vials), into the glovebox.
-
Weighing: Carefully open the container and weigh the desired amount of the solid.
-
Sealing: Securely seal the stock container and the vessel containing the weighed ligand before removing them from the glovebox.
Protocol 2: Handling with Schlenk Line Techniques
For laboratories without access to a glovebox, a well-maintained Schlenk line is a viable alternative.
-
Inerting the Flask: Assemble your reaction flask and equip it with a septum. Connect it to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove atmospheric gases.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the manipulation. This can be monitored with an oil bubbler.
-
"Quick" Transfer: Briefly and carefully open the reaction flask to add the pre-weighed solid ligand. The positive outflow of inert gas will minimize the ingress of air.
-
Purging: Immediately reseal the flask and perform another vacuum/inert gas cycle to remove any air that may have entered.
Emergency Procedures: Preparedness is Paramount
Accidents, though rare with proper precautions, require a swift and informed response.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[5][6] |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][6] |
| Spill | For a small spill within a fume hood, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite). For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[4][9] |
Disposal Plan: Responsible Stewardship
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.
Deactivation of Residual Ligand:
Before disposal, any residual (R)-3,5-iPr-4-NMe2-MeOBIPHEP should be deactivated. A common method for deactivating phosphines is through oxidation.
-
Dilution: Suspend the residual material in a high-boiling point, non-polar solvent (e.g., toluene).
-
Oxidation: Slowly and carefully add a dilute solution of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite (bleach), while maintaining a low temperature with an ice bath. The reaction can be exothermic.
-
Verification: Once the reaction is complete (cessation of heat evolution), the resulting phosphine oxide can be disposed of as hazardous waste according to your institution's guidelines.
Waste Stream Management:
Caption: Workflow for the disposal of (R)-3,5-iPr-4-NMe2-MeOBIPHEP waste.
Disposal of Contaminated Materials:
-
Solid Waste: All contaminated solid waste, such as gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solvents used in reactions and for cleaning should be collected in a designated hazardous waste container. Do not mix incompatible waste streams.
-
Empty Containers: "Empty" containers of (R)-3,5-iPr-4-NMe2-MeOBIPHEP should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely harness the synthetic potential of (R)-3,5-iPr-4-NMe2-MeOBIPHEP, contributing to the advancement of science while upholding the highest standards of safety and environmental responsibility.
References
- FAO. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine.
- WorkSafe. (2023, September 15). Working safely with organophosphates.
- Benchchem. (n.d.). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
- 3M. (n.d.). Respiratory Protection Against Phosphine.
- Stored Grain. (2025, October 28). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS.
- UNC Charlotte. (n.d.). Alkylphosphines.
- Santa Cruz Biotechnology. (n.d.). (R)-3,5-iPr-4-NMe2-MeOBIPHEP.
- Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides.
- PubChem. (n.d.). (R)-3,5-iPr-4-NMe2-MeOBIPHEP.
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphine.
- NRT. (2018, September 1). NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide.
- Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
- ChemicalBook. (2025, July 19). (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(3,5-di-tert-butyl-4-methoxypheny - Safety Data Sheet.
- PMC. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses.
- Degesch America, Inc. (n.d.). SPENT DEGESCH ALUMINUM PHOSPHIDE PRODUCTS.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Semantic Scholar. (n.d.). phosphine residues remaining in aluminium phosphide preparations after burial.
- Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET.
- Nautical Institute. (n.d.). 201437 Disposal of aluminium phosphide residues.
- ChemBK. (n.d.). Bis[di-(3,5-di-i-propyl-4-dimethyl- aminophenyl)-phosphino]-6,6'-dimethoxy-1,1'.
- Santa Cruz Biotechnology. (n.d.). (R)-3,5-iPr-4-NMe2-MeOBIPHEP.
- ChemicalBook. (2025, August 9). Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino].
- Santa Cruz Biotechnology. (n.d.). (R)-3,5-t-Bu-MeOBIPHEP.
Sources
- 1. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. chemicalbook.com [chemicalbook.com]
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- 7. multimedia.3m.com [multimedia.3m.com]
- 8. storedgrain.com.au [storedgrain.com.au]
- 9. agilent.com [agilent.com]
- 10. indfumco.com [indfumco.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
